molecular formula C12H22O11 B15573859 Isomaltulose hydrate

Isomaltulose hydrate

货号: B15573859
分子量: 342.30 g/mol
InChI 键: PVXPPJIGRGXGCY-TZLCEDOOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

6-O-alpha-D-glucopyranosyl-D-fructofuranose is a glycosylfructose that is D-fructofuranose attached to a alpha-D-glucopyranosyl unit at position 6 via a glycosidic linkage. It is found in honey and sugarcane. It has a role as a sweetening agent, an animal metabolite and a plant metabolite.
Palatinose has been reported in Daphnia pulex, Pogostemon cablin, and Pseudo-nitzschia multistriata with data available.

属性

分子式

C12H22O11

分子量

342.30 g/mol

IUPAC 名称

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy]oxane-3,4,5-triol

InChI

InChI=1S/C12H22O11/c13-1-4-6(15)8(17)9(18)11(22-4)21-2-5-7(16)10(19)12(20,3-14)23-5/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11+,12?/m1/s1

InChI 键

PVXPPJIGRGXGCY-TZLCEDOOSA-N

产品来源

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Isomaltulose Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomaltulose (6-O-α-D-glucopyranosyl-D-fructose), a structural isomer of sucrose, is a disaccharide naturally present in honey and sugarcane extracts.[1][2] Commercially produced via enzymatic rearrangement of sucrose, it is available in a stable crystalline monohydrate form.[1] This technical guide provides an in-depth overview of the core physicochemical properties of isomaltulose hydrate, offering valuable data and methodologies for researchers, scientists, and professionals in drug development and food science. Its unique characteristics, including its slow digestion and low glycemic index, make it a subject of increasing interest for various applications.[1]

Core Physicochemical Properties

The distinct arrangement of the glycosidic bond in isomaltulose (α-1,6) compared to sucrose (α-1,2) is responsible for its unique physicochemical and physiological properties.[1] Isomaltulose is a reducing sugar, unlike sucrose, due to the presence of a free anomeric carbon on the fructose unit.[1]

Data Presentation: Quantitative Physicochemical Properties

The following tables summarize the key quantitative physicochemical properties of this compound.

Table 1: General Physicochemical Properties

PropertyValueReferences
Molecular Formula C₁₂H₂₂O₁₁·H₂O
Molecular Weight 360.31 g/mol
Melting Point 122-125 °C
Sweetness (relative to sucrose) ~50%[2]
Energy Value 4 kcal/g[1]

Table 2: Solubility in Water

Temperature (°C)Solubility ( g/100 g water)
2028
3035
4044
5054
6064

Note: Data compiled from various sources indicating solubility increases with temperature.

Table 3: Thermal Analysis Data

ParameterDescriptionTypical Value Range
Tg (Glass Transition) Temperature at which the amorphous solid transitions to a rubbery state.Not consistently reported for the hydrate form.
Tc (Crystallization) Temperature at which an amorphous solid crystallizes upon heating.Not typically observed in the crystalline hydrate form.
Tm (Melting Point) Temperature at which the crystalline solid melts.122-125 °C
Decomposition Temperature Onset of thermal degradation.> 150 °C
Weight Loss (TGA) Corresponds to the loss of water of hydration.~5% (theoretical for monohydrate)

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below.

Determination of Solubility

Methodology:

The solubility of this compound can be determined by the isothermal equilibrium method.

  • Preparation of Saturated Solutions: Excess this compound is added to a known volume of deionized water in sealed containers.

  • Equilibration: The containers are placed in a temperature-controlled water bath and agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection: A known volume of the supernatant is carefully withdrawn using a pre-heated syringe fitted with a filter to prevent the transfer of undissolved solids.

  • Quantification: The concentration of isomaltulose in the supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a refractive index detector (RID) or a validated spectrophotometric method.

  • Calculation: The solubility is expressed as grams of this compound per 100 grams of water.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC Methodology:

  • Sample Preparation: A small, accurately weighed amount of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan.

  • Instrumentation: A calibrated Differential Scanning Calorimeter is used. An empty sealed aluminum pan is used as a reference.

  • Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 200 °C) under a nitrogen atmosphere.

  • Data Analysis: The resulting thermogram, a plot of heat flow versus temperature, is analyzed to determine the melting point (Tm) as the peak of the endothermic event.[3] Other transitions such as glass transition (Tg) and crystallization (Tc) can also be identified if present.[3]

TGA Methodology:

  • Sample Preparation: An accurately weighed sample of this compound (typically 10-20 mg) is placed in a tared TGA pan.

  • Instrumentation: A calibrated Thermogravimetric Analyzer is used.

  • Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C) under a controlled atmosphere (e.g., nitrogen).

  • Data Analysis: The TGA curve, which plots the percentage of weight loss against temperature, is analyzed to determine the temperature ranges of decomposition and the percentage of weight loss at each stage.[4] The initial weight loss is typically attributed to the loss of water of hydration.[5]

Spectroscopic Analysis: FT-IR, Raman, and NMR

FT-IR Spectroscopy Methodology:

  • Sample Preparation: A small amount of this compound is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.

  • Instrumentation: A Fourier-Transform Infrared Spectrometer is used.

  • Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to specific functional groups (e.g., O-H, C-H, C-O, C=O).[6]

Raman Spectroscopy Methodology:

  • Sample Preparation: A small amount of this compound is placed on a microscope slide or in a suitable container.

  • Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 785 nm) is used.

  • Data Acquisition: The Raman spectrum is collected over a specific wavenumber range.

  • Data Analysis: The spectrum is analyzed to identify characteristic scattering peaks corresponding to molecular vibrations.

NMR Spectroscopy Methodology:

  • Sample Preparation: this compound is dissolved in a suitable deuterated solvent (e.g., D₂O).

  • Instrumentation: A high-resolution Nuclear Magnetic Resonance spectrometer is used.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be performed for detailed structural elucidation.

  • Data Analysis: The chemical shifts, coupling constants, and correlations are analyzed to assign the signals to the respective protons and carbons in the molecule, confirming its structure.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

// Nodes Ingestion [label="this compound\nIngestion", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stomach [label="Stomach\n(Stable in Acidic pH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Small_Intestine [label="Small Intestine", fillcolor="#FBBC05", fontcolor="#202124"]; Sucrase_Isomaltase [label="Sucrase-Isomaltase\nEnzyme Complex", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Hydrolysis [label="Slow Hydrolysis", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Glucose [label="Glucose", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fructose [label="Fructose", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Absorption [label="Absorption into\nBloodstream", fillcolor="#F1F3F4", fontcolor="#202124"]; Metabolism [label="Cellular Metabolism\n(Energy)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Ingestion -> Stomach; Stomach -> Small_Intestine; Small_Intestine -> Sucrase_Isomaltase [style=dashed, arrowhead=none]; Sucrase_Isomaltase -> Hydrolysis; Hydrolysis -> Glucose; Hydrolysis -> Fructose; Glucose -> Absorption; Fructose -> Absorption; Absorption -> Metabolism; } dot Caption: Digestion and absorption pathway of this compound.

Experimental Workflows

// Nodes Sample_Prep [label="Sample Preparation\n(e.g., Food Matrix)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extraction [label="Extraction with Solvent\n(e.g., Water/Acetonitrile)", fillcolor="#F1F3F4", fontcolor="#202124"]; Filtration [label="Filtration (0.45 µm filter)", fillcolor="#FBBC05", fontcolor="#202124"]; HPLC_System [label="HPLC System", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; Injection [label="Sample Injection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Separation [label="Chromatographic Separation\n(e.g., Amino or HILIC Column)", fillcolor="#F1F3F4", fontcolor="#202124"]; Detection [label="Detection\n(Refractive Index Detector)", fillcolor="#FBBC05", fontcolor="#202124"]; Data_Analysis [label="Data Analysis\n(Peak Integration, Quantification)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Result [label="Result: Isomaltulose\nConcentration", shape=document, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Sample_Prep -> Extraction; Extraction -> Filtration; Filtration -> Injection; Injection -> HPLC_System [style=dashed, arrowhead=none]; HPLC_System -> Separation; Separation -> Detection; Detection -> Data_Analysis; Data_Analysis -> Result; } dot Caption: A typical experimental workflow for the HPLC analysis of isomaltulose.[7][8]

// Nodes Sucrose_Solution [label="Sucrose Solution\n(Substrate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Enzymatic_Conversion [label="Enzymatic Conversion\n(Immobilized Sucrose Isomerase)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reaction_Mixture [label="Reaction Mixture\n(Isomaltulose, Fructose, Glucose, unreacted Sucrose)", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification", shape=invtrapezium, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Chromatography [label="Chromatographic Separation", fillcolor="#F1F3F4", fontcolor="#202124"]; Crystallization [label="Crystallization", fillcolor="#F1F3F4", fontcolor="#202124"]; Drying [label="Drying", fillcolor="#F1F3F4", fontcolor="#202124"]; Final_Product [label="this compound\n(Crystalline Powder)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Sucrose_Solution -> Enzymatic_Conversion; Enzymatic_Conversion -> Reaction_Mixture; Reaction_Mixture -> Purification; Purification -> Chromatography [label="Removal of\nbyproducts"]; Chromatography -> Crystallization; Crystallization -> Drying; Drying -> Final_Product; } dot Caption: A simplified flowchart of the industrial production of isomaltulose.[9][10]

Conclusion

This technical guide provides a detailed overview of the physicochemical properties of this compound, supported by quantitative data and established experimental protocols. The information and visualizations presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of this unique carbohydrate. The distinct properties of this compound, particularly its stability and slow digestibility, warrant its continued exploration in various scientific and industrial fields.

References

Isomaltulose Hydrate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the chemical properties, metabolic fate, and physiological effects of isomaltulose hydrate, a disaccharide with significant potential in therapeutic and nutritional applications.

Core Identification and Chemical Properties

This compound is a structural isomer of sucrose, composed of glucose and fructose linked by an α-1,6-glycosidic bond. This distinct linkage confers unique physicochemical and physiological properties compared to sucrose.

CAS Numbers and Synonyms

The compound is identified by several CAS numbers, reflecting its anhydrous and hydrated forms. A comprehensive list of synonyms is provided below, with "Palatinose" being a common trade name.

ParameterValue(s)
Primary CAS Number 13718-94-0[1][2][3]
Monohydrate CAS Number 58024-13-8[2][4]
Hydrate CAS Number 343336-76-5[5][6][7][8]
Synonyms Palatinose, 6-O-alpha-D-Glucopyranosyl-D-fructose, Galen IQ, Palatinose IC, Palatinose SD, Palatinose hydrate, 6-O-α-D-Glucopyranosyl-D-Fructose Hydrate, Isomaltulose monohydrate[1][2][3][4][5][6][9][10][11]
Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below, offering a comparative overview of its characteristics.

PropertyValueReference(s)
Molecular Formula C₁₂H₂₂O₁₁·xH₂O[12]
Molar Mass (Anhydrous) 342.30 g/mol [1]
Appearance White to light yellow crystalline powder[3][12]
Melting Point 123-128 °C[6][12]
Solubility in Water 68 mg/mL[2]
Solubility in DMSO 68 mg/mL[2]
Solubility in Ethanol Insoluble[2]
Specific Rotation [α]D²⁰ +96° to +100° (c=4, H₂O)[12]
Sweetness (relative to sucrose) ~42-50%[1]

Metabolic Pathway and Physiological Signaling

Isomaltulose is fully metabolized in the small intestine, but at a significantly slower rate than sucrose. This slow digestion is central to its unique physiological effects.

Intestinal Digestion and Absorption

The α-1,6-glycosidic bond of isomaltulose is hydrolyzed by the sucrase-isomaltase enzyme complex located on the brush border of the small intestine. However, the rate of this hydrolysis is substantially slower than the cleavage of the α-1,2 bond in sucrose.[6][12] This results in a gradual release and absorption of glucose and fructose along the length of the small intestine.[5]

Isomaltulose Isomaltulose (in Small Intestine Lumen) Enzyme Sucrase-Isomaltase Complex Isomaltulose->Enzyme Slow Hydrolysis Glucose Glucose Enzyme->Glucose Fructose Fructose Enzyme->Fructose Bloodstream Bloodstream Glucose->Bloodstream Absorption Fructose->Bloodstream Absorption

Metabolic breakdown of Isomaltulose in the small intestine.
Incretin Hormone Signaling

The slow and distal absorption of isomaltulose in the small intestine leads to a differential pattern of incretin hormone secretion compared to sucrose. It results in a lower secretion of glucose-dependent insulinotropic polypeptide (GIP), which is primarily released from the upper small intestine, and a higher secretion of glucagon-like peptide-1 (GLP-1), released from the lower small intestine.[6][13] This altered incretin profile contributes to the lower and more sustained insulin response observed after isomaltulose consumption.[14]

cluster_ingestion Ingestion cluster_intestine Small Intestine cluster_hormones Incretin Hormones Isomaltulose Isomaltulose Proximal Proximal Isomaltulose->Proximal Slow transit Distal Distal Isomaltulose->Distal Reaches distal part GIP GIP (Glucose-dependent insulinotropic polypeptide) Proximal->GIP Reduced Secretion GLP1 GLP-1 (Glucagon-like peptide-1) Distal->GLP1 Increased Secretion Insulin Insulin Response GIP->Insulin Lower Stimulation GLP1->Insulin Sustained Stimulation

Differential incretin signaling pathway of Isomaltulose.
Gut Microbiota and Bile Acid Modulation

Recent in vivo studies suggest that isomaltulose exhibits prebiotic activity by modulating the composition of the gut microbiota. It has been shown to increase the abundance of beneficial bacteria and affect the production of short-chain fatty acids (SCFAs) and secondary bile acids, which act as important signaling molecules in various metabolic processes.[3][15][16]

Experimental Protocols

The physiological effects of this compound have been investigated in numerous clinical and preclinical studies. Below are detailed methodologies from key experiments.

Human Clinical Trial: Glycemic and Insulinemic Response

A common experimental design to assess the postprandial glycemic and insulinemic responses to isomaltulose involves a randomized, single-blinded, crossover trial.[9]

  • Participants: Healthy young adults (e.g., 21-60 years old) with a normal body mass index (e.g., 22-27 kg/m ²).[9]

  • Test Drinks:

    • Reference drink: 50g of anhydrous glucose dissolved in 300 ml of water.[9]

    • Test drinks: 50g of isomaltulose or various ratios of sucrose to isomaltulose (e.g., 100:0, 50:50, 0:100) dissolved in 300 ml of water.[9]

  • Procedure:

    • Participants undergo testing on non-consecutive days after an overnight fast.[9]

    • A baseline fasting blood sample is collected.[10]

    • Participants consume the test or reference drink within a specified time.[9]

    • Blood samples are collected at regular intervals post-ingestion (e.g., 15, 30, 45, 60, 90, 120, 150, and 180 minutes) for the measurement of blood glucose and insulin concentrations.[9]

  • Data Analysis: The area under the curve (AUC) for glucose and insulin responses is calculated to compare the effects of the different test drinks.[7]

In Vivo Animal Study: Prebiotic Effects

The prebiotic potential of isomaltulose has been evaluated in rodent models.

  • Animals: Sprague-Dawley rats.[15]

  • Experimental Groups:

    • Control group: Free access to normal water.[15]

    • Isomaltulose group: Free access to water containing 10% (w/w) isomaltulose.[15]

  • Duration: The dietary intervention is typically carried out for several weeks (e.g., five weeks).[15]

  • Sample Collection and Analysis:

    • Fecal samples are collected for 16S rRNA sequencing to analyze the composition of the gut microbiota.[15]

    • Cecal contents are analyzed for short-chain fatty acid (SCFA) concentrations (e.g., propionate, butyrate) using gas chromatography.[15]

    • Serum and/or fecal samples are analyzed for bile acid profiles using targeted metabolomics.[3]

  • Logical Workflow:

Start In Vivo Study Start Grouping Randomize Rats into Control and Isomaltulose Groups Start->Grouping Diet 5-Week Dietary Intervention (Control vs. 10% Isomaltulose) Grouping->Diet Collection Fecal and Cecal Sample Collection Diet->Collection Analysis1 16S rRNA Sequencing (Gut Microbiota) Collection->Analysis1 Analysis2 Gas Chromatography (SCFAs) Collection->Analysis2 Analysis3 Targeted Metabolomics (Bile Acids) Collection->Analysis3 End Data Analysis and Conclusion Analysis1->End Analysis2->End Analysis3->End

References

An In-depth Technical Guide to Isomaltulose Hydrate: Chemical Structure and Molecular Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomaltulose, a structural isomer of sucrose, is a disaccharide with emerging applications in the food, pharmaceutical, and biotechnology sectors. Its unique glycosidic bond confers distinct physicochemical and physiological properties compared to sucrose, including lower glycemic index and non-cariogenicity. This technical guide provides a comprehensive overview of the chemical structure, molecular formula, and key physicochemical properties of isomaltulose hydrate. Detailed experimental protocols for its synthesis, purification, and analysis are presented to support further research and development.

Chemical Structure and Molecular Formula

Isomaltulose, chemically known as 6-O-α-D-glucopyranosyl-D-fructose, is a reducing disaccharide. It consists of a glucose unit and a fructose unit linked by an α-1,6-glycosidic bond.[1][2] This contrasts with sucrose, where the linkage is α-1,2 between the anomeric carbons of glucose and fructose, rendering it a non-reducing sugar.

The molecular formula for anhydrous isomaltulose is C₁₂H₂₂O₁₁ .[3][4][5] It readily forms a hydrate, most commonly a monohydrate, with the molecular formula C₁₂H₂₄O₁₂ .[6][7] The presence of water of hydration can be variable, and thus the general formula is often represented as C₁₂H₂₂O₁₁·xH₂O .[8][9][10]

The IUPAC name for isomaltulose is (3S,4R,5R)-1,3,4,5-Tetrahydroxy-6-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)hexan-2-one.[3][4]

Physicochemical Properties

This compound presents as a white, crystalline, odorless powder.[8][11] A summary of its key quantitative physicochemical properties is provided in the table below.

PropertyValueReferences
Molecular Weight 342.30 g/mol (anhydrous)[3][4][12]
360.31 g/mol (monohydrate)[6][7]
Melting Point 125-128 °C[8]
Specific Rotation [α]D²⁰ +96° to +100° (c=4, H₂O)[8]
Solubility Water: 68 mg/mL[12]
Ethanol: Insoluble[12]
DMSO: 68 mg/mL[12][13]
CAS Number 13718-94-0 (anhydrous)[3][14]
58024-13-8 (monohydrate)[6][7][14]
343336-76-5 (hydrate)[9][12][15]

Experimental Protocols

Enzymatic Synthesis of Isomaltulose

The industrial production of isomaltulose is primarily achieved through the enzymatic isomerization of sucrose.

Principle: Sucrose isomerase (α-glucosyltransferase) from microorganisms such as Protaminobacter rubrum or Erwinia sp. is used to convert the α-1,2-glycosidic bond in sucrose to an α-1,6-glycosidic bond, forming isomaltulose.[8][16][17]

Materials:

  • Food-grade sucrose

  • Deionized water

  • Immobilized sucrose isomerase (e.g., from Protaminobacter rubrum entrapped in a calcium alginate matrix)[8]

  • Calcium acetate solution (food-grade)

  • Buffer solution (pH 5.5-7.5)[18]

  • Reaction vessel with temperature and pH control

Procedure:

  • Prepare a concentrated aqueous solution of sucrose (e.g., 40-60% w/v).

  • Sterilize the sucrose solution and buffer it with a sterile calcium acetate solution.[8]

  • Transfer the solution to a reaction vessel and bring it to the optimal temperature for the enzyme (typically 30-40°C).[18][19]

  • Adjust the pH to the optimal range for the enzyme (e.g., pH 5.5).[18]

  • Introduce the immobilized sucrose isomerase to the sucrose solution.

  • Maintain the reaction under controlled temperature and pH for a specified duration (e.g., 10-24 hours) to allow for the conversion of sucrose to isomaltulose.[18]

  • Monitor the reaction progress using techniques such as HPLC.

  • Once the desired conversion is achieved, separate the immobilized enzyme from the reaction mixture for reuse.

Purification of this compound

The crude isomaltulose solution from the enzymatic reaction contains residual sucrose, fructose, glucose, and other by-products. Purification is essential to obtain a high-purity product.

Methods:

  • Ion Exchange Chromatography: To demineralize the solution and remove charged impurities.[8]

  • Crystallization: The purified and concentrated isomaltulose solution is cooled to induce crystallization. The resulting crystals are then separated by centrifugation.[4][8]

  • Alcohol Precipitation: Ethanol can be added to the aqueous solution of isomaltulose to precipitate the disaccharide, leaving monosaccharides and other impurities in the solution. The precipitate is then collected by centrifugation and dried.[14]

Detailed Crystallization Protocol:

  • Filter the crude isomaltulose solution to remove any particulate matter.

  • Pass the solution through a series of cation and anion exchange columns to remove minerals and other charged molecules.[8]

  • Concentrate the demineralized isomaltulose solution by evaporation under reduced pressure.

  • Slowly cool the concentrated syrup with gentle agitation to promote the formation of this compound crystals.

  • Separate the crystals from the mother liquor using a centrifuge.

  • Wash the crystals with a small amount of cold, purified water to remove any remaining impurities.

  • Dry the purified this compound crystals under vacuum at a controlled temperature.

Analytical Methods

Principle: HPLC is used for the separation and quantification of isomaltulose from other carbohydrates. Different column and detector combinations can be employed.

Example Protocol (HILIC-ELSD): [3]

  • Chromatographic System: HPLC with an Evaporative Light Scattering Detector (ELSD).

  • Column: Hypersil APS-2 (NH₂) column (250mm × 4.6mm, 5 µm).[6]

  • Mobile Phase: A gradient of acetonitrile and ammonium formate buffer (35 mM, pH 3.75).[3]

    • 0–5 min: 82% Acetonitrile / 18% Buffer

    • 5–8 min: Gradient to 65% Acetonitrile / 35% Buffer

    • 8–10 min: Hold at 65% Acetonitrile / 35% Buffer

    • 10–12 min: Gradient back to 82% Acetonitrile / 18% Buffer

    • 12–15 min: Re-equilibration at 82% Acetonitrile / 18% Buffer

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 40°C.[6]

  • Injection Volume: 10 µL.[6]

  • ELSD Settings:

    • Nebulizer Temperature: 50°C

    • Evaporator Temperature: 80°C

    • Nitrogen Flow Rate: 1.6 L/min[6]

  • Standard Preparation: Prepare a series of standard solutions of isomaltulose in the mobile phase to generate a calibration curve.

  • Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm filter, and inject into the HPLC system.

Principle: NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of isomaltulose. Both ¹H and ¹³C NMR, as well as 2D techniques like HSQC, can be utilized.[7][9][20]

Sample Preparation:

  • Dissolve the this compound sample in deuterium oxide (D₂O).

  • For observing hydroxyl protons, a supercooled aqueous solution (e.g., in 1% D₂O/99% H₂O) can be used.[9][20]

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • For detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

  • Quantitative analysis can be achieved using HSQC experiments with a reduced interscan delay.[7]

Visualization of Chemical Structure

isomaltulose_hydrate cluster_glucose Glucose Unit cluster_fructose Fructose Unit G1 C1' G2 C2' G1->G2 F6 C6 G1->F6 α(1→6) G3 C3' G2->G3 G4 C4' G3->G4 H2O H₂O G3->H2O G5 C5' G4->G5 G6 C6' G5->G6 O5_g O5' G5->O5_g O5_g->G1 F1 C1 F2 C2 F2->F1 F3 C3 F2->F3 F4 C4 F3->F4 F5 C5 F4->F5 F4->H2O F5->F6 O2_f O2 F5->O2_f O2_f->F2

Caption: Chemical structure of this compound.

Conclusion

This compound is a well-characterized disaccharide with significant potential in various scientific and industrial fields. This guide has provided a detailed overview of its chemical structure, molecular formula, and key physicochemical properties, supported by comprehensive experimental protocols for its synthesis, purification, and analysis. The provided information serves as a valuable resource for researchers and professionals engaged in the study and application of this functional carbohydrate.

References

An In-depth Technical Guide to the Natural Sources and Discovery of Isomaltulose

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of isomaltulose, a disaccharide with significant potential in the food and pharmaceutical industries. The document details its natural occurrence, the history of its discovery, and the biotechnological processes for its industrial production. Furthermore, it delves into the analytical methodologies for its quantification and explores the physiological signaling pathways it influences, particularly concerning gut hormone secretion. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this functional carbohydrate.

Natural Occurrence and Discovery

Isomaltulose (6-O-α-D-glucopyranosyl-D-fructose), also known by the trade name Palatinose™, is a structural isomer of sucrose naturally found in honey and sugarcane juice.[1][2] Its presence in these sources is typically in trace amounts, making direct extraction economically unviable.[2]

The discovery of isomaltulose and the enzymatic process for its production dates back to the 1950s by the German company Südzucker.[1] Researchers at a sugar production facility in the Palatinate region of Germany first identified the compound, which is reflected in its trade name, Palatinose™.[3]

Quantitative Analysis of Isomaltulose in Natural Sources

The concentration of isomaltulose in natural sources can vary depending on factors such as the floral origin of honey and the specific variety and maturity of sugarcane. The data presented below summarizes the typical concentrations found in these natural products.

Natural SourceIsomaltulose ConcentrationReference(s)
Honey< 1% to 1.5 g/100g [1]
Sugarcane JuiceTrace amounts[1][2]

Industrial Production of Isomaltulose

The commercial production of isomaltulose relies on the enzymatic isomerization of sucrose. This biotransformation is catalyzed by the enzyme sucrose isomerase (SIase), which is produced by various microorganisms.

Microbial Sources of Sucrose Isomerase

Several bacterial species are known to produce sucrose isomerase suitable for industrial isomaltulose production. The most well-studied and commercially utilized strains include:

  • Protaminobacter rubrum : This was one of the first microorganisms identified for its sucrose isomerase activity and has been a cornerstone of industrial isomaltulose production.[4][5]

  • Erwinia rhapontici : Strains of this bacterium are also widely used for their efficient conversion of sucrose to isomaltulose.[6][7][8]

  • Other microorganisms such as Klebsiella spp., Serratia plymuthica, and Pantoea spp. have also been reported to produce sucrose isomerase.

Enzymatic Conversion Process

The core of isomaltulose production is the enzymatic reaction where sucrose isomerase rearranges the α-1,2-glycosidic bond in sucrose to an α-1,6-glycosidic bond, forming isomaltulose. The process can be carried out using either free or immobilized enzymes, or whole microbial cells. Immobilization of the enzyme or cells is often preferred in industrial settings to allow for continuous processing and catalyst reuse.

Reaction Conditions:

  • Substrate: A concentrated sucrose solution is used as the starting material.

  • pH: The optimal pH for most sucrose isomerases is in the slightly acidic to neutral range, typically between 5.5 and 7.0.

  • Temperature: The reaction is generally carried out at a moderate temperature, often between 30°C and 40°C, to ensure enzyme stability and activity.[4][8]

Downstream Processing and Purification

Following the enzymatic conversion, the reaction mixture contains isomaltulose, unreacted sucrose, and byproducts such as trehalulose, glucose, and fructose. A series of downstream processing steps are employed to isolate and purify crystalline isomaltulose.

  • Filtration: The reaction mixture is first filtered to remove microbial cells or the immobilized enzyme carrier.

  • Ion Exchange Chromatography: The filtered solution is then passed through ion exchange resins to remove charged impurities.

  • Concentration: The purified isomaltulose solution is concentrated, typically through evaporation under reduced pressure, to increase the solute concentration.

  • Crystallization: The concentrated syrup is cooled under controlled conditions to induce the crystallization of isomaltulose. Seeding with small isomaltulose crystals can be used to initiate and control crystal growth.[9][10][11]

  • Centrifugation and Drying: The isomaltulose crystals are separated from the mother liquor by centrifugation and then dried to yield the final product.

Industrial_Production_of_Isomaltulose cluster_upstream Upstream Processing cluster_downstream Downstream Processing Sucrose_Solution Sucrose Solution (Substrate) Bioreactor Bioreactor (Enzymatic Conversion) Sucrose_Solution->Bioreactor Filtration Filtration Bioreactor->Filtration Reaction Mixture Microbial_Culture Microbial Culture (e.g., P. rubrum, E. rhapontici) Microbial_Culture->Bioreactor Sucrose Isomerase Ion_Exchange Ion Exchange Chromatography Filtration->Ion_Exchange Concentration Concentration (Evaporation) Ion_Exchange->Concentration Crystallization Crystallization Concentration->Crystallization Centrifugation_Drying Centrifugation & Drying Crystallization->Centrifugation_Drying Final_Product Crystalline Isomaltulose Centrifugation_Drying->Final_Product

Industrial Production of Isomaltulose Workflow

Experimental Protocols: Quantification of Isomaltulose

The accurate quantification of isomaltulose in various matrices is crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for this analysis.

HPLC Method for Isomaltulose Analysis

This protocol is a generalized procedure based on common practices for the analysis of sugars in food and biological samples.

Objective: To quantify the concentration of isomaltulose in a given sample.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Isocratic or gradient pump

    • Autosampler

    • Column oven

    • Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD)

Materials:

  • Column: Amino-propyl or lead-based carbohydrate analysis column (e.g., Aminex HPX-87C).

  • Mobile Phase: Acetonitrile:Water mixture (e.g., 75:25 v/v) or deionized water for lead-based columns. The mobile phase should be filtered and degassed.

  • Standards: High-purity isomaltulose, sucrose, glucose, and fructose standards.

  • Sample Preparation: Samples should be diluted in the mobile phase and filtered through a 0.45 µm syringe filter before injection.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of isomaltulose, sucrose, glucose, and fructose of known concentrations in the mobile phase. This will be used to generate a calibration curve.

  • Sample Preparation:

    • For liquid samples (e.g., honey, sugarcane juice), accurately weigh a known amount of the sample and dilute it with the mobile phase to a concentration within the range of the calibration curve.

    • For solid samples, perform an aqueous extraction followed by dilution and filtration.

  • Chromatographic Conditions:

    • Flow Rate: Typically 1.0 - 2.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, often around 80-85°C for lead-based columns to improve peak resolution.

    • Injection Volume: 10 - 20 µL.

    • Detector Temperature: Set according to the manufacturer's recommendations for the RID or ELSD.

  • Data Analysis:

    • Inject the standard solutions to establish the retention times for each sugar and to construct a calibration curve by plotting peak area against concentration.

    • Inject the prepared samples.

    • Identify the isomaltulose peak in the sample chromatogram based on its retention time.

    • Quantify the concentration of isomaltulose in the sample by comparing its peak area to the calibration curve.

Physiological Signaling Pathways

Isomaltulose is metabolized more slowly than sucrose, leading to a lower and more sustained release of glucose and fructose into the bloodstream. This slow digestion has significant implications for gut hormone signaling, particularly the secretion of incretins.

Differential Incretin Response

Incretins are gut hormones released after nutrient intake that enhance insulin secretion. The two primary incretins are glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).

  • GIP is primarily secreted by K-cells located in the proximal (upper) small intestine.

  • GLP-1 is secreted by L-cells, which are more abundant in the distal (lower) small intestine and colon.

Due to its rapid digestion, sucrose leads to a quick release of glucose in the upper small intestine, strongly stimulating GIP secretion. In contrast, the slow hydrolysis of isomaltulose means that a significant portion of it reaches the distal small intestine, where its breakdown products (glucose and fructose) stimulate the L-cells to secrete GLP-1.[3][12] This differential stimulation of incretin hormones contributes to the favorable metabolic effects of isomaltulose, including improved glycemic control.[3][12]

Gut_Hormone_Signaling cluster_ingestion Oral Ingestion cluster_digestion Intestinal Digestion & Absorption cluster_hormonal_response Hormonal Response cluster_physiological_effects Physiological Effects Isomaltulose Isomaltulose Slow_Digestion Slow Digestion Isomaltulose->Slow_Digestion Proximal_Intestine Proximal Small Intestine (K-cells) GIP_Secretion Reduced GIP Secretion Proximal_Intestine->GIP_Secretion Distal_Intestine Distal Small Intestine (L-cells) GLP1_PYY_Secretion Increased GLP-1 & PYY Secretion Distal_Intestine->GLP1_PYY_Secretion Slow_Digestion->Proximal_Intestine Limited glucose availability Slow_Digestion->Distal_Intestine Increased glucose availability Improved_Glycemic_Control Improved Glycemic Control GIP_Secretion->Improved_Glycemic_Control GLP1_PYY_Secretion->Improved_Glycemic_Control Increased_Satiety Increased Satiety GLP1_PYY_Secretion->Increased_Satiety

Isomaltulose Gut Hormone Signaling Pathway

References

Isomaltulose Hydrate vs. Anhydrous Isomaltulose: A Technical Guide to Core Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomaltulose, a structural isomer of sucrose, is a disaccharide composed of glucose and fructose linked by an α-1,6-glycosidic bond. It is recognized for its slow-release carbohydrate properties, making it a valuable ingredient in food, beverage, and pharmaceutical applications. Isomaltulose can exist in both a monohydrate and an anhydrous crystalline form. The presence or absence of water of hydration can significantly influence the physicochemical properties of the solid-state material, impacting its stability, handling, and performance in various formulations. This technical guide provides an in-depth comparison of the core properties of isomaltulose hydrate and anhydrous isomaltulose, offering valuable insights for researchers and drug development professionals.

Physicochemical Properties

While direct comparative studies on all physicochemical properties of this compound and its anhydrous form are not extensively available in the public domain, this section compiles the known data and outlines the expected differences based on the behavior of similar crystalline solids.

General Properties
PropertyIsomaltulose MonohydrateAnhydrous IsomaltuloseReference
Chemical Name 6-O-α-D-Glucopyranosyl-D-fructofuranose monohydrate6-O-α-D-Glucopyranosyl-D-fructofuranose
CAS Number 58024-13-813718-94-0
Molecular Formula C₁₂H₂₂O₁₁·H₂OC₁₂H₂₂O₁₁
Molecular Weight 360.31 g/mol 342.30 g/mol
Appearance White crystalline powderWhite crystalline powder
Sweetness Approximately 42% that of sucroseApproximately 42% that of sucrose
Thermal Properties

The thermal behavior of the two forms is expected to differ, particularly concerning melting and dehydration.

PropertyIsomaltulose MonohydrateAnhydrous IsomaltuloseReference
Melting Point 123-124 °C (with dehydration)Expected to be higher than the monohydrate
Thermal Stability Less stable due to the presence of water, which can be lost upon heating.Generally more thermally stable than the hydrate form.
Hygroscopicity

Isomaltulose is known for its low hygroscopicity compared to sucrose. The anhydrous form is expected to be more hygroscopic than the hydrate, as it has a greater affinity to absorb water to convert to the more stable hydrated form under certain humidity conditions.

PropertyIsomaltulose MonohydrateAnhydrous IsomaltuloseReference
Hygroscopicity LowExpected to be higher than the monohydrate
Critical Relative Humidity (CRH) Expected to be higher than the anhydrous formExpected to be lower than the monohydrate
Solubility and Dissolution

The solubility and dissolution rate are critical parameters in drug delivery and formulation. The anhydrous form of a compound often exhibits a higher apparent solubility and faster dissolution rate than its hydrated counterpart.

PropertyIsomaltulose MonohydrateAnhydrous IsomaltuloseReference
Aqueous Solubility Less soluble than sucrose at lower temperatures.Expected to have higher initial aqueous solubility.
Intrinsic Dissolution Rate (IDR) Expected to be lower than the anhydrous form.Expected to be higher than the monohydrate.

Experimental Protocols

This section details the standard experimental methodologies used to characterize and compare the physicochemical properties of this compound and anhydrous isomaltulose.

Crystalline Structure Analysis: Powder X-ray Diffraction (PXRD)

Objective: To identify and differentiate the crystal structures of this compound and anhydrous isomaltulose.

Methodology:

  • Sample Preparation: A small amount of the isomaltulose powder (hydrate or anhydrous) is gently packed into a sample holder, ensuring a flat and even surface.

  • Instrument Setup: A powder X-ray diffractometer is used with a Cu Kα radiation source. The instrument is calibrated using a standard reference material.

  • Data Collection: The sample is scanned over a 2θ range of 5° to 40° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Data Analysis: The resulting diffraction patterns are analyzed. The peak positions (2θ values) and their relative intensities are used to identify the crystalline phase. Different crystal forms (hydrate vs. anhydrous) will exhibit unique diffraction patterns.

experimental_workflow_pxrd cluster_prep Sample Preparation cluster_analysis PXRD Analysis cluster_result Result start Isomaltulose Sample (Hydrate or Anhydrous) prep Pack into Sample Holder start->prep instrument Powder X-ray Diffractometer prep->instrument scan Scan (5-40° 2θ) instrument->scan data Diffraction Pattern scan->data analysis Identify Crystal Structure (Peak Positions & Intensities) data->analysis

PXRD Experimental Workflow
Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To investigate the thermal stability, dehydration, and melting behavior of both isomaltulose forms.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of the isomaltulose sample (3-5 mg) is placed in an aluminum pan.

  • TGA Analysis:

    • The sample is heated in a TGA instrument under a controlled nitrogen atmosphere.

    • A heating rate of 10 °C/min is typically used, from ambient temperature to approximately 300 °C.

    • The weight loss as a function of temperature is recorded. For the hydrate, a weight loss corresponding to the water of hydration is expected before decomposition.

  • DSC Analysis:

    • The sample is heated in a DSC instrument under a controlled nitrogen atmosphere.

    • A similar heating rate of 10 °C/min is used.

    • The heat flow to or from the sample is measured as a function of temperature. Endothermic events such as dehydration and melting, and exothermic events like crystallization are recorded.

experimental_workflow_thermal cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis start Isomaltulose Sample weigh Weigh 3-5 mg into Aluminum Pan start->weigh tga_inst TGA Instrument weigh->tga_inst dsc_inst DSC Instrument weigh->dsc_inst tga_heat Heat at 10°C/min (N₂ atmosphere) tga_inst->tga_heat tga_data Weight Loss vs. Temperature tga_heat->tga_data dsc_heat Heat at 10°C/min (N₂ atmosphere) dsc_inst->dsc_heat dsc_data Heat Flow vs. Temperature dsc_heat->dsc_data

Thermal Analysis Workflow
Hygroscopicity Assessment: Dynamic Vapor Sorption (DVS)

Objective: To quantitatively measure and compare the moisture sorption and desorption properties of this compound and anhydrous isomaltulose.

Methodology:

  • Sample Preparation: A small amount of the isomaltulose sample is placed in the DVS instrument's sample pan.

  • Instrument Setup: The DVS instrument is set to a constant temperature (e.g., 25 °C).

  • Analysis Program: The sample is subjected to a pre-defined humidity program, typically starting from a low relative humidity (RH) (e.g., 0% or 5%) and incrementally increasing to a high RH (e.g., 95%), followed by a desorption cycle back to the low RH.

  • Data Collection: The change in mass of the sample is continuously monitored at each RH step until equilibrium is reached.

  • Data Analysis: A moisture sorption-desorption isotherm is generated by plotting the equilibrium mass change against the relative humidity. This allows for the determination of the hygroscopicity and the critical relative humidity for any phase transitions (e.g., conversion of anhydrous to hydrate).

experimental_workflow_dvs cluster_prep Sample Preparation cluster_analysis DVS Analysis cluster_result Result start Isomaltulose Sample load Load into DVS Sample Pan start->load instrument DVS Instrument (Constant Temp) load->instrument rh_program Stepwise RH Program (e.g., 0-95-0% RH) instrument->rh_program mass_change Monitor Mass Change to Equilibrium rh_program->mass_change isotherm Generate Sorption-Desorption Isotherm mass_change->isotherm

DVS Experimental Workflow
Dissolution Rate Determination: Intrinsic Dissolution Rate (IDR)

Objective: To measure and compare the intrinsic dissolution rates of the hydrate and anhydrous forms of isomaltulose.

Methodology:

  • Compact Preparation: The isomaltulose powder is compressed into a non-disintegrating disc of a known surface area using a hydraulic press.

  • Dissolution Apparatus: A USP rotating disk apparatus (or a stationary disk with paddle) is used. The dissolution medium (e.g., purified water or a relevant buffer) is maintained at a constant temperature (e.g., 37 °C) and stirred at a constant speed (e.g., 100 rpm).

  • Dissolution Test: The prepared disc is mounted in the holder and submerged in the dissolution medium.

  • Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time intervals and replaced with fresh medium to maintain a constant volume.

  • Analysis: The concentration of dissolved isomaltulose in each aliquot is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a refractive index detector.

  • Calculation: The cumulative amount of isomaltulose dissolved per unit area is plotted against time. The IDR is calculated from the slope of the linear portion of this plot and is expressed in mg/cm²/min.

experimental_workflow_idr cluster_prep Sample Preparation cluster_dissolution Dissolution Testing cluster_analysis Analysis & Calculation start Isomaltulose Powder compress Compress into a Disc (Known Surface Area) start->compress apparatus USP Rotating Disk Apparatus (Constant Temp & Stirring) compress->apparatus run Submerge Disc and Start Test apparatus->run sample Withdraw Aliquots at Time Intervals run->sample hplc Analyze Aliquots by HPLC-RI sample->hplc plot Plot Amount Dissolved vs. Time hplc->plot calculate Calculate IDR from Slope of the Line plot->calculate

IDR Experimental Workflow

Interconversion and Stability

The hydrate and anhydrous forms of isomaltulose can potentially interconvert depending on the environmental conditions, primarily temperature and relative humidity. Understanding the conditions under which these transformations occur is crucial for ensuring the stability of the desired solid form during processing, storage, and in the final product. The experimental techniques described above, particularly PXRD, TGA, DSC, and DVS, are essential tools for studying these interconversion phenomena.

Conclusion

The choice between this compound and anhydrous isomaltulose for a specific application depends on the desired physicochemical properties and the intended processing and storage conditions. While the monohydrate is likely the more stable form under ambient conditions, the anhydrous form may offer advantages in terms of faster dissolution. A thorough characterization using the experimental protocols outlined in this guide is essential for selecting the appropriate form and ensuring product quality and performance. Further direct comparative studies are warranted to provide a more complete quantitative understanding of the differences between these two important forms of isomaltulose.

An In-Depth Technical Guide to the Melting Point and Thermal Properties of Isomaltulose Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomaltulose, a structural isomer of sucrose, is a disaccharide with growing interest in the pharmaceutical and food industries due to its unique physiological properties, including a low glycemic index. In its solid form, isomaltulose is typically found as a monohydrate. Understanding the thermal properties of isomaltulose hydrate is critical for its application in drug development, formulation, and manufacturing processes, where it may be subjected to various thermal stresses. This technical guide provides a comprehensive overview of the melting point and thermal behavior of this compound, including detailed experimental protocols and a summary of available data.

Core Thermal Properties

The thermal behavior of this compound is characterized by dehydration and melting events, which can be effectively studied using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Data Presentation
Thermal PropertyValueMethod of DeterminationNotes
Melting Point (Peak) 118 - 128 °C[1]Differential Scanning Calorimetry (DSC)This range represents the temperature at which the crystalline structure transitions to a liquid state. The peak of the endothermic event in the DSC thermogram is typically reported as the melting point. The variation in the reported range may be attributed to differences in purity, crystal form, and experimental conditions such as heating rate.
Heat of Fusion (ΔHf) Data not availableDifferential Scanning Calorimetry (DSC)The heat of fusion is the enthalpy change associated with the melting process. This value quantifies the energy required to break down the crystal lattice.
Decomposition Temperature Data not availableThermogravimetric Analysis (TGA)The decomposition temperature is the temperature at which the molecule begins to chemically break down. This is typically identified as the onset temperature of mass loss in a TGA curve, following dehydration.
Dehydration Event Occurs prior to meltingThermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC)As a hydrate, isomaltulose will first lose its water of crystallization upon heating. This is observed as an initial mass loss in TGA and an endothermic event in DSC.

Experimental Protocols

Detailed methodologies for the thermal analysis of this compound are crucial for obtaining reliable and reproducible data. The following are generalized protocols for DSC and TGA analysis of a powdered sample like this compound.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point and heat of fusion of this compound.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 3-5 mg of this compound powder into a standard aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to ensure a closed system, which is important for observing the distinct dehydration and melting events. An unsealed or pinhole pan can also be used to facilitate the escape of water vapor, which may result in a single broad endotherm.

  • Reference: Use an empty, hermetically sealed aluminum pan as a reference.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature significantly above the melting point (e.g., 200 °C).

    • A nitrogen purge (e.g., 50 mL/min) is typically used to provide an inert atmosphere and prevent oxidative degradation.

  • Data Analysis:

    • The melting point is determined as the peak temperature of the endothermic event on the resulting thermogram.

    • The heat of fusion is calculated by integrating the area under the melting peak.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the dehydration and decomposition temperatures of this compound.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound powder into a tared TGA pan (e.g., aluminum or platinum).

  • Thermal Program:

    • Equilibrate the sample at room temperature.

    • Heat the sample at a controlled rate, typically 10 °C/min, to a high temperature (e.g., 600 °C) to ensure complete decomposition.

    • A nitrogen purge (e.g., 50 mL/min) is used to maintain an inert atmosphere.

  • Data Analysis:

    • The TGA curve will show a plot of mass versus temperature.

    • The initial weight loss step corresponds to the loss of water of hydration. The temperature range of this step indicates the dehydration temperature.

    • Subsequent significant weight loss at higher temperatures indicates the decomposition of the anhydrous isomaltulose. The onset temperature of this decomposition is reported as the decomposition temperature.

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the thermal analysis of this compound.

Thermal_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis Sample This compound (Crystalline Powder) Weighing Accurate Weighing (3-10 mg) Sample->Weighing Encapsulation Pan Encapsulation (Hermetic Seal) Weighing->Encapsulation DSC Differential Scanning Calorimetry (DSC) Encapsulation->DSC TGA Thermogravimetric Analysis (TGA) Encapsulation->TGA Thermogram Generate Thermogram (Heat Flow vs. Temp) DSC->Thermogram TGA_Curve Generate TGA Curve (Mass vs. Temp) TGA->TGA_Curve Analysis Determine: - Melting Point - Heat of Fusion - Dehydration Temp - Decomposition Temp Thermogram->Analysis TGA_Curve->Analysis

Caption: Experimental Workflow for Thermal Analysis

Conclusion

The thermal properties of this compound, particularly its melting point, are crucial parameters for its effective use in pharmaceutical and food applications. While a general understanding of its thermal behavior exists, further detailed experimental studies are required to precisely quantify its heat of fusion and decomposition temperature. The experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to conduct these essential analyses, ensuring the quality, stability, and efficacy of products containing this compound.

References

Spectroscopic and Metabolic Profile of Isomaltulose Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for isomaltulose hydrate, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It also details the experimental protocols for acquiring such data and presents a visualization of its metabolic pathway, which is of significant interest in nutritional science and drug development due to its unique physiological properties.

Introduction to Isomaltulose

Isomaltulose (6-O-α-D-glucopyranosyl-D-fructose), also known by the trade name Palatinose™, is a natural disaccharide and an isomer of sucrose, found in honey and sugarcane extract.[1] Unlike sucrose, which has an α-1,2 glycosidic bond, isomaltulose possesses a more stable α-1,6 glycosidic linkage between the glucose and fructose units. This structural difference leads to a slower enzymatic hydrolysis in the human small intestine, resulting in a lower glycemic index (GI) of 32, compared to 67 for sucrose.[1] Its slow and sustained energy release makes it a valuable ingredient in food, beverages, and clinical nutrition products.[2]

Spectroscopic Data

The following sections present the available spectroscopic data for this compound. The data is organized into tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. For disaccharides like isomaltulose, ¹H and ¹³C NMR provide detailed information about the connectivity and stereochemistry of the molecule.

¹H NMR Data

¹³C NMR Data

The following table summarizes the predicted ¹³C NMR chemical shifts for isomaltulose.

Atom No.Predicted Chemical Shift (ppm)
1102.98
2101.39
384.90
481.65
578.04
677.90
775.31
873.85
972.37
1070.73
1166.82
1263.48

Data Source: Human Metabolome Database (HMDB) - Predicted Spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorptions for hydroxyl and ether functional groups, typical for carbohydrates.

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group
3600-3200 (broad)O-H stretchingHydroxyl groups (alcohol, water of hydration)
3000-2800C-H stretchingAliphatic C-H bonds
~1640O-H bendingWater of hydration
1460-1350C-H bendingAliphatic C-H bonds
1150-1000C-O stretching, C-O-C stretchingAlcohol and ether groups (pyranose and furanose rings)

Note: This table is based on general IR absorption frequencies for carbohydrates and not on a specific experimental spectrum of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the expected molecular ion peak would correspond to the mass of the anhydrous molecule.

ParameterValue
Molecular FormulaC₁₂H₂₂O₁₁
Molecular Weight342.30 g/mol
Expected [M+H]⁺m/z 343.12
Expected [M+Na]⁺m/z 365.10
Expected [M-H]⁻m/z 341.10

Fragmentation Pattern

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterium oxide (D₂O). A small amount of a reference standard such as DSS or TSP can be added for chemical shift calibration.

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • ¹H NMR Acquisition : A standard one-pulse experiment is typically used. Key parameters include a 30° or 90° pulse angle, a spectral width of ~12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Solvent suppression techniques may be necessary to attenuate the residual HOD signal.

  • ¹³C NMR Acquisition : A proton-decoupled ¹³C experiment is standard. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer acquisition time are required compared to ¹H NMR.

  • 2D NMR (HSQC, COSY, HMBC) : For complete structural assignment, 2D NMR experiments are essential to establish proton-carbon and proton-proton correlations.[5]

IR Spectroscopy
  • Sample Preparation : For solid-state analysis, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of this compound is ground with dry potassium bromide and pressed into a thin pellet. For ATR, the sample is placed directly on the ATR crystal.

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition : Spectra are typically collected over the range of 4000-400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum. Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.

Mass Spectrometry
  • Sample Preparation : A dilute solution of this compound is prepared in a suitable solvent system, such as water/acetonitrile or water/methanol, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.

  • Instrumentation : A mass spectrometer with an electrospray ionization (ESI) source, often coupled with a liquid chromatography system (LC-MS) for sample introduction and separation.[6]

  • Data Acquisition :

    • Full Scan MS : The instrument is set to scan a wide mass-to-charge (m/z) range to detect the molecular ions (e.g., [M+H]⁺, [M+Na]⁺).

    • Tandem MS (MS/MS) : The molecular ion of interest is isolated and fragmented by collision-induced dissociation (CID) to generate a fragmentation spectrum, which aids in structural confirmation.

Metabolic Pathway Visualization

The key difference between isomaltulose and sucrose lies in their digestion and absorption, which has significant metabolic consequences. The following diagram illustrates this comparative workflow.

Isomaltulose_Metabolism cluster_ingestion Oral Ingestion cluster_digestion Small Intestine cluster_absorption Absorption & Bloodstream cluster_response Metabolic Response Sucrose Sucrose (α-1,2 linkage) Enzyme Sucrase-Isomaltase Enzyme Complex Sucrose->Enzyme Rapid Hydrolysis Isomaltulose Isomaltulose (α-1,6 linkage) Isomaltulose->Enzyme Slow Hydrolysis (4-5x slower) Glucose_Fructose_S Glucose & Fructose (Rapid Release) Enzyme->Glucose_Fructose_S Fast Glucose_Fructose_I Glucose & Fructose (Sustained Release) Enzyme->Glucose_Fructose_I Slow Blood_Glucose_S High & Rapid Blood Glucose Spike (High GI) Glucose_Fructose_S->Blood_Glucose_S Blood_Glucose_I Low & Sustained Blood Glucose Rise (Low GI) Glucose_Fructose_I->Blood_Glucose_I

Comparative digestion and metabolic response of sucrose vs. isomaltulose.

This workflow highlights that while both sugars are fully digested to glucose and fructose, the rate of this process is significantly different. The rapid hydrolysis of sucrose leads to a sharp increase in blood glucose and insulin levels. In contrast, the slow breakdown of isomaltulose provides a more sustained release of energy, resulting in a lower and more stable blood glucose response, which is beneficial for metabolic health.

References

The Isomaltulose Hydrate Mechanism of Low Glycemic Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanisms behind the low glycemic response of isomaltulose hydrate. By examining its unique structural properties, enzymatic hydrolysis, and subsequent physiological effects, this paper provides a comprehensive overview for professionals in research and drug development.

Introduction: The Molecular Basis of a Low Glycemic Index

Isomaltulose, also known by the trade name Palatinose™, is a naturally occurring disaccharide found in honey and sugarcane extracts.[1][2] It is composed of a glucose and a fructose unit, the same monosaccharides that constitute sucrose. However, the critical distinction lies in the glycosidic bond connecting these units. While sucrose possesses an α-1,2-glycosidic linkage, isomaltulose features a more stable α-1,6-glycosidic bond.[3][4][5] This structural variance is the primary determinant of its distinct metabolic fate and a key factor in its low glycemic and insulinemic profile.[3][4] this compound is the crystalline form of this sugar.[6][7][8][9]

The Slow and Sustained Release Mechanism

The low glycemic response to isomaltulose is a direct consequence of its slow yet complete digestion and absorption in the small intestine.[1][2][5] This process can be broken down into two key phases: delayed enzymatic cleavage and prolonged intestinal absorption.

Enzymatic Hydrolysis: A Delayed Breakdown

The digestion of both sucrose and isomaltulose is mediated by the sucrase-isomaltase enzyme complex located on the brush border of the small intestine.[1] However, the α-1,6-glycosidic bond in isomaltulose is significantly more resistant to hydrolysis by this enzyme complex compared to the α-1,2 bond in sucrose.[4][5] In vitro studies have demonstrated that the rate of enzymatic hydrolysis for isomaltulose is 4 to 5 times slower than that of sucrose.[5][10][11] This slower cleavage results in a gradual release of its constituent monosaccharides, glucose and fructose, into the intestinal lumen.[2][5]

Prolonged Intestinal Absorption

Due to its slow enzymatic breakdown, isomaltulose travels further down the small intestine before being fully hydrolyzed and absorbed.[1][5] Unlike sucrose, which is rapidly digested and absorbed in the upper (proximal) part of the small intestine, the absorption of glucose and fructose from isomaltulose occurs along the entire length of the small intestine, including the lower (distal) sections.[1][5][11] This extended absorption profile prevents the rapid surge in blood glucose levels typically associated with the consumption of high-glycemic carbohydrates.[2][3]

The following diagram illustrates the digestive pathway of isomaltulose in comparison to sucrose.

DigestionPathway cluster_Stomach Stomach cluster_SmallIntestine Small Intestine cluster_Proximal Proximal cluster_Distal Distal cluster_Bloodstream Bloodstream Stomach Stomach (No Digestion of Disaccharides) Sucrose_Digestion Sucrose Digestion (Rapid Hydrolysis by Sucrase-Isomaltase) Stomach->Sucrose_Digestion Isomaltulose_Digestion Isomaltulose Digestion (Slow Hydrolysis by Sucrase-Isomaltase) Stomach->Isomaltulose_Digestion Sucrose_Absorption Rapid Glucose & Fructose Absorption Sucrose_Digestion->Sucrose_Absorption Blood_Glucose_Spike Rapid Blood Glucose Spike Sucrose_Absorption->Blood_Glucose_Spike Isomaltulose_Absorption Sustained Glucose & Fructose Absorption Isomaltulose_Digestion->Isomaltulose_Absorption Low_Blood_Glucose_Response Low, Sustained Blood Glucose Rise Isomaltulose_Absorption->Low_Blood_Glucose_Response Isomaltulose_Ingestion Isomaltulose Ingestion Isomaltulose_Ingestion->Stomach Sucrose_Ingestion Sucrose Ingestion Sucrose_Ingestion->Stomach IncretinResponse K_Cells K-Cells L_Cells L-Cells GLP1 GLP-1 (Glucagon-Like Peptide-1) L_Cells->GLP1 secretes Beta_Cells β-Cells Insulin Insulin Beta_Cells->Insulin secretes Alpha_Cells α-Cells Glucagon Glucagon Alpha_Cells->Glucagon secretes Isomaltulose Isomaltulose (reaches distal intestine) Isomaltulose->L_Cells GLP1->Beta_Cells stimulates GLP1->Alpha_Cells inhibits ExperimentalWorkflow Participant_Recruitment Participant Recruitment (e.g., Healthy, T2D) Randomization Randomization Participant_Recruitment->Randomization Isomaltulose_Arm Isomaltulose Ingestion (e.g., 50g in water) Randomization->Isomaltulose_Arm Sucrose_Arm Sucrose Ingestion (e.g., 50g in water) Randomization->Sucrose_Arm Blood_Sampling_Iso Serial Blood Sampling (e.g., 0, 15, 30, 60, 90, 120 min) Isomaltulose_Arm->Blood_Sampling_Iso Blood_Sampling_Suc Serial Blood Sampling (e.g., 0, 15, 30, 60, 90, 120 min) Sucrose_Arm->Blood_Sampling_Suc Washout Washout Period (e.g., ≥7 days) Blood_Sampling_Iso->Washout Analysis Biochemical Analysis (Glucose, Insulin, Incretins) Blood_Sampling_Iso->Analysis Blood_Sampling_Suc->Washout Blood_Sampling_Suc->Analysis Crossover Crossover Washout->Crossover Crossover->Isomaltulose_Arm Crossover->Sucrose_Arm Data_Comparison Statistical Comparison of Responses Analysis->Data_Comparison

References

The Biological Fate and Metabolic Pathway of Isomaltulose Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isomaltulose, a structural isomer of sucrose, is a slow-release carbohydrate with a unique metabolic profile that offers several physiological benefits. This technical guide provides an in-depth analysis of the biological fate and metabolic pathway of isomaltulose hydrate. It details its digestion, absorption, and subsequent metabolic journey, supported by quantitative data from various human and animal studies. Furthermore, this guide outlines the methodologies of key experiments used to elucidate the metabolic characteristics of isomaltulose and presents visual representations of its metabolic pathway and a typical experimental workflow for its study.

Digestion and Absorption: A Tale of Two Bonds

Isomaltulose, like sucrose, is a disaccharide composed of glucose and fructose. However, the linkage between these monosaccharides is an α-1,6-glycosidic bond in isomaltulose, in contrast to the α-1,2-glycosidic bond in sucrose.[1][2] This structural difference is the cornerstone of isomaltulose's distinct physiological effects.

The hydrolysis of isomaltulose is catalyzed by the sucrase-isomaltase enzyme complex located in the brush border of the small intestine.[3][4] Crucially, the enzymatic cleavage of the α-1,6-glycosidic bond of isomaltulose occurs at a significantly slower rate than the cleavage of the α-1,2 bond of sucrose.[5][6][7] In vitro studies have shown that the maximum rate of hydrolysis (Vmax) for isomaltulose by the sucrase-isomaltase complex is approximately 4.5 times lower than that for sucrose.[3] This slow but complete digestion and absorption in the small intestine means that isomaltulose does not typically reach the large intestine to be fermented by gut microbiota.[2][3]

Metabolic Pathway of Isomaltulose

Once hydrolyzed, the resulting glucose and fructose molecules are absorbed into the bloodstream and follow their conventional metabolic pathways, identical to those of glucose and fructose derived from sucrose.[3]

Metabolic_Pathway Isomaltulose Isomaltulose (α-1,6-glycosidic bond) Small_Intestine Small Intestine Isomaltulose->Small_Intestine Ingestion Sucrase_Isomaltase Sucrase-Isomaltase (Brush Border Enzyme) Small_Intestine->Sucrase_Isomaltase Slow Hydrolysis Glucose Glucose Sucrase_Isomaltase->Glucose Fructose Fructose Sucrase_Isomaltase->Fructose Bloodstream Bloodstream Glucose->Bloodstream Absorption Fructose->Bloodstream Absorption Liver Liver Bloodstream->Liver Peripheral_Tissues Peripheral Tissues (e.g., Muscle, Adipose) Bloodstream->Peripheral_Tissues Glycolysis_TCA Glycolysis & TCA Cycle (Energy Production) Liver->Glycolysis_TCA Glycogen_Synthesis Glycogen Synthesis (Storage) Liver->Glycogen_Synthesis Fatty_Acid_Synthesis Fatty Acid Synthesis (Storage) Liver->Fatty_Acid_Synthesis Peripheral_Tissues->Glycolysis_TCA Peripheral_Tissues->Glycogen_Synthesis

Figure 1: Metabolic Pathway of Isomaltulose.

Quantitative Data on Metabolic Responses

The slower digestion and absorption of isomaltulose lead to a more blunted and sustained glycemic and insulinemic response compared to sucrose and glucose.

Table 1: Glycemic Index (GI) of Isomaltulose and Other Carbohydrates
CarbohydrateGlycemic Index (GI)Reference(s)
Isomaltulose32[3][5][8]
Sucrose67-72[3][5]
Glucose100[3]
Table 2: Comparative Insulinemic Response to Isomaltulose vs. Sucrose
Time Point (minutes)Weighted Mean Difference (WMD) in Insulin Concentration (pmol/L) (Isomaltulose vs. Sucrose)Significance (p-value)Reference(s)
30-149.71< 0.001[9]
60-68.49< 0.001[9]
90-30.550.047[9]

A meta-analysis of 11 randomized controlled trials found that isomaltulose ingestion resulted in a significantly attenuated insulinemic response at 30, 60, and 90 minutes post-ingestion compared to sucrose.[9]

Interaction with Gut Microbiota

While isomaltulose is almost completely absorbed in the small intestine, some studies suggest it may have prebiotic effects by modulating the gut microbiota. In a study on rats, isomaltulose supplementation for five weeks led to an increase in beneficial bacteria such as Faecalibacterium and a decrease in pathogens like Shuttleworthia. This was accompanied by an increase in the production of short-chain fatty acids (SCFAs), specifically propionate and butyrate, and modulation of secondary bile acid profiles.[10]

Key Experimental Protocols

The metabolic characteristics of isomaltulose have been investigated using a variety of robust experimental designs.

Glycemic Index (GI) Determination

Objective: To determine the glycemic index of a carbohydrate by measuring the postprandial blood glucose response relative to a reference carbohydrate (glucose or white bread).

Protocol:

  • Subject Recruitment: Healthy adult volunteers are recruited after providing informed consent.[3][11]

  • Overnight Fasting: Subjects fast for 10-12 hours overnight prior to the test.[3][12]

  • Test Meal Administration: On separate occasions, subjects consume a test meal containing a specific amount (e.g., 50g) of the test carbohydrate (isomaltulose) or the reference carbohydrate (glucose), dissolved in water.[3][11]

  • Blood Sampling: Capillary or venous blood samples are collected at baseline (0 minutes) and at regular intervals (e.g., 15, 30, 45, 60, 90, 120 minutes) post-ingestion.[5][11]

  • Glucose Analysis: Blood glucose concentrations are measured using a validated method.[10]

  • Data Analysis: The incremental area under the curve (iAUC) for the blood glucose response is calculated for both the test and reference carbohydrates. The GI is then calculated as: (iAUC of test carbohydrate / iAUC of reference carbohydrate) x 100.[5]

In Vitro Enzymatic Hydrolysis

Objective: To determine the rate of enzymatic hydrolysis of a disaccharide by intestinal enzymes.

Protocol:

  • Enzyme Preparation: A crude invertase extract is prepared from a source such as baker's yeast by mixing with water, allowing it to stand, and then filtering the suspension.[13] Alternatively, purified sucrase-isomaltase enzyme can be used.

  • Substrate Preparation: Solutions of the test disaccharide (isomaltulose) and a control (sucrose) are prepared at a known concentration (e.g., 5%).[13]

  • Incubation: The disaccharide solutions are mixed with the enzyme extract and incubated in a water bath at a controlled temperature (e.g., 30-35°C) for a specific duration (e.g., 35 minutes).[13] A control tube with the disaccharide and water (no enzyme) is also prepared.

  • Reaction Termination and Analysis: The reaction is stopped, and the amount of hydrolysis is determined by measuring the concentration of the resulting monosaccharides (glucose and fructose) using a method like Benedict's test or high-performance liquid chromatography (HPLC).[13][14]

13C-Breath Test for Carbohydrate Metabolism

Objective: To non-invasively assess the digestion, absorption, and metabolism of a carbohydrate labeled with a stable isotope (¹³C).

Protocol:

  • Subject Preparation: Subjects fast overnight.[15]

  • Substrate Administration: Subjects ingest a specific dose of the ¹³C-labeled carbohydrate (e.g., [¹³C]isomaltulose) dissolved in water.[15][16]

  • Breath Sample Collection: Breath samples are collected at baseline and at regular intervals (e.g., every 10-30 minutes) for several hours post-ingestion.[15][16]

  • ¹³CO₂ Analysis: The ratio of ¹³CO₂ to ¹²CO₂ in the expired air is measured using an isotope ratio mass spectrometer or a non-dispersive infrared isotope spectrometer.[15]

  • Data Analysis: The rate of ¹³CO₂ excretion over time provides information on the rate of digestion, absorption, and oxidation of the ingested carbohydrate.[15]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for a human intervention study comparing the metabolic effects of isomaltulose and sucrose.

Experimental_Workflow Start Start: Study Design Recruitment Subject Recruitment (e.g., Healthy Adults, T2DM patients) Start->Recruitment Randomization Randomization (Crossover or Parallel Design) Recruitment->Randomization Intervention Intervention Arms Randomization->Intervention Isomaltulose Isomaltulose Arm (e.g., 50g in water) Intervention->Isomaltulose Sucrose Sucrose Arm (Control) (e.g., 50g in water) Intervention->Sucrose Data_Collection Data Collection Isomaltulose->Data_Collection Sucrose->Data_Collection Blood_Sampling Blood Sampling (Glucose, Insulin, etc.) - Baseline, 15, 30, 60, 90, 120 min Data_Collection->Blood_Sampling Breath_Test ¹³C-Breath Test (Optional) Data_Collection->Breath_Test Microbiota_Analysis Fecal Sample Collection (Gut Microbiota Analysis) - Baseline, End of Study Data_Collection->Microbiota_Analysis Analysis Data Analysis Blood_Sampling->Analysis Breath_Test->Analysis Microbiota_Analysis->Analysis GI_Calculation Glycemic & Insulinemic Response Calculation (iAUC) Analysis->GI_Calculation Metabolomics Metabolomic Analysis Analysis->Metabolomics Microbiota_Profiling 16S rRNA Sequencing Analysis->Microbiota_Profiling Conclusion Conclusion & Reporting GI_Calculation->Conclusion Metabolomics->Conclusion Microbiota_Profiling->Conclusion

Figure 2: Experimental Workflow for Isomaltulose Study.

Conclusion

The biological fate of this compound is characterized by its slow but complete enzymatic hydrolysis in the small intestine, leading to a blunted and sustained release of glucose and fructose into the bloodstream. This results in a lower glycemic and insulinemic response compared to sucrose, making it a favorable carbohydrate for applications in functional foods and for individuals requiring better glycemic control. Further research into its long-term metabolic effects and its interaction with the gut microbiota will continue to unveil the full spectrum of its physiological benefits.

References

Isomaltulose Hydrate and the Gut Microbiota: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isomaltulose, a disaccharide carbohydrate composed of glucose and fructose, is emerging as a significant modulator of the gut microbiota and its metabolic activities. Unlike its isomer sucrose, isomaltulose is characterized by a slower digestion and absorption profile, which not only influences glycemic control but also allows for its interaction with the complex ecosystem of the lower gastrointestinal tract. This technical guide provides an in-depth analysis of the current scientific understanding of the interplay between isomaltulose hydrate and the gut microbiota, with a focus on quantitative data, experimental methodologies, and key signaling pathways. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the gut microbiome with functional carbohydrates.

Modulation of Gut Microbiota Composition

In vivo and in vitro studies have demonstrated the prebiotic potential of isomaltulose, showcasing its ability to selectively stimulate the growth of beneficial gut bacteria while inhibiting certain pathogenic species.

Quantitative Impact on Microbial Populations

A key animal study investigating the effects of isomaltulose on the gut microbiota of Sprague-Dawley rats revealed significant alterations in the composition of the gut microbiome after five weeks of supplementation. The study demonstrated an increase in the abundance of beneficial bacteria and a decrease in pathogens[1][2].

Phylum/GenusChange with Isomaltulose SupplementationFold Change (where available)Reference
Phylum
ActinobacteriaIncreased-[1]
PatescibacteriaReduced-[1]
Genus
FaecalibacteriumIncreased-[1][2]
PhascolarctobacteriumIncreased-[1][2]
ShuttleworthiaDecreased-[1][2]

In a human clinical trial, the combination of isomaltulose and inulin-type fructans (ITF) was shown to beneficially modulate the gut microbiota composition[3][4][5]. Notably, this intervention led to a significant increase in the relative abundance of Bifidobacteria[3][4]. While this study highlights the potential of isomaltulose in a synergistic blend, further research is needed to isolate the specific effects of isomaltulose on the human gut microbiome.

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of isomaltulose by the gut microbiota leads to the production of short-chain fatty acids (SCFAs), which are crucial metabolites for gut health and systemic metabolism.

Quantitative Analysis of SCFA Production

The aforementioned rat study also quantified the changes in fecal SCFA concentrations following isomaltulose supplementation. The results indicated a significant increase in the production of propionate and butyrate[1][6].

Short-Chain Fatty AcidChange with Isomaltulose SupplementationFold ChangeReference
PropionateElevated18-fold increase[1]
ButyrateElevated-[1]
AcetateNo substantial difference-[1]
Total SCFAs Significant improvement -[1]

Impact on Secondary Bile Acid Metabolism and Gut Hormone Secretion

Isomaltulose consumption has been shown to influence the metabolic pathways of the gut microbiota beyond SCFA production, affecting secondary bile acid synthesis and stimulating the release of beneficial gut hormones.

Modulation of Secondary Bile Acids

Isomaltulose supplementation in rats led to a decrease in the levels of several secondary bile acids, including lithocholic acid (LCA) and deoxycholic acid (DCA)[1][6][7]. This effect is attributed to the reduction in the abundance of Clostridium species, which are involved in the 7α-dehydroxylation of primary bile acids[1].

Bile AcidChange with Isomaltulose SupplementationReference
Cholic Acid (Primary)Enhanced[1][7]
Lithocholic Acid (Secondary)Reduced[1][7]
Deoxycholic Acid (Secondary)Reduced[1][7]
Dehydrocholic Acid (Secondary)Reduced[1][7]
Hyodeoxycholic Acid (Secondary)Reduced[1][7]
Stimulation of Glucagon-Like Peptide-1 (GLP-1)

Studies have demonstrated that isomaltulose consumption stimulates the secretion of the incretin hormone glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells in the distal small intestine and colon[2][8][9][10]. This effect is likely mediated by the glucose released from the slow digestion of isomaltulose[9]. GLP-1 plays a crucial role in regulating blood glucose levels, promoting satiety, and supporting overall metabolic health[2]. A recent human study showed that a snack containing isomaltulose significantly enhanced the release of GLP-1 in response to a subsequent meal[8].

Key Signaling and Metabolic Pathways

The interaction of isomaltulose with the gut microbiota initiates a cascade of signaling and metabolic events that have systemic effects on the host.

Isomaltulose_Metabolism_and_Effects Isomaltulose Isomaltulose Hydrate GutMicrobiota Gut Microbiota (e.g., Bifidobacterium, Faecalibacterium) Isomaltulose->GutMicrobiota Fermentation L_Cells Enteroendocrine L-Cells Isomaltulose->L_Cells Slow Glucose Release SCFAs Short-Chain Fatty Acids (Propionate, Butyrate) GutMicrobiota->SCFAs Production SecondaryBileAcids Secondary Bile Acids (LCA, DCA) - Reduced GutMicrobiota->SecondaryBileAcids Reduced 7α-dehydroxylation HostEffects Host Physiological Effects: - Improved Gut Health - Modulated Glucose Homeostasis - Altered Lipid Metabolism SCFAs->HostEffects BileAcids Primary Bile Acids BileAcids->SecondaryBileAcids SecondaryBileAcids->HostEffects GLP1 GLP-1 Secretion L_Cells->GLP1 GLP1->HostEffects

Overview of Isomaltulose Metabolism and its Downstream Effects.

GLP1_Secretion_Pathway cluster_L_Cell Isomaltulose Isomaltulose SlowDigestion Slow Digestion in Small Intestine Isomaltulose->SlowDigestion Glucose Glucose SlowDigestion->Glucose SGLT1 SGLT1 Glucose->SGLT1 Uptake L_Cell Intestinal L-Cell Depolarization Membrane Depolarization SGLT1->Depolarization Na+ influx Ca_Influx Ca2+ Influx Depolarization->Ca_Influx Opens voltage-gated Ca2+ channels GLP1_Vesicles GLP-1 Vesicles Ca_Influx->GLP1_Vesicles Triggers fusion GLP1_Release GLP-1 Release GLP1_Vesicles->GLP1_Release

Proposed GLP-1 Secretion Pathway Stimulated by Isomaltulose.

Secondary_Bile_Acid_Pathway Isomaltulose Isomaltulose Supplementation Clostridium Reduced Abundance of Clostridium species Isomaltulose->Clostridium Dehydroxylation Reduced 7α-dehydroxylation Enzyme Activity Clostridium->Dehydroxylation SecondaryBA Reduced Production of Secondary Bile Acids (Deoxycholic Acid, Lithocholic Acid) Dehydroxylation->SecondaryBA PrimaryBA Primary Bile Acids (Cholic Acid, Chenodeoxycholic Acid) PrimaryBA->Dehydroxylation

Impact of Isomaltulose on Secondary Bile Acid Synthesis.

Experimental Protocols

In Vivo Animal Study: Gut Microbiota and Metabolite Analysis

This protocol is based on the methodology described in the study by Yang et al. (2021)[1][2][6][7].

  • Animal Model: Male Sprague-Dawley rats are divided into a control group and an isomaltulose-supplemented group.

  • Diet: The control group receives normal water, while the experimental group is given free access to water containing 10% (w/w) isomaltulose for five weeks. Standard chow is provided to both groups.

  • Sample Collection: Fecal samples are collected at the end of the intervention period and stored at -80°C for microbiota and metabolite analysis.

  • 16S rRNA Gene Sequencing:

    • DNA is extracted from fecal samples using a commercial kit.

    • The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR.

    • Sequencing is performed on an Illumina MiSeq platform.

    • Bioinformatic analysis is conducted using pipelines such as QIIME or mothur for operational taxonomic unit (OTU) clustering, taxonomic assignment, and diversity analysis.

  • SCFA Analysis (Gas Chromatography):

    • Fecal samples are homogenized, and SCFAs are extracted.

    • The extracted SCFAs are derivatized and analyzed by gas chromatography (GC) coupled with a flame ionization detector (FID) or mass spectrometry (MS).

    • Quantification is performed using external or internal standards.

  • Bile Acid Analysis (Targeted Metabolomics):

    • Bile acids are extracted from fecal samples.

    • Analysis is performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Quantification is achieved using stable isotope-labeled internal standards.

InVivo_Workflow AnimalModel Sprague-Dawley Rats (Control vs. Isomaltulose) Diet 5-Week Dietary Intervention AnimalModel->Diet FecalCollection Fecal Sample Collection Diet->FecalCollection DNA_Extraction DNA Extraction FecalCollection->DNA_Extraction Metabolite_Extraction Metabolite Extraction FecalCollection->Metabolite_Extraction PCR_Amplification 16S rRNA Gene PCR DNA_Extraction->PCR_Amplification Sequencing Illumina MiSeq Sequencing PCR_Amplification->Sequencing Bioinformatics Bioinformatic Analysis (QIIME/mothur) Sequencing->Bioinformatics Microbiota_Profile Gut Microbiota Profile Bioinformatics->Microbiota_Profile GC_MS GC-MS Analysis Metabolite_Extraction->GC_MS LC_MS LC-MS/MS Analysis Metabolite_Extraction->LC_MS SCFA_Profile SCFA Profile GC_MS->SCFA_Profile BileAcid_Profile Bile Acid Profile LC_MS->BileAcid_Profile

Workflow for In Vivo Analysis of Isomaltulose Effects.
In Vitro Fermentation with Human Fecal Inoculum

This protocol provides a general framework for assessing the fermentability of isomaltulose by the human gut microbiota in a controlled laboratory setting.

  • Fecal Inoculum Preparation:

    • Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least three months.

    • A fecal slurry is prepared by homogenizing the feces in an anaerobic phosphate buffer.

  • Fermentation Medium: A basal medium containing nutrients essential for bacterial growth is prepared and sterilized.

  • Batch Fermentation:

    • Anaerobic fermentation vessels are filled with the basal medium.

    • Isomaltulose is added as the sole carbohydrate source at a defined concentration.

    • The vessels are inoculated with the fecal slurry.

    • Fermentation is carried out at 37°C under anaerobic conditions for a specified period (e.g., 24-48 hours).

  • Sampling and Analysis:

    • Samples are collected at different time points to monitor changes in pH, substrate utilization, and metabolite production.

    • Bacterial populations can be quantified using methods like quantitative PCR (qPCR) or 16S rRNA gene sequencing.

    • SCFA and other metabolites are analyzed using GC or HPLC.

Conclusion

This compound demonstrates significant potential as a functional carbohydrate capable of modulating the gut microbiota and its metabolic output. The available evidence, primarily from animal studies, points towards a prebiotic effect, characterized by an increase in beneficial bacteria and the production of health-promoting metabolites such as butyrate and propionate. Furthermore, its influence on secondary bile acid metabolism and the stimulation of GLP-1 secretion suggest broader implications for host health, including improved metabolic control and gut barrier function.

For researchers and drug development professionals, isomaltulose presents a compelling candidate for further investigation as a therapeutic agent or a component of medical foods. Future human clinical trials are warranted to fully elucidate its specific effects on the human gut microbiome and to translate the promising findings from preclinical studies into tangible health benefits. The detailed methodologies and pathways outlined in this guide provide a foundation for designing and interpreting such studies.

References

Navigating the Regulatory Landscape of Isomaltulose Hydrate: A Technical Guide for Food and Pharmaceutical Scientists

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the global regulatory status, safety data, and metabolic impact of isomaltulose hydrate, providing researchers, scientists, and drug development professionals with a comprehensive resource for its application in food and pharmaceutical products.

Executive Summary

Isomaltulose, a disaccharide composed of glucose and fructose, is increasingly recognized for its favorable physiological properties, including a low glycemic index and non-cariogenic nature. This technical guide provides a thorough examination of the regulatory framework governing the use of this compound in food and pharmaceutical applications across major global markets. It consolidates quantitative data from key safety and clinical studies, details relevant experimental methodologies, and visualizes the metabolic pathways and experimental workflows. While isomaltulose is well-established as a food ingredient and novel food in numerous countries, its formal regulatory status as a pharmaceutical excipient remains less defined, presenting an area for future development and standardization.

Regulatory Status in Food Applications

Isomaltulose has gained widespread acceptance as a food ingredient and sugar substitute globally. Regulatory bodies in key markets have reviewed its safety and have authorized its use in a variety of food products.

United States (Food and Drug Administration - FDA)
European Union (European Food Safety Authority - EFSA)

In the European Union, isomaltulose is regulated as a Novel Food . Following positive safety assessments by EFSA, the European Commission has authorized its use[8][9][10]. Most recently, in June 2024, Commission Implementing Regulation (EU) 2024/1611 authorized the placing on the market of isomaltulose powder as a novel food to be used as a replacement for sucrose in all foods intended for the general population, with the exception of infant formula, follow-on formula, and other foods for young children[1][11]. The regulation mandates that the labeling of foods containing isomaltulose must state that "isomaltulose is a source of glucose and fructose"[1][11][12][13]. EFSA has also substantiated health claims for isomaltulose related to its low glycemic response and its contribution to normal energy-yielding metabolism[14].

Other Key Regions
  • Canada: Health Canada has issued a "no objection" letter for the use of isomaltulose (Palatinose™) as a food ingredient to replace sucrose and other carbohydrates in a wide array of products. Labeling must include isomaltulose in the ingredient list and its contribution to the carbohydrate and sugar content in the Nutrition Facts table[15].

  • Australia and New Zealand: Food Standards Australia New Zealand (FSANZ) has approved isomaltulose as a novel food ingredient, concluding it is safe for the general population. However, it is noted to be unsuitable for individuals with hereditary fructose intolerance[16].

  • Japan: Isomaltulose has a long history of use as a food ingredient, having been marketed as a sugar in Japan since 1985[2][17][18].

  • Malaysia: Isomaltulose is permitted for addition to foods with certain conditions and allowed functional claims, but it is not permitted in infant formula.

Regulatory Status in Pharmaceutical Applications

The regulatory status of this compound as a pharmaceutical excipient is not as clearly defined as its status in the food sector. While its chemical and physical properties suggest potential for pharmaceutical applications, its official recognition in major pharmacopoeias is limited.

Pharmacopoeial Status

A review of the United States Pharmacopeia-National Formulary (USP-NF), the European Pharmacopoeia (Ph. Eur.), and the Japanese Pharmacopoeia (JP) indicates that this compound does not currently hold a specific official monograph as a pharmaceutical excipient. The European Pharmacopoeia does have a monograph for Isomalt , which is a related but distinct substance (hydrogenated isomaltulose)[4][8][17][19]. While "isomaltulose" is listed as a "Food Ingredient" in a USP-related document, this does not confer the status of an official USP-NF pharmaceutical excipient[9]. There are some references to isomaltulose in patent documents related to the Japanese Pharmacopoeia, but these do not confirm an official monograph[20][21][22][23][24].

Use in Pharmaceutical Formulations

Despite the lack of a formal monograph, isomaltulose is used in clinical nutrition products , which are often categorized as foods for special medical purposes[11][25]. Its low glycemic index makes it a suitable carbohydrate source in formulations for patients with diabetes or impaired glucose tolerance[11][25].

Research and patent literature suggest its potential as an excipient in conventional oral solid dosage forms. For instance, studies have explored its use as a diluent in tablets, highlighting its good binding properties and suitability for direct compression [10][17][26]. Its non-hygroscopic nature and stability also make it a candidate for use as a carrier in dry flavor formulations and in controlled-release matrix tablets[3][12][14][27][28][29][30]. However, a search of the FDA's Inactive Ingredient Database does not currently show isomaltulose as an ingredient in any FDA-approved drug products.

Quantitative Data from Safety and Efficacy Studies

The safety and physiological effects of isomaltulose have been substantiated through numerous non-clinical and clinical studies. The following tables summarize key quantitative findings.

Table 1: Summary of Toxicological Studies
Study TypeSpeciesDurationDosageKey FindingsReference(s)
Subchronic Oral ToxicityWistar Rats13 weeksUp to 10% in diet (7.0 g/kg bw/day for males, 8.1 g/kg bw/day for females)No adverse effects observed. No signs of toxicity.[2][7][17]
TeratogenicityRats-Up to 7 g/kg bw/dayNo embryotoxic or teratogenic effects; no maternal toxicity.[2][17]
Genotoxicity (Ames test)---Non-mutagenic.[2][17]
Table 2: Human Clinical Trial Data on Glycemic and Insulinemic Response
Study PopulationComparatorIsomaltulose DoseKey Quantitative FindingsReference(s)
Healthy AdultsSucrose50-75 g20-52% lower postprandial glucose levels in the first 60 minutes. 30-50% lower plasma insulin levels and area under the curve.[26]
Type 2 DiabeticsSucrose50 gSignificantly reduced postprandial glycemic response.[26]
Overweight/Obese Adults with Impaired Glucose ToleranceHigh GI CarbohydratesNot specifiedLowered blood glucose response.[11][25]
Table 3: Estimated Daily Intake and Tolerability
PopulationEstimated IntakeMaximum Tolerated DoseKey FindingsReference(s)
Canadian Population (95th percentile)20-36 g/day (at 10% sugar replacement)--[15]
Healthy and Diabetic Adults-50 g (single dose)Well tolerated without signs of intestinal discomfort.[2][15][17]
General Population (estimated)1.0-1.3 g/kg bw/day (as sucrose substitute)-Unlikely to cause intestinal side-effects.

Experimental Protocols

Protocol: 13-Week Subchronic Oral Toxicity Study in Rodents (Based on OECD Guideline 408)

This protocol outlines the methodology for a 90-day oral toxicity study, similar to those used to assess the safety of isomaltulose.

  • Test System: Wistar rats, 10 males and 10 females per group.

  • Test Substance Administration: Isomaltulose is administered via the diet at concentrations of 0% (control), 2.5%, 5%, and 10% for 90 consecutive days[13][31][32][33][34].

  • Observations:

    • Daily: Clinical signs of toxicity, mortality, and morbidity.

    • Weekly: Detailed clinical examination, body weight, food and water consumption.

  • Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical biochemistry analysis. Urine is collected for urinalysis.

  • Pathology: All animals are subjected to a full gross necropsy. Organ weights are recorded. Histopathological examination is performed on the control and high-dose groups.

  • Endpoints: The primary endpoints are the identification of any adverse effects, determination of target organs, and establishment of a No-Observed-Adverse-Effect Level (NOAEL).

Protocol: Human Glycemic Index (GI) Determination (Based on ISO 26642:2010)

This protocol describes the standardized method for determining the glycemic index of a carbohydrate like isomaltulose.

  • Participants: A minimum of 10 healthy adult subjects are recruited. They are required to fast for at least 10-12 hours overnight before the test[2][35][36].

  • Reference Food: A reference food, typically 50 grams of glucose dissolved in water, is administered on at least three separate occasions to establish a baseline glycemic response for each subject[7][35][37].

  • Test Food: On separate occasions, a portion of the test food (isomaltulose) containing an equivalent amount of available carbohydrate (e.g., 50 grams) is consumed by each subject within a 15-minute timeframe[35][37].

  • Blood Sampling: Capillary blood samples are taken via finger-prick at baseline (fasting) and at regular intervals post-consumption (e.g., 15, 30, 45, 60, 90, and 120 minutes)[2][35][37].

  • Blood Glucose Analysis: Blood glucose concentration is measured for each sample.

  • Data Analysis:

    • The incremental Area Under the Curve (iAUC) for the blood glucose response is calculated for both the test food and the reference food (glucose) for each subject, ignoring the area below the fasting baseline[2][37].

    • The GI value for the test food for each subject is calculated as: (iAUC of test food / iAUC of reference food) x 100.

    • The final GI of the food is the average of the GI values from all subjects.

Visualizations: Pathways and Workflows

Isomaltulose Digestion and Absorption Pathway

Isomaltulose_Metabolism Ingestion Isomaltulose Ingestion Stomach Stomach (No significant digestion) Ingestion->Stomach SmallIntestine Small Intestine Stomach->SmallIntestine Isomaltase Sucrase-Isomaltase Enzyme Complex (Brush Border) SmallIntestine->Isomaltase Incretins Incretin Hormone Release SmallIntestine->Incretins Hydrolysis Slow Hydrolysis (α-1,6 linkage) Isomaltase->Hydrolysis Glucose Glucose Hydrolysis->Glucose Fructose Fructose Hydrolysis->Fructose Absorption Absorption into Bloodstream Glucose->Absorption Fructose->Absorption Metabolism Standard Monosaccharide Metabolic Pathways Absorption->Metabolism GIP ↓ GIP (Upper Intestine) Incretins->GIP GLP1 ↑ GLP-1 (Lower Intestine) Incretins->GLP1

Caption: Metabolic pathway of isomaltulose digestion and absorption.

Experimental Workflow for Glycemic Index (GI) Determination

GI_Workflow Start Start: Recruit ≥10 Healthy Subjects Fasting Overnight Fast (10-12 hours) Start->Fasting Baseline Baseline Blood Sample (t=0 min) Fasting->Baseline Consumption Consume Test Food (50g available carb) Baseline->Consumption Sampling Collect Blood Samples at 15, 30, 45, 60, 90, 120 min Consumption->Sampling Analysis Measure Blood Glucose Concentration Sampling->Analysis AUC_Calc Calculate Incremental Area Under the Curve (iAUC) Analysis->AUC_Calc Repeat Repeat with Reference Food (Glucose) AUC_Calc->Repeat GI_Calc Calculate GI Value: (iAUC_test / iAUC_ref) * 100 Repeat->GI_Calc End End: Average GI Value from all Subjects GI_Calc->End

Caption: Standardized workflow for determining the Glycemic Index (GI).

Conclusion

This compound is a well-regulated and safe food ingredient in major global markets, supported by a robust body of scientific evidence. Its low glycemic and non-cariogenic properties make it an attractive alternative to traditional sugars in a wide range of food products. For the pharmaceutical industry, isomaltulose presents an opportunity, particularly in medical nutrition and potentially as an excipient in oral dosage forms. However, its lack of official pharmacopoeial monographs highlights a need for further regulatory engagement to formalize its status and facilitate its broader use in pharmaceutical development. This guide serves as a foundational resource for scientists and researchers navigating the current regulatory and technical landscape of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Isomaltulose Hydrate from Sucrose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomaltulose, a structural isomer of sucrose, is a disaccharide composed of glucose and fructose linked by an α-1,6-glycosidic bond.[1][2] It is a non-cariogenic, low-glycemic sweetener that finds applications in the food, pharmaceutical, and beverage industries as a sugar substitute.[3] The synthesis of isomaltulose from sucrose is primarily achieved through enzymatic conversion using sucrose isomerase (EC 5.4.99.11).[4][5] This enzyme catalyzes the intramolecular rearrangement of the α-1,2-glycosidic bond in sucrose to an α-1,6-glycosidic bond, yielding isomaltulose.[4] Various microorganisms, including species of Erwinia, Klebsiella, Serratia, and Protaminobacter, are known to produce sucrose isomerase.[6] This document provides a detailed protocol for the synthesis, purification, and crystallization of isomaltulose hydrate from sucrose using immobilized sucrose isomerase.

Principle of the Method

The synthesis of this compound from sucrose involves a three-stage process:

  • Enzymatic Conversion: Sucrose is converted to isomaltulose using immobilized sucrose isomerase. Immobilization of the enzyme allows for its easy separation from the reaction mixture and reuse, which can significantly reduce production costs.[6]

  • Purification: The resulting syrup, containing isomaltulose, unreacted sucrose, and by-products such as glucose and fructose, is purified. This is typically achieved through chromatographic methods to remove impurities.

  • Crystallization: Purified isomaltulose syrup is concentrated, and this compound is crystallized through controlled cooling and seeding.

Experimental Protocols

Materials and Equipment
  • Sucrose (food grade)

  • Immobilized Sucrose Isomerase (e.g., from Protaminobacter rubrum)

  • Sodium Acetate Buffer (pH 5.5)

  • Activated Carbon

  • Diatomaceous Earth

  • Cation and Anion Exchange Resins

  • This compound Crystals (for seeding)

  • High-Performance Liquid Chromatography (HPLC) system with a Refractive Index Detector (RID)

  • Jacketed Reaction Vessel with Temperature and pH control

  • Rotary Evaporator

  • Crystallizer with controlled cooling and agitation

  • Filtration or Centrifugation equipment

  • Vacuum Oven

Protocol 1: Enzymatic Conversion of Sucrose to Isomaltulose
  • Substrate Preparation: Prepare a 55% (w/v) sucrose solution in sodium acetate buffer (50 mM, pH 5.5).[7] Heat the solution to 50-60°C to ensure complete dissolution of sucrose.

  • Enzymatic Reaction:

    • Transfer the sucrose solution to a jacketed reaction vessel maintained at 40°C.[8]

    • Add the immobilized sucrose isomerase to the sucrose solution. The enzyme dosage will depend on the activity of the specific immobilized preparation (a typical starting point is 15-25 U/g of sucrose).[1][2][8]

    • Maintain the pH of the reaction mixture at 5.5.[8]

    • Allow the reaction to proceed for 6-10 hours with gentle agitation.[1][2][8]

  • Monitoring the Reaction:

    • Periodically take samples from the reaction mixture to monitor the conversion of sucrose to isomaltulose.

    • Analyze the samples using HPLC-RID. A typical mobile phase is a mixture of acetonitrile and water.

  • Enzyme Separation: Once the desired conversion rate (typically 80-95%) is achieved, separate the immobilized enzyme from the reaction mixture by filtration or decantation. The enzyme can be washed and stored for reuse.[6]

Protocol 2: Purification of Isomaltulose Syrup
  • Decolorization: Add activated carbon (1-2% w/v) to the isomaltulose syrup and stir for 30-60 minutes at 50°C to remove color impurities. Filter the mixture through a bed of diatomaceous earth to remove the activated carbon.

  • Ion Exchange Chromatography:

    • Pass the decolorized syrup through a column packed with a strong acid cation exchange resin to remove cations.

    • Subsequently, pass the syrup through a column packed with a weak base anion exchange resin to remove anions and organic acids.[7][9] This step also helps in removing any remaining color.

  • Removal of Residual Sugars (Optional): If significant amounts of sucrose, glucose, or fructose remain, the syrup can be further purified by passing it through a column containing immobilized yeast cells, which will consume these sugars.[7][9]

Protocol 3: Crystallization of this compound
  • Concentration: Concentrate the purified isomaltulose syrup to a concentration of 65-70% (w/v) using a rotary evaporator at a temperature not exceeding 65°C to minimize color formation.[7][9]

  • Crystallization:

    • Transfer the concentrated syrup to a crystallizer and cool it to 50°C with gentle stirring.

    • Seed the solution with fine crystals of this compound (approximately 0.1% w/w) to induce crystallization.[10]

    • Cool the mixture slowly to 20°C over several hours (e.g., a cooling rate of 5°C/hour).[3][7]

  • Harvesting and Drying:

    • Collect the this compound crystals by filtration or centrifugation.[7][9]

    • Wash the crystals with a small amount of cold water to remove any adhering syrup.

    • Dry the crystals in a vacuum oven at 40°C.[7][9] The final product should be a white crystalline powder of isomaltulose monohydrate.[9]

Data Presentation

Table 1: Typical Reaction Conditions for Enzymatic Synthesis of Isomaltulose

ParameterValueReference
SubstrateSucrose[4]
EnzymeSucrose Isomerase[4]
Sucrose Concentration400-800 g/L[1][2][8]
Temperature40°C[8]
pH5.5[8]
Enzyme Dosage15-25 U/g sucrose[1][2][8]
Reaction Time6-10 hours[1][2][8]

Table 2: Reported Yields and Purity of Isomaltulose

MethodConversion RateIsomaltulose PurityBy-productsReference
Immobilized Raoultella terrigena SIase81.7%Not specified2% monosaccharides[8]
Immobilized Yarrowia lipolytica SIase>90% (after 13 cycles)85.8%Not specified[1][2][6]
Immobilized Erwinia sp. cells53-59%96.5% (after crystallization)Not specified[11]
Crystallization from converted syrup80% sucrose conversion94.5% (initial crystals)Other sugars[7][9]

Analytical Methods

The primary method for the quantification of isomaltulose and other sugars in the reaction mixture is High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID).[12][13][14] Other methods such as High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), Gas Chromatography with Flame Ionization Detection (GC-FID), and Capillary Electrophoresis (CE) can also be used.[13][15][]

Visualization

Synthesis_of_Isomaltulose_Hydrate Sucrose Sucrose Solution (55% w/v, pH 5.5) Bioreactor Enzymatic Conversion (Immobilized Sucrose Isomerase, 40°C) Sucrose->Bioreactor Filtration1 Enzyme Separation (Filtration/Decantation) Bioreactor->Filtration1 ImmobilizedEnzyme Immobilized Enzyme (for reuse) Filtration1->ImmobilizedEnzyme Recycle CrudeSyrup Crude Isomaltulose Syrup Filtration1->CrudeSyrup Purification Purification (Decolorization, Ion Exchange) CrudeSyrup->Purification PurifiedSyrup Purified Isomaltulose Syrup Purification->PurifiedSyrup Concentration Concentration (Rotary Evaporator, <65°C) PurifiedSyrup->Concentration ConcentratedSyrup Concentrated Syrup (65-70% w/v) Concentration->ConcentratedSyrup Crystallization Crystallization (Seeding, Controlled Cooling) ConcentratedSyrup->Crystallization Filtration2 Crystal Harvesting (Filtration/Centrifugation) Crystallization->Filtration2 MotherLiquor Mother Liquor Filtration2->MotherLiquor Drying Drying (Vacuum Oven, 40°C) Filtration2->Drying FinalProduct This compound (Crystalline Powder) Drying->FinalProduct

Caption: Workflow for the synthesis of this compound from sucrose.

References

Application Note: Enzymatic Production of Isomaltulose from Sucrose

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Isomaltulose, a structural isomer of sucrose, is a functional sweetener recognized for its health benefits, including a low glycemic index and non-cariogenic properties.[1][2] It serves as an ideal substitute for sucrose in various food and pharmaceutical applications.[1][2] The industrial production of isomaltulose is primarily achieved through the enzymatic conversion of sucrose, a process catalyzed by the enzyme sucrose isomerase (SIase, EC 5.4.99.11).[1][3][4] This enzyme transforms the α-1,2-glycosidic bond in sucrose into an α-1,6-glycosidic bond, yielding isomaltulose.[5] Utilizing immobilized enzymes or whole cells enhances the stability and reusability of the biocatalyst, significantly reducing production costs and making it suitable for industrial-scale manufacturing.[1][6] This document provides detailed protocols for the immobilization of sucrose isomerase, the enzymatic conversion process, and the subsequent analysis of the reaction products.

Biochemical Reaction Pathway

The enzymatic conversion is a one-step isomerization reaction. Sucrose isomerase first hydrolyzes the glycosidic bond between glucose and fructose in the sucrose molecule. Subsequently, it facilitates the formation of a new α-1,6-glycosidic bond between the two monosaccharides to form isomaltulose. A minor by-product, trehalulose (with an α-1,1-glycosidic bond), is also typically formed.[5][7]

reaction_pathway Sucrose Sucrose (α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside) Enzyme Sucrose Isomerase (SIase) Sucrose->Enzyme Isomaltulose Isomaltulose (α-D-glucopyranosyl-(1→6)-D-fructofuranose) Enzyme->Isomaltulose Major Product Byproduct Trehalulose (α-D-glucopyranosyl-(1→1)-D-fructofuranose) Enzyme->Byproduct Minor By-product

Figure 1. Enzymatic isomerization of sucrose to isomaltulose.

Data Summary: Reaction Parameters

The efficiency of the enzymatic conversion is highly dependent on reaction conditions such as the source of the enzyme, pH, temperature, and substrate concentration.

Table 1: Optimal Reaction Conditions for Sucrose Isomerase from Various Microbial Sources

Microorganism Source Optimal pH Optimal Temperature (°C) Reference
Erwinia sp. Ejp617 6.0 40 [8][9]
Raoultella terrigena 5.5 40 [10]
Recombinant Bacillus pumilus (Immobilized) 4.5 40 [3]
Free Enzyme (from B. pumilus) 6.0 30 [3]

| Erwinia rhapontici NX-5 | - | 40-45 |[9] |

Table 2: Summary of Isomaltulose Production Yields under Various Experimental Conditions

Biocatalyst Substrate Conc. (g/L) Reaction Time (h) Isomaltulose Yield Reference
Immobilized C. glutamicum cells 500 11 453.0 g/L (90.6%) [11]
Purified SIase from Erwinia sp. 300 3 240.9 g/L (80.3%) [8][9]
Immobilized SIase on Chitosan 600 12 87.8% [12]
Immobilized B. pumilus 600 - 87.8% [3]
SIase from R. terrigena 400 6 81.7% [10]

| Immobilized SIase in PVA-Sodium Alginate | 650 | - | 620.7 g/L (95.5%) |[2] |

Experimental Workflow

The overall process involves preparing the biocatalyst (either by enzyme purification or cell culture), immobilizing the catalyst, performing the conversion in a controlled bioreactor, and analyzing the final product mixture.

experimental_workflow cluster_prep 1. Biocatalyst Preparation cluster_immobilization 2. Immobilization cluster_conversion 3. Enzymatic Conversion cluster_analysis 4. Analysis & Purification prep Enzyme Production (e.g., cell culture & lysis) mix Mix Enzyme/Cells with Sodium Alginate Solution prep->mix extrude Extrude into CaCl2 Solution to form beads mix->extrude cure Cure & Wash Beads extrude->cure react Batch Reaction: Incubate beads with substrate (e.g., 12h at 40°C) cure->react setup Prepare Sucrose Substrate (e.g., 600 g/L, pH 4.5) setup->react terminate Terminate Reaction (e.g., heat inactivation) react->terminate hplc HPLC Analysis: Quantify Sugars terminate->hplc purify Downstream Processing (Filtration, Crystallization) hplc->purify

Figure 2. General workflow for isomaltulose production.

Experimental Protocols

Protocol 1: Immobilization of Sucrose Isomerase in Calcium Alginate Beads

This protocol describes a common method for encapsulating either whole cells or the purified enzyme in calcium alginate.

Materials:

  • Sucrose Isomerase solution or whole-cell suspension

  • Sodium alginate powder

  • Calcium chloride (CaCl₂)

  • Sterile distilled water

  • Citrate-phosphate buffer (50 mM, pH 6.0)

Procedure:

  • Prepare Sodium Alginate Solution: Slowly dissolve sodium alginate powder in sterile distilled water to a final concentration of 2.0-3.0% (w/v). Stir continuously until a homogenous, viscous solution is formed. Avoid introducing excessive air bubbles.

  • Prepare Biocatalyst Mixture: Mix the enzyme solution or wet cell paste with the sodium alginate solution. A typical ratio is 1 part cell mass to 10 parts alginate solution.[11] Ensure the mixture is homogenous.

  • Prepare CaCl₂ Solution: Prepare a 2.0-8.0% (w/v) calcium chloride solution in a separate beaker.[11]

  • Form Beads: Using a syringe or a peristaltic pump, drop the biocatalyst-alginate mixture into the CaCl₂ solution from a height of about 5-10 cm. The droplets will instantly form gel beads upon contact with the calcium ions.

  • Cure the Beads: Allow the beads to harden (cure) in the CaCl₂ solution for at least 1-2 hours at 4°C with gentle agitation.[11]

  • Wash the Beads: Decant the CaCl₂ solution and wash the immobilized beads thoroughly with sterile distilled water or buffer (e.g., 50 mM citrate-phosphate buffer, pH 6.0) to remove excess calcium ions and unentrapped enzyme/cells.[11]

  • Storage: The immobilized beads can be used immediately or stored in buffer at 4°C until use.

Protocol 2: Batch Conversion of Sucrose to Isomaltulose

This protocol outlines the procedure for a typical batch reaction using the immobilized biocatalyst.

Materials:

  • Immobilized sucrose isomerase beads (from Protocol 1)

  • Sucrose

  • Citric acid-Na₂HPO₄ buffer (50 mM, adjust to desired pH, e.g., 4.5-6.0)

  • Shaking incubator or stirred-tank bioreactor

  • Water bath

Procedure:

  • Prepare Substrate Solution: Prepare a high-concentration sucrose solution (e.g., 500-650 g/L) in the appropriate buffer.[2][11][12] Adjust the pH to the optimal value for the specific enzyme being used (see Table 1).

  • Initiate Reaction: Add the washed, immobilized beads to the sucrose solution in a sterile flask or bioreactor. A typical loading is 10-15% (v/v) of beads to the total reaction volume. For example, add 15 U of enzyme activity per gram of sucrose.[12]

  • Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 35-40°C) with gentle agitation (e.g., 150 rpm) to ensure adequate mixing without disrupting the beads.[3][11]

  • Monitor Reaction: Take samples at regular time intervals (e.g., every 1-2 hours) to monitor the progress of the conversion via HPLC analysis (see Protocol 3).

  • Terminate Reaction: Once the desired conversion rate is achieved (typically within 6-12 hours), stop the reaction.[10][12] This can be done by separating the beads from the solution via filtration or decantation. The reaction in the collected supernatant can be permanently stopped by heating it to 100°C for 5-10 minutes to denature any leaked enzyme.[11]

  • Catalyst Recovery: The recovered immobilized beads can be washed with buffer and reused for subsequent batches. Studies have shown high stability for over 15-25 repeated batches.[11][12]

Protocol 3: HPLC Analysis of Sugars

This protocol describes a high-performance liquid chromatography (HPLC) method for the separation and quantification of sucrose, isomaltulose, glucose, and fructose.

Instrumentation & Columns:

  • HPLC system with a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).[13]

  • Column: A carbohydrate analysis column or an amino-propyl column is typically used. Hydrophilic Interaction Liquid Chromatography (HILIC) mode is effective for separating these sugars.[13]

Chromatographic Conditions:

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (or a low concentration aqueous buffer like ammonium formate) is commonly used. A typical starting composition is 80-85% acetonitrile and 15-20% aqueous buffer.[13]

  • Flow Rate: 1.0 - 2.0 mL/min.[13]

  • Column Temperature: 30-40°C.

  • Detector Temperature: 35-40°C (for RID).

  • Injection Volume: 5 - 20 µL.

Procedure:

  • Sample Preparation: Dilute the samples collected from the reaction mixture with the mobile phase to bring the sugar concentrations within the linear range of the detector. Filter the diluted samples through a 0.22 µm syringe filter before injection.[10]

  • Standard Preparation: Prepare a series of standard solutions containing known concentrations of pure sucrose, isomaltulose, glucose, and fructose.

  • Calibration: Inject the standards to generate a calibration curve for each sugar, plotting peak area against concentration.

  • Sample Analysis: Inject the prepared samples into the HPLC system.

  • Quantification: Identify the peaks in the sample chromatograms by comparing their retention times with the standards. Quantify the concentration of each sugar using the corresponding calibration curve. The conversion yield can be calculated as the molar concentration of isomaltulose produced divided by the initial molar concentration of sucrose.

References

Purification of Isomaltulose Hydrate by Crystallization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of isomaltulose hydrate by crystallization. Isomaltulose, a structural isomer of sucrose, is a non-cariogenic, low-glycemic sugar substitute with applications in the food, pharmaceutical, and nutraceutical industries. Crystalline this compound offers high purity and stability, making it a preferred form for many applications. These guidelines are designed to assist researchers and professionals in developing and executing efficient crystallization processes for isomaltulose.

Introduction

Isomaltulose is commercially produced by the enzymatic conversion of sucrose using immobilized enzymes from microorganisms such as Protaminobacter rubrum or Serratia plymuthica. The resulting syrup contains isomaltulose along with unreacted sucrose, glucose, fructose, and other oligosaccharides.[1][2] Purification of isomaltulose from this complex mixture is crucial for its application, and crystallization is a primary method to achieve high purity. Isomaltulose crystallizes as a monohydrate.[1][2]

The principle of purification by crystallization relies on the differences in solubility between isomaltulose and the impurities in a supersaturated solution. By carefully controlling parameters such as concentration, temperature, and agitation, this compound can be selectively crystallized, leaving the impurities in the mother liquor.

Key Process Parameters and Quantitative Data

The efficiency of this compound crystallization is influenced by several critical parameters. The following table summarizes key quantitative data gathered from various studies, providing a comparative overview for process development.

ParameterValue/RangePurity AchievedYieldSource
Initial Syrup Concentration 60-70% (w/v)90% or more (single crystallization)-[1][2]
~69% (w/v)96.5%-[3][4]
Crystallization Temperature Cooling from 50°C to 35°C (rate of 5°C/hour)96.5%-[3][4]
Cooled to 20°C with stirring90% or more-[1][2]
Recrystallization Up to 3 timesApproaching 100%-[1]
Two crystallization processes99%-[3]
Product Yield 88 g crystalline product per 100 g sucrose (with 80% conversion)94.5%-[1][2]
Drying Conditions 40°C under vacuum (700 mmHg)94.5%-[1][2]

Experimental Workflow

The overall process for obtaining pure this compound crystals from a crude conversion syrup can be visualized as a multi-step workflow. This typically involves pre-treatment of the syrup, the core crystallization process, and subsequent downstream processing of the crystals.

experimental_workflow cluster_pretreatment Syrup Pre-treatment cluster_crystallization Crystallization cluster_downstream Downstream Processing A Crude Isomaltulose Syrup B Filtration A->B C Ion Exchange Chromatography B->C D Decoloration (e.g., Activated Carbon) C->D E Concentration (Evaporation) D->E F Supersaturated Isomaltulose Solution E->F G Seeding with Isomaltulose Crystals F->G H Controlled Cooling & Agitation G->H I Crystal Slurry H->I J Separation (Centrifugation/Filtration) I->J K Washing J->K L Drying (Vacuum Oven) K->L M Pure this compound Crystals L->M

Caption: Experimental workflow for the purification of this compound.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the key experiments involved in the purification of this compound.

Protocol 1: Cooling Crystallization of this compound

This protocol is based on a controlled cooling profile to induce crystallization from a concentrated syrup.

Materials and Equipment:

  • Concentrated isomaltulose syrup (~69% w/v)

  • Isomaltulose seed crystals

  • Jacketed crystallizer or water bath with temperature control

  • Overhead stirrer

  • Centrifuge or filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

  • Ethanol (for washing, optional)

  • Deionized water

Procedure:

  • Syrup Preparation: Concentrate the purified isomaltulose syrup to approximately 69% (w/v) using a rotary evaporator. The evaporation should be conducted at a temperature no higher than 65°C to minimize color formation.[1][2]

  • Crystallization Initiation: Transfer the hot, concentrated syrup to a jacketed crystallizer or a beaker placed in a programmable water bath, initially set at 50°C.[3][4] Begin continuous, gentle agitation.

  • Seeding: Add a small quantity of finely ground isomaltulose seed crystals to the syrup to promote the formation of small, uniform crystals.[1][3][4]

  • Controlled Cooling: Program the water bath or crystallizer to cool the syrup at a controlled rate. A recommended cooling profile is a decrease of 5°C per hour from 50°C down to 35°C.[3][4] Continue agitation throughout the cooling process.

  • Maturation: Once the final temperature is reached, continue to stir the crystal slurry for an additional 1-2 hours to allow for further crystal growth and to maximize the yield.

  • Crystal Separation: Separate the this compound crystals from the mother liquor using a centrifuge equipped with a nylon basket or by vacuum filtration.[3][4]

  • Washing: Wash the collected crystals with a small amount of cold deionized water or ethanol to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven at 40°C and approximately 700 mm Hg until a constant weight is achieved.[1][2] The final product is pure, crystalline isomaltulose monohydrate.[1][2]

Protocol 2: Alternative Crystallization by Solvent Precipitation

This method provides a rapid alternative for inducing crystallization, though it may result in lower initial purity compared to cooling crystallization.[1]

Materials and Equipment:

  • Isomaltulose conversion solution

  • Ethanol (or other suitable precipitating agent)

  • Stirred reaction vessel

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Precipitation: To the isomaltulose conversion solution, slowly add ethanol while stirring vigorously. The addition of the anti-solvent will reduce the solubility of isomaltulose, causing it to precipitate.

  • Crystal Collection: Collect the precipitated crystals by filtration.

  • Washing: Wash the crystals with a small amount of fresh ethanol to remove impurities.

  • Drying: Dry the crystals in a vacuum oven under appropriate conditions.

Note: The purity of crystals obtained by this method is typically around 80%, with sucrose as the main impurity.[1] Recrystallization is necessary to achieve higher purity.

Purity Analysis

To ensure the quality of the final product, it is essential to perform purity analysis. High-Performance Liquid Chromatography (HPLC) is a commonly used method for the determination of isomaltulose and the quantification of impurities.

Analytical Method Overview: HPLC
  • Principle: HPLC separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. For sugars, methods like Hydrophilic Interaction Liquid Chromatography (HILIC) are often employed.[5][6][7]

  • Column: A strong anion exchange column or an amino-based column is suitable for separating isomaltulose from other sugars like sucrose, glucose, and fructose.

  • Mobile Phase: A common mobile phase consists of a gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).[5]

  • Detector: A Refractive Index Detector (RID) or an Evaporative Light-Scattering Detector (ELSD) is typically used for sugar analysis due to the lack of a strong UV chromophore in these molecules.[5]

  • Quantification: Purity is determined by comparing the peak area of isomaltulose to the total peak area of all components in the chromatogram.

Logical Relationship of Crystallization Parameters

The interplay between key parameters determines the final crystal purity and yield. Understanding these relationships is crucial for process optimization.

logical_relationships Concentration Syrup Concentration Supersaturation Supersaturation Level Concentration->Supersaturation Increases Temperature Cooling Rate Temperature->Supersaturation Affects Agitation Agitation Speed Nucleation Nucleation Rate Agitation->Nucleation Increases Growth Crystal Growth Rate Agitation->Growth Enhances Mass Transfer Seeding Seeding Seeding->Nucleation Controls Supersaturation->Nucleation Drives Supersaturation->Growth Drives Purity Final Crystal Purity Nucleation->Purity Affects Yield Final Crystal Yield Nucleation->Yield Affects Growth->Purity Affects Growth->Yield Affects

Caption: Interrelationship of key parameters in isomaltulose crystallization.

By carefully controlling these parameters, researchers and drug development professionals can consistently produce high-purity this compound crystals suitable for a wide range of applications. Further optimization may be required based on the specific composition of the starting syrup and the desired final product specifications.

References

Characterization of Isomaltulose Hydrate Using High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed methodology for the characterization and quantification of isomaltulose hydrate using High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID). Isomaltulose, a structural isomer of sucrose, is a disaccharide with applications in the food, beverage, and pharmaceutical industries due to its lower glycemic index. Accurate and reliable analytical methods are crucial for its quality control and formulation development. This protocol outlines the instrumentation, reagents, sample preparation, and chromatographic conditions necessary for the successful analysis of this compound. Furthermore, it includes representative quantitative data and method validation parameters to guide researchers in implementing this technique.

Introduction

Isomaltulose (6-O-α-D-glucopyranosyl-D-fructose) is a reducing disaccharide naturally found in honey and sugarcane juice. Commercially, it is produced from sucrose through enzymatic rearrangement. Unlike sucrose, which has an α-1,2-glycosidic bond, isomaltulose possesses a more stable α-1,6-glycosidic linkage, resulting in slower digestion and a reduced impact on blood glucose levels. It is commonly available as a stable monohydrate.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of carbohydrates. Due to the lack of a significant UV chromophore in simple sugars like isomaltulose, a universal detector such as the Refractive Index Detector (RID) is the preferred choice. The RID measures the difference in the refractive index between the mobile phase and the sample eluting from the column, providing a signal proportional to the analyte's concentration. This application note details a robust HPLC-RID method for the analysis of this compound.

Experimental Protocol

This section provides a comprehensive protocol for the characterization of this compound using HPLC-RID.

Instrumentation and Materials
  • HPLC System: An isocratic HPLC system equipped with a pump, autosampler, column oven, and a refractive index detector.

  • Chromatography Column: A column suitable for carbohydrate analysis, such as an amino-propyl or a hydrophilic interaction liquid chromatography (HILIC) column. A common choice is an amino column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data Acquisition and Processing Software

  • Analytical Balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • Vortex mixer

  • Ultrasonicator

Reagents and Standards
  • This compound Reference Standard (Purity ≥ 99%)

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Other sugar standards (e.g., glucose, fructose, sucrose) for specificity testing.

Preparation of Mobile Phase and Standards
  • Mobile Phase Preparation: A typical mobile phase for carbohydrate analysis on an amino column is a mixture of acetonitrile and water. A common composition is 75:25 (v/v) acetonitrile:water.[1] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed using an ultrasonicator or an online degasser before use.

  • Standard Stock Solution (e.g., 10 mg/mL): Accurately weigh approximately 100 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in the mobile phase or deionized water and make up to the mark.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a desired concentration range for calibration (e.g., 0.5 - 5.0 mg/mL).

Sample Preparation
  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of mobile phase or deionized water.

  • Vortex and/or sonicate the sample to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Chromatographic Conditions

The following are typical chromatographic conditions for the analysis of this compound:

ParameterRecommended Setting
Column Amino Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (75:25, v/v)[1]
Flow Rate 0.9 mL/min[1]
Column Temperature 35 °C[1]
Injection Volume 10 - 20 µL
Detector Refractive Index Detector (RID)
RID Temperature 35 °C (or matched to column temperature)
Run Time Approximately 15 - 20 minutes

Note: These parameters may need to be optimized depending on the specific column and HPLC system used.

Data Presentation and Results

Quantitative data from the HPLC-RID analysis should be clearly structured for easy interpretation and comparison.

System Suitability

Before sample analysis, system suitability should be established by injecting a standard solution multiple times (e.g., n=6). The results should meet the acceptance criteria outlined in the table below.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%
Typical Retention Times

The retention time of this compound will vary depending on the exact chromatographic conditions. Under the conditions specified above, a typical retention time can be expected. It is crucial to run a standard to confirm the retention time on your system. For comparison, retention times of other common sugars are also listed.

AnalyteTypical Retention Time (minutes)
Fructose~8
Glucose~9
Isomaltulose ~11-13 [2]
Sucrose~10
Maltose~14

Note: These are example retention times and will vary based on the specific HPLC system, column, and mobile phase composition.

Method Validation Summary

A summary of method validation parameters provides confidence in the reliability of the analytical method. The following table presents typical validation data for the HPLC-RID analysis of sugars.[1]

Validation ParameterTypical Result
Linearity (Concentration Range) 0.5 - 10 mg/mL
Correlation Coefficient (r²) ≥ 0.999
Precision (Intra-day RSD%) < 2.0%
Precision (Inter-day RSD%) < 2.0%
Accuracy (Recovery %) 96.78 – 108.88%
Limit of Detection (LOD) Dependent on instrumentation, typically in the low µg/mL range.
Limit of Quantification (LOQ) Dependent on instrumentation, typically in the low to mid µg/mL range.

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the characterization of this compound using HPLC-RID.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation (Acetonitrile:Water) HPLCRID HPLC-RID System (Amino Column, Isocratic Elution) MobilePhase->HPLCRID System Equilibration StandardPrep Standard Preparation (this compound) Injection Injection of Standards & Samples StandardPrep->Injection SamplePrep Sample Preparation (Dissolution & Filtration) SamplePrep->Injection Chromatogram Chromatogram Generation HPLCRID->Chromatogram Injection->HPLCRID Integration Peak Integration (Retention Time & Area) Chromatogram->Integration Calibration Calibration Curve (Concentration vs. Area) Integration->Calibration Quantification Quantification of This compound Integration->Quantification Sample Data Calibration->Quantification

Caption: Workflow for this compound Analysis by HPLC-RID.

Conclusion

The HPLC-RID method described in this application note is a reliable and robust technique for the characterization and quantification of this compound. The protocol provides a clear and detailed procedure that can be readily implemented in a laboratory setting. The presented data tables and workflow diagram serve as valuable resources for researchers, scientists, and drug development professionals involved in the analysis of this important carbohydrate. Proper method validation is essential to ensure the accuracy and precision of the results obtained.

References

Application Note: Determining the Glycemic Index of Isomaltulose Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The glycemic index (GI) is a critical parameter in nutritional science and drug development, quantifying the effect of carbohydrate-containing foods on blood glucose levels.[1][2][3][4] A low GI indicates a slower and more gradual increase in blood glucose, which is often associated with health benefits.[2][5][6] Isomaltulose, a disaccharide carbohydrate, is recognized for its low glycemic properties.[5][7][8][9] This application note provides a detailed protocol for determining the glycemic index of isomaltulose hydrate, adhering to internationally recognized standards. The methodology outlined is essential for researchers, scientists, and drug development professionals investigating the metabolic effects of isomaltulose and formulating low-glycemic products.

Quantitative Data Summary

The glycemic index of isomaltulose has been determined in multiple human intervention trials, consistently demonstrating its low glycemic nature compared to other sugars. The data presented below is a summary from a key study conducted at the University of Sydney, following standardized international methodology.[7]

CarbohydrateGlycemic Index (GI)Classification
Glucose (Reference)100High
Sucrose68Medium
Isomaltulose32Low

Data sourced from studies conducted at the University of Sydney.[7]

Experimental Protocol

The determination of the glycemic index of this compound should be conducted in accordance with the ISO 26642:2010 standard, which provides a standardized methodology for GI testing.[1][10][11][12]

1. Participant Selection:

  • Recruit at least 10 healthy adult participants.[2][7][13]

  • Participants should be non-smokers, have no known food allergies, and be between 18 and 35 years old.[12]

  • A mix of genders and ages within the specified range is recommended to ensure a representative sample.[13]

2. Ethical Considerations:

  • Obtain informed consent from all participants before the study.

  • The study protocol must be approved by an institutional review board or ethics committee.[12]

3. Study Design:

  • Employ a randomized crossover design.[5]

  • Each participant will be tested on three separate occasions, with a washout period of at least one week between tests.

  • The three test sessions will involve the consumption of the reference food (glucose), the control food (sucrose), and the test food (this compound).

4. Test Meal Preparation:

  • Reference Food: Prepare a solution containing 50 grams of anhydrous glucose dissolved in 250 mL of water.[7][12]

  • Control Food: Prepare a solution containing 50 grams of sucrose dissolved in 250 mL of water.

  • Test Food: Prepare a solution containing 50 grams of available carbohydrate from this compound dissolved in 250 mL of water. The exact weight of this compound will need to be calculated to provide 50g of the pure carbohydrate.

5. Experimental Procedure:

  • Participants must fast for 10-12 hours overnight before each test session.[7][14]

  • On the morning of the test, collect a baseline fasting blood sample.

  • Participants should consume the assigned test meal within 12-15 minutes.[10][13]

  • Collect subsequent blood samples at 15, 30, 45, 60, 90, and 120 minutes after the start of consumption.[5][7][14]

6. Blood Sample Analysis:

  • Analyze blood samples for plasma glucose concentration using a validated laboratory method.

7. Data Analysis and GI Calculation:

  • For each participant, plot the blood glucose concentration against time for each of the three test meals.

  • Calculate the incremental area under the curve (iAUC) for the blood glucose response for each test meal, ignoring the area below the fasting baseline.[1][3][4]

  • The GI for this compound for each participant is calculated using the following formula:

    GI = (iAUC of Isomaltulose / iAUC of Glucose) x 100

  • The final GI of this compound is the mean of the GI values from all participants.

Visualizations

Glycemic_Index_Determination_Workflow cluster_prep Preparation Phase cluster_testing Testing Phase (Randomized Crossover) cluster_analysis Analysis Phase Participant_Screening Participant Screening & Recruitment (n ≥ 10 healthy adults) Ethical_Approval Ethical Approval & Informed Consent Participant_Screening->Ethical_Approval Test_Meal_Prep Test Meal Preparation (Glucose, Sucrose, Isomaltulose) Ethical_Approval->Test_Meal_Prep Fasting Overnight Fast (10-12 hours) Test_Meal_Prep->Fasting Baseline_Blood_Sample Baseline Blood Sample (t=0 min) Fasting->Baseline_Blood_Sample Meal_Ingestion Test Meal Ingestion (within 12-15 min) Baseline_Blood_Sample->Meal_Ingestion Blood_Sampling Serial Blood Sampling (15, 30, 45, 60, 90, 120 min) Meal_Ingestion->Blood_Sampling Glucose_Analysis Blood Glucose Analysis Blood_Sampling->Glucose_Analysis iAUC_Calculation Incremental Area Under the Curve (iAUC) Calculation Glucose_Analysis->iAUC_Calculation GI_Calculation Glycemic Index (GI) Calculation GI = (iAUC_test / iAUC_glucose) * 100 iAUC_Calculation->GI_Calculation Final_GI Final GI Value (Mean of all participants) GI_Calculation->Final_GI

Caption: Workflow for Determining the Glycemic Index of this compound.

Glycemic_Response_Signaling cluster_ingestion Ingestion & Digestion cluster_absorption Absorption & Blood Glucose cluster_response Hormonal Response Ingestion Ingestion of this compound Slow_Hydrolysis Slow Hydrolysis in Small Intestine (Sucrase-isomaltase) Ingestion->Slow_Hydrolysis Glucose_Fructose_Release Gradual Release of Glucose & Fructose Slow_Hydrolysis->Glucose_Fructose_Release Slow_Absorption Slow Absorption into Bloodstream Glucose_Fructose_Release->Slow_Absorption Low_Blood_Glucose_Rise Attenuated & Prolonged Rise in Blood Glucose Slow_Absorption->Low_Blood_Glucose_Rise Pancreas Pancreatic β-cells Low_Blood_Glucose_Rise->Pancreas Stimulates Low_Insulin_Secretion Lower Insulin Secretion Pancreas->Low_Insulin_Secretion Results in

Caption: Simplified Signaling Pathway of Isomaltulose Metabolism.

References

Application Notes and Protocols: In Vivo Studies of Isomaltulose Hydrate on Blood Glucose Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomaltulose, a structural isomer of sucrose, is a disaccharide carbohydrate composed of glucose and fructose linked by an α-1,6 glycosidic bond.[1] This structural difference from sucrose's α-1,2 bond results in a slower enzymatic hydrolysis in the small intestine.[1][2] Consequently, isomaltulose is a fully digestible, slow-release carbohydrate that has garnered significant interest for its potential benefits in blood glucose management.[1] In vivo studies, in both human and animal models, have consistently demonstrated its low glycemic and insulinemic properties.[3][4][5] This document provides a detailed overview of the in vivo effects of isomaltulose on blood glucose levels, including summarized data, experimental protocols, and visualizations of key pathways and workflows.

Physiological Mechanism of Isomaltulose Action

Isomaltulose is hydrolyzed by the sucrase-isomaltase enzyme complex located on the brush border of the small intestine. However, the α-1,6 glycosidic bond is more resistant to rapid hydrolysis than the α-1,2 bond of sucrose.[2] This leads to a slower and more sustained release of glucose and fructose into the bloodstream, resulting in a lower and delayed peak in blood glucose and a reduced insulin demand compared to sucrose.[1][6][7]

Isomaltulose Isomaltulose (α-1,6 linkage) SmallIntestine Small Intestine (Brush Border Enzymes) Isomaltulose->SmallIntestine Sucrose Sucrose (α-1,2 linkage) Sucrose->SmallIntestine SlowHydrolysis Slow Hydrolysis SmallIntestine->SlowHydrolysis Isomaltulose RapidHydrolysis Rapid Hydrolysis SmallIntestine->RapidHydrolysis Sucrose GlucoseFructose Glucose & Fructose SlowHydrolysis->GlucoseFructose RapidHydrolysis->GlucoseFructose SustainedAbsorption Sustained Absorption into Bloodstream GlucoseFructose->SustainedAbsorption from Isomaltulose RapidAbsorption Rapid Absorption into Bloodstream GlucoseFructose->RapidAbsorption from Sucrose LowPeakBG Lower & Delayed Blood Glucose Peak SustainedAbsorption->LowPeakBG HighPeakBG High & Rapid Blood Glucose Peak RapidAbsorption->HighPeakBG ReducedInsulin Reduced Insulin Response LowPeakBG->ReducedInsulin HighInsulin High Insulin Response HighPeakBG->HighInsulin

Figure 1: Comparative digestive pathway of Isomaltulose vs. Sucrose.

Data Presentation

Human In Vivo Studies: Glycemic and Insulinemic Response

The following table summarizes the quantitative data from human clinical trials comparing the effects of isomaltulose and sucrose on blood glucose and insulin levels.

ParameterIsomaltuloseSucroseKey Findings & Citations
Glycemic Index (GI) 3268Isomaltulose is classified as a low-GI carbohydrate.
Peak Blood Glucose 20-52% lowerHigherMean postprandial glucose levels in the first 60 minutes are significantly lower after isomaltulose ingestion.[7][8]
Insulin Secretion Up to 55% lowerHigherA significantly lower insulinemic response is observed following isomaltulose consumption.[6]
Time to Peak Glucose DelayedEarlierThe slower digestion of isomaltulose leads to a delayed peak in blood glucose.[8]
Preclinical In Vivo Studies: Glycemic Response in Animal Models

This table presents data from in vivo studies conducted in animal models.

Animal ModelIsomaltulose Effects on Blood GlucoseComparatorKey Findings & Citations
Rats More gradual rise and lower maximumSucroseBlood glucose and plasma insulin levels rise more gradually and reach a lower peak after oral administration of isomaltulose.[9]
Pigs Completely hydrolyzed and absorbedN/AIn vivo studies indicate complete hydrolysis and absorption in the small intestine.[1][3]
Dogs Lower glycemic and insulinemic responseSucrose, MaltodextrinIsomaltulose resulted in the lowest glycemic and insulinemic response compared to sucrose and maltodextrin.[4][5]

Experimental Protocols

Protocol 1: Human Glycemic Response to Isomaltulose (Crossover Study)

This protocol describes a typical randomized crossover study to evaluate the postprandial glycemic response to isomaltulose in healthy or diabetic subjects.

Start Participant Recruitment (e.g., Healthy Adults) Screening Screening & Consent Start->Screening Randomization Randomization to Treatment Sequence Screening->Randomization Visit1 Visit 1: Overnight Fast (10-12h) Randomization->Visit1 Group A Visit2 Visit 2: Overnight Fast (10-12h) Randomization->Visit2 Group B BaselineBlood Baseline Blood Sample (t=0 min) Visit1->BaselineBlood TestDrink1 Consume Test Drink (e.g., 50g Isomaltulose) BaselineBlood->TestDrink1 BloodSampling1 Serial Blood Sampling (e.g., 15, 30, 45, 60, 90, 120 min) TestDrink1->BloodSampling1 Washout Washout Period (e.g., 1 week) BloodSampling1->Washout Washout->Visit2 BaselineBlood2 Baseline Blood Sample (t=0 min) Visit2->BaselineBlood2 TestDrink2 Consume Control Drink (e.g., 50g Sucrose) BaselineBlood2->TestDrink2 BloodSampling2 Serial Blood Sampling (e.g., 15, 30, 45, 60, 90, 120 min) TestDrink2->BloodSampling2 DataAnalysis Data Analysis (Compare Glycemic Curves) BloodSampling2->DataAnalysis End Conclusion DataAnalysis->End

Figure 2: Experimental workflow for a human crossover glycemic response study.

1. Objective: To compare the postprandial blood glucose and insulin responses of isomaltulose to a control carbohydrate (e.g., sucrose or glucose).

2. Study Design: A randomized, controlled, double-blind, crossover design is recommended to minimize inter-individual variability.

3. Participants: Recruit healthy adult volunteers or individuals with specific conditions (e.g., type 2 diabetes). Exclude individuals with conditions that may affect glucose metabolism.

4. Materials:

  • Isomaltulose hydrate
  • Control carbohydrate (e.g., sucrose)
  • Water for dissolving the carbohydrates
  • Blood collection tubes (e.g., for plasma glucose and insulin)
  • Glucometer or laboratory-based glucose analyzer
  • Insulin assay kits

5. Procedure:

  • Screening and Baseline: Obtain informed consent and perform baseline health checks.
  • Randomization: Randomly assign participants to a sequence of test drinks (e.g., Isomaltulose then Sucrose, or Sucrose then Isomaltulose).
  • Test Day Protocol (repeated for each test drink):
  • Participants arrive at the clinical facility in the morning after a 10-12 hour overnight fast.
  • A baseline blood sample is collected (t=0).
  • Participants consume the test drink (e.g., 50g of isomaltulose or sucrose dissolved in 250-300 mL of water) within a specified timeframe (e.g., 5-10 minutes).
  • Subsequent blood samples are collected at regular intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes post-ingestion).
  • Washout Period: A washout period of at least one week separates the test days to ensure that the effects of the previous test drink do not carry over.
  • Crossover: Participants consume the alternative test drink on the second test day.

6. Data Analysis:

  • Measure plasma glucose and insulin concentrations at each time point.
  • Calculate the Area Under the Curve (AUC) for both glucose and insulin responses.
  • Statistically compare the peak glucose and insulin concentrations, time to peak, and AUC between the isomaltulose and control groups.

Protocol 2: Preclinical Evaluation of Isomaltulose in a Rat Model

This protocol outlines a typical in vivo study in a rat model to assess the glycemic response to isomaltulose.

Start Animal Acclimatization (e.g., Sprague-Dawley Rats) Grouping Random Group Assignment (Control vs. Test) Start->Grouping Fasting Overnight Fasting (with ad libitum water) Grouping->Fasting Baseline Baseline Blood Sample (t=0, via tail vein) Fasting->Baseline Administration Oral Gavage (Isomaltulose or Sucrose solution) Baseline->Administration Sampling Serial Blood Sampling (e.g., 30, 60, 90, 120 min) Administration->Sampling Analysis Blood Glucose & Insulin Measurement Sampling->Analysis DataAnalysis Data Analysis (AUC, Peak Concentration) Analysis->DataAnalysis End Conclusion DataAnalysis->End

Figure 3: Experimental workflow for a preclinical glycemic response study in rats.

1. Objective: To determine the effect of orally administered isomaltulose on blood glucose and insulin levels in a rat model compared to a control carbohydrate.

2. Study Design: A parallel-group or crossover design can be used.

3. Animals: Male Sprague-Dawley or Wistar rats are commonly used. Animals should be acclimatized to the facility for at least one week before the experiment.

4. Materials:

  • This compound
  • Control carbohydrate (e.g., sucrose)
  • Distilled water for solutions
  • Oral gavage needles
  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
  • Glucometer calibrated for rodent blood
  • Rat insulin ELISA kit

5. Procedure:

  • Grouping: Randomly assign rats to experimental groups (e.g., Control group receiving sucrose, Test group receiving isomaltulose).
  • Fasting: Fast the rats overnight (approximately 12-16 hours) with free access to water.
  • Baseline Blood Sample: Collect a baseline blood sample (t=0) from the tail vein.
  • Oral Administration: Administer the test or control carbohydrate solution via oral gavage at a specified dose (e.g., 2 g/kg body weight).
  • Blood Sampling: Collect blood samples at subsequent time points (e.g., 30, 60, 90, and 120 minutes) after administration.
  • Sample Processing: Measure blood glucose immediately. Process the remaining blood to separate plasma for insulin analysis.

6. Data Analysis:

  • Plot the mean blood glucose and insulin concentrations over time for each group.
  • Calculate and compare the AUC and peak concentrations between the isomaltulose and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion

The in vivo evidence from both human and animal studies strongly supports the low-glycemic properties of isomaltulose. Its slow and sustained hydrolysis leads to a more balanced blood glucose response and a lower insulin demand compared to rapidly digestible carbohydrates like sucrose. These characteristics make isomaltulose a promising ingredient for food and beverage formulations aimed at supporting healthy blood glucose management. The provided protocols offer a standardized framework for researchers and drug development professionals to further investigate and verify the metabolic effects of isomaltulose in various applications.

References

Application Notes and Protocols for Isomaltulose Hydrate in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomaltulose, a structural isomer of sucrose, serves as a valuable substrate for assaying the activity of various enzymes involved in carbohydrate metabolism.[1] Commercially produced by the enzymatic rearrangement of sucrose, isomaltulose is hydrolyzed more slowly than sucrose by digestive enzymes, a characteristic that makes it a subject of interest in nutrition and drug development. This document provides detailed application notes and protocols for using isomaltulose hydrate as a substrate in key enzyme assays, including those for sucrose isomerase, sucrase-isomaltase, soluble acid invertase, and oligo-1,6-glucosidase.

Key Enzymes Utilizing this compound

Isomaltulose is a disaccharide composed of glucose and fructose linked by an α-1,6 glycosidic bond.[2] Its hydrolysis, yielding glucose and fructose, is catalyzed by several enzymes. This makes it a suitable substrate for studying the kinetics and activity of these enzymes.

  • Sucrose Isomerase (Isomaltulose Synthase, EC 5.4.99.11): This enzyme catalyzes the isomerization of sucrose to isomaltulose.[2] In the reverse direction, it can hydrolyze isomaltulose, although its primary characterized function is synthesis. Assaying the hydrolytic activity can be relevant in specific research contexts.

  • Sucrase-Isomaltase (EC 3.2.1.48 & EC 3.2.1.10): This intestinal enzyme complex is responsible for the final digestion of sucrose and isomaltose.[3][4] The isomaltase subunit specifically hydrolyzes the α-1,6 linkage in isomaltulose.[3]

  • Soluble Acid Invertase (SAI, EC 3.2.1.26): Found in plants, this enzyme can hydrolyze the glycosidic bond in isomaltulose, although it typically shows a higher affinity for sucrose.[5]

  • Oligo-1,6-glucosidase (EC 3.2.1.10): This enzyme specifically catalyzes the endohydrolysis of 1,6-alpha-glucosidic linkages found in isomaltose and other oligosaccharides.[6]

Quantitative Data Summary

The following tables summarize the kinetic parameters of various enzymes with isomaltulose or related substrates. This data is essential for designing enzyme assays and interpreting results.

Table 1: Kinetic Parameters of Sucrose Isomerases

Enzyme SourceSubstrateKm (mM)Vmax (U/mg)Optimal pHOptimal Temperature (°C)Reference
Raoultella terrigenaSucrose62.9286.45.540[7]
Erwinia sp. Ejp617Sucrose69.28118.876.040[8]
Serratia plymuthica AS9Sucrose30.1---[1]
E. rhapontici NX-5Sucrose255.1---[1]

Table 2: Kinetic Parameters of Invertases

Enzyme SourceSubstrateKm (mM)Vmax (µmol min-1 mg-1)Optimal pHOptimal Temperature (°C)Reference
Unnamed InvertaseSucrose17.21302.24.5-[9]
M-inv2 (truncated)Sucrose32.5961.7--[9]
Commercial Yeast InvertaseSucrose241 (mM/min)5.545[10]
Sugarcane (stale juice)SucroseLower than freshHigher Vmax/Km--[11]

Experimental Protocols

Protocol 1: Sucrose Isomerase Activity Assay

This protocol is designed to measure the hydrolytic activity of sucrose isomerase using this compound as the substrate. The activity is determined by quantifying the amount of glucose and fructose released.

Materials:

  • This compound solution (e.g., 100 mM in buffer)

  • Purified sucrose isomerase or cell lysate containing the enzyme

  • Citrate-phosphate buffer (50 mM, pH 6.0)

  • Reagents for glucose and fructose quantification (e.g., Glucose Oxidase/Peroxidase kit, or a coupled enzyme assay with hexokinase and glucose-6-phosphate dehydrogenase)

  • Microplate reader or spectrophotometer

  • Water bath or incubator

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine 400 µL of 50 mM citrate-phosphate buffer (pH 6.0) with 100 µL of the enzyme sample.

  • Substrate Addition: Add 500 µL of 100 mM this compound solution to the reaction mixture to start the reaction.

  • Incubation: Incubate the reaction mixture at 35°C for a defined period (e.g., 15, 30, 60 minutes) to ensure the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by boiling the mixture for 5 minutes.

  • Quantify Products: Centrifuge the sample to pellet any precipitate. Use the supernatant to quantify the released glucose and fructose using a suitable enzymatic assay kit according to the manufacturer's instructions.[12][13]

  • Calculate Activity: One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the formation of 1 µmol of glucose and fructose per minute under the specified conditions.

Protocol 2: Sucrase-Isomaltase Activity Assay

This protocol measures the activity of the sucrase-isomaltase complex from intestinal brush border membrane preparations.

Materials:

  • This compound solution (e.g., 50 mM in maleate buffer)

  • Intestinal brush border membrane preparation

  • Maleate buffer (0.1 M, pH 6.5)

  • Reagents for glucose quantification

  • Microplate reader or spectrophotometer

  • Water bath or incubator

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, add 50 µL of the intestinal brush border membrane preparation to 50 µL of 0.1 M maleate buffer (pH 6.5).

  • Substrate Addition: Start the reaction by adding 100 µL of 50 mM this compound solution.

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.

  • Stop Reaction: Stop the reaction by adding a stopping reagent (e.g., 1 M Tris-HCl, pH 7.0) or by heat inactivation.

  • Quantify Glucose: Determine the amount of glucose released using a glucose oxidase-based assay.

  • Calculate Activity: Express the enzyme activity as µmoles of glucose released per minute per milligram of protein.

Visualizations

Signaling Pathways and Experimental Workflows

Enzyme_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme Enzyme Solution (e.g., Sucrose Isomerase) Incubation Incubate at Optimal Temperature and Time Enzyme->Incubation Substrate This compound Solution Substrate->Incubation Buffer Reaction Buffer (e.g., Citrate-Phosphate) Buffer->Incubation Stop Stop Reaction (e.g., Heat Inactivation) Incubation->Stop Quantify Quantify Products (Glucose & Fructose) Stop->Quantify Calculate Calculate Enzyme Activity Quantify->Calculate

Caption: General workflow for an enzyme assay using this compound.

Isomaltulose_Hydrolysis_Pathway Isomaltulose Isomaltulose (α-D-glucopyranosyl-(1→6)-D-fructofuranose) Enzyme Enzyme (e.g., Sucrase-Isomaltase, Oligo-1,6-glucosidase) Isomaltulose->Enzyme hydrolysis Products Products Glucose D-Glucose Fructose D-Fructose

Caption: Enzymatic hydrolysis of isomaltulose into glucose and fructose.

Conclusion

This compound is a versatile and specific substrate for assaying a range of carbohydrate-metabolizing enzymes. The protocols and data provided herein offer a solid foundation for researchers to develop and execute reliable enzyme assays. The slower rate of hydrolysis compared to sucrose makes it particularly useful for studying enzymes with α-1,6-glucosidic linkage specificity and for applications requiring a more controlled release of monosaccharides. Careful consideration of optimal pH, temperature, and substrate concentration, as outlined in the provided data, is crucial for obtaining accurate and reproducible results.

References

Application Notes and Protocols: Isomaltulose Hydrate in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of biopharmaceutical production and cell-based research, the optimization of cell culture media is paramount for achieving high cell viability, robust proliferation, and maximal yield of desired products. The primary carbohydrate source in most cell culture media is glucose. However, rapid glucose metabolism often leads to the accumulation of lactate, a metabolic byproduct that can inhibit cell growth and productivity. This has spurred research into alternative carbohydrate sources that are metabolized more slowly, offering a sustained energy supply while mitigating the negative effects of lactate accumulation.

Isomaltulose, a structural isomer of sucrose, presents a promising alternative. Composed of glucose and fructose linked by an α-1,6 glycosidic bond, it is hydrolyzed at a significantly slower rate than sucrose (which has an α-1,2 glycosidic bond).[1][2] In human nutrition, this property leads to a lower glycemic index.[1][2] While its application in mammalian cell culture is a novel area of investigation, the potential benefits of a slower, more sustained release of monosaccharides warrant exploration.

These application notes provide a comprehensive overview of the potential use of isomaltulose hydrate in cell culture media, including its metabolic fate, proposed experimental protocols for its evaluation, and data on its safety and physicochemical properties.

Metabolic Fate of Isomaltulose

Isomaltulose is a disaccharide that, upon enzymatic hydrolysis, yields glucose and fructose. In vivo, this breakdown is facilitated by intestinal enzymes.[3] In a typical in vitro cell culture environment, the presence of extracellular enzymes capable of cleaving the α-1,6 glycosidic bond of isomaltulose is not guaranteed. Therefore, the ability of a specific cell line to utilize isomaltulose will depend on two main possibilities:

  • Extracellular Hydrolysis: The cell line may secrete enzymes that can slowly hydrolyze isomaltulose into glucose and fructose, which are then taken up by the cells.

  • Intracellular Metabolism: The cells may be capable of internalizing isomaltulose and subsequently metabolizing it intracellularly. Studies in plant cells have shown that while extracellular metabolism is limited, intracellular enzymes can break down isomaltulose.[4][5]

The slower hydrolysis rate is hypothesized to provide a continuous and steady supply of energy, potentially preventing the metabolic overflow that leads to high lactate production when glucose is supplied in excess.[6][7]

Below is a diagram illustrating the proposed metabolic entry points of isomaltulose compared to glucose.

Diagram 1: Proposed Metabolic Entry of Isomaltulose cluster_extracellular Extracellular Space cluster_cell Intracellular Space Isomaltulose This compound Enzyme Secreted Enzymes? Isomaltulose->Enzyme Slow Hydrolysis? Glycolysis Glycolysis Glucose_ext Glucose Glucose_int Glucose Glucose_ext->Glucose_int Transport Fructose_ext Fructose Fructose_int Fructose Fructose_ext->Fructose_int Transport Enzyme->Glucose_ext Enzyme->Fructose_ext Glucose_int->Glycolysis Fructose_int->Glycolysis Lactate Lactate Glycolysis->Lactate High Rate

Caption: Proposed metabolic pathways for isomaltulose in cell culture.

Potential Advantages in Cell Culture

The use of this compound as an alternative or supplementary carbohydrate source in cell culture media could offer several advantages:

  • Reduced Lactate Production: A slower rate of glucose and fructose release may prevent the rapid glycolysis that leads to lactate accumulation, thereby maintaining a more stable culture pH and reducing lactate-induced cytotoxicity.[6][8][9]

  • Sustained Energy Supply: A continuous, slow release of monosaccharides could provide a more stable energy source for cells over a longer period, potentially improving cell viability and longevity in culture.

  • Improved Product Quality: For the production of biologics like monoclonal antibodies, the metabolic state of the cell can influence product quality attributes such as glycosylation.[10][11] A more controlled metabolic environment may lead to more consistent and desirable product quality.

  • High Stability: Isomaltulose exhibits high thermal and acid stability, making it suitable for inclusion in media formulations that undergo filtration or other processing steps.[2]

Quantitative Data Summary

As the use of isomaltulose in mammalian cell culture is an emerging area, direct comparative data is limited. The following table summarizes the physicochemical properties of this compound and provides a comparison with commonly used sugars in cell culture.

PropertyThis compoundGlucoseSucrose
Molecular Formula C₁₂H₂₂O₁₁·H₂OC₆H₁₂O₆C₁₂H₂₂O₁₁
Molecular Weight 360.31 g/mol 180.16 g/mol 342.30 g/mol
Glycosidic Bond α-1,6N/Aα-1,2
Relative Sweetness ~50% of sucrose~70% of sucrose100%
Glycemic Index 32[1][2]10065
Solubility in Water Lower than sucrose[12]HighHigh
Toxicity Non-toxic in high doses in animal studies[3][13]Generally non-toxic, but high concentrations can be hyperosmoticGenerally non-toxic

Experimental Protocols

The following protocols are designed to enable researchers to evaluate the efficacy of this compound in their specific cell culture systems.

Protocol 1: Preparation of Isomaltulose-Containing Cell Culture Medium

This protocol describes the preparation of a basal medium with this compound as the primary carbohydrate source.

Materials:

  • Glucose-free basal medium powder (e.g., DMEM, RPMI-1640)

  • This compound (cell culture grade)

  • Sodium bicarbonate

  • Sterile, tissue culture grade water

  • 1 N HCl and 1 N NaOH for pH adjustment

  • Sterile filtration unit (0.22 µm)

Procedure:

  • Dissolve the glucose-free basal medium powder in 80% of the final volume of tissue culture grade water.

  • Add the desired amount of this compound. For initial experiments, it is recommended to test a range of concentrations that are molar equivalents to standard glucose concentrations (e.g., for a 25 mM glucose medium, use a 12.5 mM isomaltulose concentration, which will yield 12.5 mM glucose and 12.5 mM fructose upon complete hydrolysis).

  • Add sodium bicarbonate as required by the medium formulation.

  • Adjust the pH to the desired level (typically 7.2-7.4) using 1 N HCl or 1 N NaOH.

  • Add tissue culture grade water to reach the final volume.

  • Sterilize the medium by passing it through a 0.22 µm filter.

  • Store the prepared medium at 2-8°C.

Protocol 2: Cell Viability and Proliferation Assay

This protocol outlines the use of a metabolic assay (e.g., MTT or resazurin) to assess the impact of isomaltulose on cell viability and proliferation.[14]

Materials:

  • Cells of interest

  • Complete culture medium (control, e.g., with glucose)

  • Isomaltulose-containing medium (prepared as in Protocol 1)

  • 96-well cell culture plates

  • MTT or resazurin reagent

  • Solubilization buffer (for MTT)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density appropriate for the cell line and the duration of the experiment.

  • Allow cells to adhere overnight.

  • Replace the medium with the control medium and a range of isomaltulose-containing media. Include a negative control (no cells) and a positive control for cell death if desired.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • At each time point, add the MTT or resazurin reagent to the wells according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color development.

  • If using MTT, add the solubilization buffer.

  • Read the absorbance or fluorescence on a plate reader at the appropriate wavelength.

  • Calculate cell viability and proliferation relative to the control.

Diagram 2: Workflow for Cell Viability Assay A Seed Cells in 96-well Plate B Adherence (Overnight) A->B C Replace Medium (Control vs. Isomaltulose) B->C D Incubate (24, 48, 72h) C->D E Add Viability Reagent (e.g., MTT) D->E F Incubate for Color Development E->F G Read Absorbance/Fluorescence F->G H Analyze Data G->H

Caption: Workflow for assessing cell viability and proliferation.

Protocol 3: Lactate and Monosaccharide Analysis

This protocol describes the analysis of lactate production and the concentration of glucose and fructose in the culture medium over time.

Materials:

  • Cell culture supernatants collected at various time points

  • Lactate assay kit

  • Glucose and fructose assay kits or HPLC for monosaccharide analysis

  • Microplate reader or HPLC system

Procedure:

  • Set up cell cultures in larger formats (e.g., T-25 flasks or 6-well plates) with control and isomaltulose-containing media.

  • At regular intervals (e.g., every 24 hours), collect a small aliquot of the culture supernatant.

  • Centrifuge the aliquots to remove any cells or debris.

  • Store the supernatants at -20°C or -80°C until analysis.

  • Analyze the lactate concentration in the supernatants using a commercially available lactate assay kit according to the manufacturer's protocol.

  • Analyze the glucose and fructose concentrations using specific assay kits or an HPLC method.

  • Plot the concentrations of lactate, glucose, and fructose over time for each condition.

Protocol 4: Metabolic Flux Analysis (MFA) using ¹³C-labeled Isomaltulose

For a more in-depth understanding of isomaltulose metabolism, ¹³C-labeled isomaltulose can be used in metabolic flux analysis.[15][16][17][18][19] This advanced technique allows for the tracing of carbon atoms from isomaltulose through various metabolic pathways.

Materials:

  • ¹³C-labeled isomaltulose (uniformly labeled or specifically labeled)

  • Cell culture medium prepared with ¹³C-labeled isomaltulose

  • Liquid chromatography-mass spectrometry (LC-MS) system

  • Metabolite extraction buffers (e.g., cold methanol/water)

Procedure:

  • Culture cells in the presence of ¹³C-labeled isomaltulose for a defined period.

  • Rapidly quench metabolism and extract intracellular metabolites.

  • Analyze the isotopic labeling patterns of key metabolites (e.g., glycolytic intermediates, TCA cycle intermediates, amino acids) using LC-MS.

  • Use metabolic modeling software to calculate the metabolic fluxes through the central carbon metabolism pathways.

Diagram 3: Metabolic Flux Analysis Workflow A Culture Cells with ¹³C-Isomaltulose B Quench Metabolism & Extract Metabolites A->B C LC-MS Analysis of Isotopic Labeling B->C D Metabolic Modeling & Flux Calculation C->D E Pathway Analysis D->E

Caption: Workflow for ¹³C-Metabolic Flux Analysis.

Conclusion

This compound presents a theoretically advantageous alternative to glucose in cell culture media, primarily due to its potential to provide a sustained energy source while reducing the accumulation of inhibitory lactate. The protocols provided herein offer a framework for the systematic evaluation of isomaltulose in various mammalian cell culture applications. Further research, including direct comparative studies with glucose and other alternative sugars, is necessary to fully elucidate its benefits and optimize its use in biopharmaceutical production and cell-based research. The non-toxic nature of isomaltulose, as demonstrated in numerous in vivo studies, provides a strong basis for its safe application in in vitro systems.[3][13]

References

Application Notes and Protocols: Formulation of Isomaltulose Hydrate for Oral Administration in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomaltulose, also known as Palatinose™, is a natural disaccharide and an isomer of sucrose, composed of glucose and fructose linked by an α-1,6-glycosidic bond.[1][2] It is produced from sucrose through enzymatic rearrangement.[1] Unlike sucrose, isomaltulose is hydrolyzed and absorbed more slowly in the small intestine, resulting in a lower and slower rise in blood glucose and insulin levels.[1][3][4][5] This characteristic makes it a subject of interest in metabolic research, particularly in studies related to diabetes, obesity, and energy metabolism. In rodent models, isomaltulose has been shown to be well-tolerated even at high doses and is completely hydrolyzed and absorbed.[1][3] This document provides detailed protocols for the preparation of isomaltulose hydrate formulations for oral administration in rodents, along with relevant physicochemical data and experimental workflows.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is crucial for its effective formulation.

PropertyValueReference
Molecular Formula C₁₂H₂₂O₁₁·xH₂O[6]
Molecular Weight 342.30 g/mol (anhydrous basis)[6][7]
Appearance White crystalline powder[7]
Solubility in Water 68 mg/mL; 38.4% (w/v) at 20°C[2][6]
Solubility in Ethanol Insoluble[6]
Hygroscopicity Lower than sucrose[7]
Taste Sweet, approximately 40-50% of sucrose's sweetness[8]
Glycemic Index Low (32)[8]

Formulation Protocol: this compound Solution for Oral Gavage

This protocol describes the preparation of a simple aqueous solution of this compound suitable for oral administration to rodents.

3.1 Materials and Equipment

  • This compound powder (e.g., Palatinose™ hydrate)

  • Sterile, purified water (e.g., water for injection or Milli-Q water)

  • Analytical balance

  • Spatula

  • Volumetric flasks

  • Stir plate and magnetic stir bars

  • Sterile storage containers

  • pH meter (optional)

3.2 Preparation Procedure

  • Determine the required concentration and volume: Based on the study design and the target dose, calculate the total volume and concentration of the this compound solution needed. For example, to dose a 25g mouse at 2 g/kg with a gavage volume of 10 mL/kg, the required concentration is 200 mg/mL.

  • Weigh the this compound: Accurately weigh the required amount of this compound powder using an analytical balance.

  • Dissolve in sterile water: Add approximately 80% of the final volume of sterile water to a volumetric flask. While stirring with a magnetic stir bar, slowly add the weighed this compound powder.

  • Ensure complete dissolution: Continue stirring until the powder is completely dissolved. Gentle warming may be used to aid dissolution, but do not overheat.

  • Adjust to final volume: Once dissolved and cooled to room temperature, add sterile water to reach the final desired volume.

  • Verify pH (optional): If required for the study, measure and record the pH of the solution.

  • Storage: Store the prepared solution in a sterile, clearly labeled container. For short-term storage, refrigeration (2-8°C) is recommended. For longer-term storage, consult stability data, though stock solutions are generally stable for up to one month at -20°C.[6]

3.3 Quality Control

  • Visual Inspection: The final solution should be clear and free of any particulate matter.

  • Concentration Verification (optional): For studies requiring high precision, the concentration can be verified using techniques like High-Performance Liquid Chromatography (HPLC).[7]

Experimental Protocol: Oral Gavage Administration in Rodents

This protocol outlines the standard procedure for administering the prepared this compound solution to rats and mice via oral gavage.

4.1 Pre-Procedure Checklist

  • Confirm animal identification.

  • Weigh the animal to calculate the precise dosing volume.

  • Prepare the calculated volume of the this compound solution in a syringe.

  • Select the appropriate size of a sterile, ball-tipped gavage needle.

4.2 Recommended Dosing Volumes and Needle Sizes

SpeciesBody Weight (g)Max Gavage Volume (mL/kg)Recommended Needle GaugeRecommended Needle Length
Mouse 20-301020-22g1.5 inches
Rat 200-30010-2016-18g2-3 inches

Note: These are general guidelines. The exact needle size and volume should be optimized for the specific age and size of the animals and justified in the animal use protocol.[9][10][11][12]

4.3 Oral Gavage Procedure

  • Animal Restraint: Properly restrain the rodent to immobilize its head and align the head and body vertically to straighten the esophagus.[9][10][11][13]

  • Measure Insertion Depth: Measure the gavage needle externally from the tip of the animal's nose to the last rib to determine the correct insertion depth to reach the stomach.[9][10]

  • Needle Insertion: Gently insert the gavage needle into the mouth, to the side of the incisors, and advance it along the roof of the mouth towards the esophagus.[9][11] The animal should swallow as the needle passes into the esophagus.[9] Never force the needle. If resistance is met, withdraw and re-insert.[10][11]

  • Administer the Solution: Once the needle is in the stomach, slowly administer the this compound solution.[9][10]

  • Withdraw the Needle: After administration, gently withdraw the needle in a straight line.

  • Post-Procedure Monitoring: Observe the animal for any signs of distress, such as difficulty breathing or fluid coming from the nose.[9] Return the animal to its home cage and monitor for at least 24 hours.[10][12]

Diagrams

Formulation_Workflow cluster_prep Formulation Preparation cluster_qc Quality Control A Calculate Concentration and Volume B Weigh Isomaltulose Hydrate A->B C Dissolve in Sterile Water B->C D Adjust to Final Volume C->D E Store Solution D->E F Visual Inspection E->F G Concentration Verification (Optional) E->G

Caption: Workflow for the preparation and quality control of this compound solution.

Gavage_Workflow A Pre-Procedure Checklist (Animal ID, Weight, Dose Calculation) B Proper Animal Restraint A->B C Measure Gavage Needle Insertion Depth B->C D Gently Insert Needle into Esophagus C->D E Administer Solution Slowly D->E F Withdraw Needle E->F G Post-Procedure Monitoring F->G

Caption: Step-by-step workflow for oral gavage administration in rodents.

Safety and Toxicity

Subchronic toxicity studies in rats have shown that the administration of large doses of isomaltulose (up to 7.0 g/kg body weight/day in males and 8.1 g/kg in females) did not result in adverse effects.[1][14] Isomaltulose has been found to be non-mutagenic and did not induce embryotoxic or teratogenic effects in rats.[1] Due to its complete hydrolysis in the small intestine, even high levels of isomaltulose are well-tolerated in animals.[1]

Conclusion

The formulation of this compound for oral administration in rodents is a straightforward process involving the preparation of an aqueous solution. Adherence to proper oral gavage techniques is critical for animal welfare and the accuracy of experimental results. The information and protocols provided in this document offer a comprehensive guide for researchers utilizing this compound in their studies.

References

Isomaltulose Hydrate in Sports Nutrition: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Distribution

Application Note: AP-SN-2025-01

Subject: Utilization of Isomaltulose Hydrate in Sports Nutrition Research for Enhanced Metabolic Efficiency and Performance

Introduction

Isomaltulose, a disaccharide carbohydrate composed of glucose and fructose, is gaining significant attention in sports nutrition research due to its unique physiological properties. As a slow-release carbohydrate, it offers a more sustained energy supply compared to traditional sugars like sucrose or maltodextrin. This characteristic leads to a lower and more stable blood glucose response, which in turn influences substrate utilization during exercise, favoring fat oxidation and potentially sparing glycogen stores.[1][2][3] These attributes make isomaltulose a compelling ingredient for sports nutrition products aimed at endurance athletes and individuals seeking to optimize metabolic function during physical activity. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the efficacy of this compound in sports nutrition.

Key Applications in Sports Nutrition Research

  • Sustained Energy and Glycemic Control: Isomaltulose provides a prolonged and balanced energy supply, which can help in maintaining stable blood sugar levels during endurance activities.[1][4]

  • Enhanced Fat Oxidation: The lower insulinemic response to isomaltulose ingestion can promote a greater reliance on fat as an energy source during exercise, potentially sparing muscle glycogen.[2][4][5]

  • Improved Hydration Status: When included in carbohydrate-electrolyte beverages, isomaltulose has been shown to support hydration and fluid retention, which is crucial for performance and recovery, especially in hot environments.[6][7][8]

  • Potential for Improved Performance: By optimizing fuel utilization and maintaining stable energy levels, isomaltulose may contribute to enhanced endurance performance.[4][9]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the effects of this compound in comparison to other carbohydrates in a sports nutrition context.

Table 1: Metabolic Responses to Pre-Exercise Isomaltulose Ingestion

ParameterIsomaltuloseComparator (e.g., Maltodextrin, Glucose)Study
Fat Oxidation Rate HigherLowerKönig et al. (2016)[4]
Carbohydrate Oxidation Rate LowerHigherKönig et al. (2016)[4]
Blood Glucose Fluctuation LowerHigherNotbohm et al. (2021)[1][2][10]
Baseline Insulin Concentration Lower (-40.3% vs. Maltodextrin)HigherNotbohm et al. (2021)[10]
Baseline GIP Concentration Lower (-69.1% vs. Maltodextrin)HigherNotbohm et al. (2021)[10]

Table 2: Endurance Performance Following Pre-Exercise Isomaltulose Ingestion

ParameterIsomaltuloseComparator (Maltodextrin)Study
Time Trial Finishing Time -2.7% (Faster)BaselineKönig et al. (2016)[4]
Power Output (Final 5 min) +4.6% (Higher)BaselineKönig et al. (2016)[4]
Time to Exhaustion (TTE) No significant differenceNo significant differenceNotbohm et al. (2021)[2][10]
Mean Power Output No significant differenceNo significant differenceOtagaki et al. (2019)[11]

Table 3: Post-Exercise Hydration with Isomaltulose Beverages

ParameterIsomaltulose (6.5%)Comparator (Sucrose 6.5%)Study
Net Fluid Volume Retention GreaterLowerAmano et al. (2021)[6]
Change in Plasma Volume (ΔPV) at 120 min GreaterLowerAmano et al. (2019)[7]
Urine Output ReducedHigherAmano et al. (2019)[7]
Beverage Hydration Index (BHI) 1.53 ± 0.441.20 ± 0.29Amano et al. (2022)[12]

Experimental Protocols

Protocol for Assessing Metabolic Responses and Performance

This protocol is based on the methodology of König et al. (2016).[4]

4.1.1 Objective: To compare the effects of pre-exercise ingestion of isomaltulose versus a high-glycemic carbohydrate (e.g., maltodextrin) on substrate utilization and cycling time trial performance.

4.1.2 Materials:

  • This compound powder

  • Maltodextrin powder (as comparator)

  • Cycle ergometer

  • Metabolic cart for indirect calorimetry

  • Blood glucose monitoring device

  • Blood lactate analyzer

  • Centrifuge and tubes for blood sample processing

  • Assay kits for insulin and GIP analysis

4.1.3 Procedure:

  • Participant Recruitment: Recruit trained male athletes.

  • Preliminary Testing: Determine maximal oxygen uptake (VO₂max) for each participant.

  • Experimental Trials (Crossover Design):

    • Each participant will complete two experimental trials, one with isomaltulose and one with maltodextrin, in a randomized order.

    • Beverage Preparation: Prepare a beverage containing 75g of either isomaltulose or maltodextrin.

    • Pre-exercise: Participants ingest the assigned beverage 45 minutes before the start of the exercise protocol.

    • Exercise Protocol:

      • 90 minutes of cycling at 60% of their individual VO₂max.

      • Immediately followed by a time trial (e.g., a predetermined distance or time).

    • Data Collection:

      • Measure substrate oxidation (fat and carbohydrate) rates using indirect calorimetry throughout the 90-minute cycling period.

      • Collect blood samples at baseline, pre-exercise, and at regular intervals during exercise to measure glucose, lactate, insulin, and GIP concentrations.

      • Record time to complete the time trial and power output.

4.1.4 Data Analysis:

  • Compare the average fat and carbohydrate oxidation rates between the two conditions.

  • Analyze the area under the curve for blood glucose, insulin, and GIP responses.

  • Compare the time trial performance and power output between the isomaltulose and maltodextrin trials.

Protocol for Assessing Post-Exercise Hydration

This protocol is adapted from the methodologies of Amano et al. (2019, 2021).[6][7]

4.2.1 Objective: To evaluate the efficacy of an isomaltulose-based beverage on rehydration status following exercise-induced dehydration.

4.2.2 Materials:

  • This compound powder

  • Sucrose powder (as comparator)

  • Electrolytes (e.g., sodium chloride, potassium chloride)

  • Environmental chamber to control temperature and humidity

  • Cycle ergometer or treadmill

  • Body weight scale

  • Urine collection containers

  • Blood collection and analysis equipment for plasma volume determination

4.2.3 Procedure:

  • Participant Recruitment: Recruit healthy, physically active individuals.

  • Dehydration Protocol:

    • Participants perform intermittent exercise in a hot environment (e.g., 35°C, 40% relative humidity) until a 2% loss in body mass is achieved.

  • Rehydration Period:

    • Following the dehydration protocol, participants enter a 2-3 hour recovery period.

    • Within the first 30 minutes of recovery, participants ingest a beverage volume equal to their body mass loss.

    • Beverage Preparation (in a crossover design):

      • Isomaltulose beverage (e.g., 6.5% isomaltulose with electrolytes).

      • Sucrose beverage (e.g., 6.5% sucrose with electrolytes).

      • Water (as a control).

  • Data Collection:

    • Measure body mass before and after the dehydration protocol, and throughout the recovery period.

    • Collect all urine produced during the recovery period to determine urine volume.

    • Collect blood samples at baseline and at regular intervals during recovery to measure changes in plasma volume.

4.2.4 Data Analysis:

  • Calculate net fluid balance by subtracting urine output from the volume of fluid ingested.

  • Determine the change in plasma volume from baseline for each condition.

  • Compare net fluid balance and plasma volume changes between the different beverage conditions.

Visualizations: Signaling Pathways and Workflows

Hormonal Signaling in Response to Isomaltulose Ingestion

HormonalSignaling cluster_ingestion Nutrient Ingestion cluster_digestion Digestion & Absorption cluster_pancreas Pancreatic Response cluster_gut Gut Hormone Response cluster_metabolic Metabolic Outcomes Isomaltulose Isomaltulose Ingestion SlowDigestion Slow Hydrolysis (Small Intestine) Isomaltulose->SlowDigestion SustainedAbsorption Sustained Glucose & Fructose Absorption SlowDigestion->SustainedAbsorption L_Cells Intestinal L-cells SustainedAbsorption->L_Cells K_Cells Intestinal K-cells SustainedAbsorption->K_Cells BloodGlucose Stable Blood Glucose SustainedAbsorption->BloodGlucose Gradual Influx Pancreas Pancreatic β-cells Insulin Lower Insulin Secretion Pancreas->Insulin FatOxidation Increased Fat Oxidation Insulin->FatOxidation Less Inhibition GLP1 Increased GLP-1 Secretion L_Cells->GLP1 GIP Attenuated GIP Secretion K_Cells->GIP BloodGlucose->Pancreas Reduced Stimulus GlycogenSparing Glycogen Sparing FatOxidation->GlycogenSparing

Caption: Hormonal response to isomaltulose ingestion.

Experimental Workflow for Performance and Metabolic Assessment

ExperimentalWorkflow cluster_prep Preparation cluster_trial Experimental Trial cluster_data Data Collection cluster_analysis Analysis Recruitment Participant Recruitment & VO2max Testing Randomization Randomization to Isomaltulose or Comparator Recruitment->Randomization Ingestion Ingest Beverage (45 min pre-exercise) Randomization->Ingestion Exercise 90 min Cycling (60% VO2max) Ingestion->Exercise TimeTrial Performance Time Trial Exercise->TimeTrial Metabolic Indirect Calorimetry (Substrate Oxidation) Exercise->Metabolic Blood Blood Sampling (Glucose, Hormones) Exercise->Blood Performance Record Time & Power TimeTrial->Performance Analysis Statistical Comparison of Conditions Metabolic->Analysis Blood->Analysis Performance->Analysis

Caption: Workflow for performance and metabolic studies.

Conclusion

This compound presents a promising avenue for research and development in sports nutrition. Its slow-release properties and subsequent metabolic effects offer a unique mechanism for optimizing fuel utilization, maintaining stable energy levels, and supporting hydration during exercise. The provided application notes and protocols serve as a foundation for researchers to design and execute robust studies to further elucidate the benefits of isomaltulose for athletic performance and metabolic health.

Disclaimer: These protocols are intended as a guide and may require optimization based on specific research questions and available resources. All research involving human subjects should be conducted in accordance with institutional review board guidelines and ethical principles.

References

Application Notes and Protocols: Investigating the Effects of Isomaltulose Hydrate on Dental Caries Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dental caries remains a significant global health issue, driven primarily by the fermentation of dietary sugars by oral bacteria, leading to acid production and subsequent demineralization of tooth enamel. Isomaltulose, a structural isomer of sucrose, has emerged as a promising alternative sweetener due to its non-cariogenic properties. Unlike sucrose, isomaltulose is not readily metabolized by most oral bacteria, thereby preventing the sharp drop in plaque pH associated with enamel demineralization.[1] This document provides detailed protocols and quantitative data from key studies investigating the effects of isomaltulose on various dental caries models, offering a valuable resource for researchers in oral health and product development.

Data Presentation

The following tables summarize quantitative data from in vivo and in situ studies on the effects of isomaltulose on dental caries and plaque pH.

Table 1: Effect of Isomaltulose on Dental Caries Development in a Rat Model

This table presents data from an in vivo study comparing the cariogenicity of diets containing isomaltulose, sucrose, or a mixture of both in rats infected with Streptococcus mutans. The data clearly demonstrates the significantly lower incidence of dental caries in the isomaltulose-fed group compared to the sucrose-fed group.[2]

Dietary GroupDuration of ExperimentMean Number of Carious Lesions (Bucco-lingual)Mean Number of Carious Lesions (Proximal)Mean Number of Carious Lesions (Sulcal)
56% Isomaltulose8 weeks00Present (number not specified)
14 weeks00Present (number not specified)
56% Sucrose8 weeksHighHighHigh
14 weeksHighHighHigh
17.5% Isomaltulose + 38.5% Sucrose8 weeksSignificantly fewer than sucrose group (p < 0.01)--
14 weeksSignificantly fewer than sucrose group (p < 0.01)Significantly fewer than sucrose group (p < 0.01)-

Data adapted from Sasaki et al., 1985.[2]

Table 2: In Situ Plaque pH Changes After Rinsing with Isomaltulose and Glucose Solutions

This table summarizes the results of a study that measured in vivo plaque pH changes in human subjects before and after a six-week period of frequent rinsing with an isomaltulose solution. The data shows that while there was a slight adaptation of the plaque microbiota to ferment isomaltulose, the resulting pH drop was significantly less pronounced than that caused by glucose, and the pH did not fall below the critical point for enamel demineralization (pH 5.7).[3][4]

Rinse Solution (15% w/v)Time PointMean Minimum Plaque pH
IsomaltuloseBefore Rinsing Period> 6.2
After Rinsing Period~5.7 units lower than before, but not below 6.2
GlucoseBefore Rinsing PeriodSignificantly lower than Isomaltulose
After Rinsing PeriodSignificantly lower than Isomaltulose

Data adapted from Topitsoglou et al., 1984.[3][4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of isomaltulose's effects on dental caries.

Protocol 1: In Vivo Animal Model for Assessing Cariogenicity

This protocol is based on the methodology described by Sasaki et al. (1985) to evaluate the cariogenicity of isomaltulose in a rat model.[2]

1. Animal Model and Husbandry:

  • Use specific-pathogen-free Wistar rats.
  • House the animals in a controlled environment with regulated temperature, humidity, and light-dark cycles.
  • Provide ad libitum access to water and the specified experimental diets.

2. Infection with Cariogenic Bacteria:

  • At the beginning of the study, infect the rats with a pure culture of Streptococcus mutans (e.g., strain E-49).
  • Administer the bacterial culture orally via a swab or in drinking water for a defined period to establish colonization.

3. Experimental Diets:

  • Formulate powdered diets with a high carbohydrate content (e.g., 56%).
  • Create at least three dietary groups:
  • Control Group: 56% sucrose diet.
  • Isomaltulose Group: 56% isomaltulose diet.
  • Mixture Group: A combination of isomaltulose and sucrose (e.g., 17.5% isomaltulose and 38.5% sucrose).

4. Experimental Period:

  • Divide the animals from each dietary group into two subgroups for different experimental durations (e.g., 8 weeks and 14 weeks) to assess caries progression over time.

5. Caries Scoring:

  • At the end of the experimental periods, sacrifice the animals.
  • Remove the mandibles and maxillae and prepare the teeth for caries evaluation. This may involve sectioning the molars.
  • Score the carious lesions on different tooth surfaces (bucco-lingual, proximal, and sulcal) using a standardized scoring system under a microscope.

6. Statistical Analysis:

  • Analyze the caries scores using appropriate statistical tests (e.g., ANOVA, t-tests) to compare the different dietary groups. A p-value of less than 0.05 is typically considered statistically significant.

Protocol 2: In Situ Plaque pH Measurement

This protocol is based on the methodology for in situ plaque pH studies to assess the acidogenic potential of carbohydrates.[3][4]

1. Subject Selection:

  • Recruit healthy adult volunteers with good oral hygiene and a sufficient number of teeth.
  • Ensure subjects abstain from brushing their teeth for a specified period (e.g., 48 hours) before each test to allow for plaque accumulation.

2. Experimental Solutions:

  • Prepare test solutions of the carbohydrates to be evaluated (e.g., 15% w/v isomaltulose and 15% w/v glucose as a control).
  • Also, have a deionized water rinse as a baseline control.

3. Plaque pH Measurement:

  • Measure the baseline plaque pH from at least four different sites in the mouth using a calibrated microelectrode.
  • Instruct the subjects to rinse their mouths with a specific volume (e.g., 10 mL) of the test solution for a set duration (e.g., 1 minute).
  • Measure the plaque pH at regular intervals (e.g., 2, 5, 10, 20, 30, and 60 minutes) after rinsing.

4. Long-Term Adaptation Study (Optional):

  • To study the adaptation of the oral microbiota, subjects can be instructed to rinse with the test carbohydrate solution (e.g., 15% isomaltulose) multiple times a day (e.g., 6 times) for an extended period (e.g., 6 weeks).
  • Repeat the plaque pH measurements at the end of this period to assess any changes in the acidogenic response.

5. Data Analysis:

  • For each subject and each test solution, calculate the minimum pH reached and the maximum pH drop from baseline.
  • Use statistical analysis to compare the pH curves and key parameters between the different test solutions.

Protocol 3: In Vitro Microbial Caries Model

This protocol describes a general methodology for an in vitro microbial caries model, which can be adapted to study the effects of isomaltulose.

1. Preparation of Enamel/Dentin Slabs:

  • Obtain sound human or bovine teeth and prepare standardized enamel or dentin slabs of a specific size.
  • Embed the slabs in resin blocks, leaving a defined surface area exposed.
  • Measure the baseline surface microhardness of the exposed surface.

2. Biofilm Formation:

  • Sterilize the prepared slabs.
  • Incubate the slabs in a culture of Streptococcus mutans in a suitable growth medium (e.g., Brain Heart Infusion broth) to allow for biofilm formation. This is typically done in a multi-well plate or a continuous flow artificial mouth system.

3. Experimental Treatments:

  • Expose the biofilms to different carbohydrate solutions at regular intervals to simulate meal times. The treatment groups could include:
  • Positive Control: Sucrose solution (e.g., 10%).
  • Test Group: Isomaltulose solution (e.g., 10%).
  • Negative Control: Saline solution.
  • The exposure can be for a short duration (e.g., 5 minutes) several times a day.

4. Demineralization/Remineralization Cycling:

  • Between carbohydrate exposures, immerse the slabs in an artificial saliva solution to simulate the remineralization periods in the oral cavity.

5. Assessment of Demineralization:

  • After a set experimental period (e.g., 7-14 days), remove the biofilms from the slabs.
  • Measure the final surface microhardness and calculate the percentage of surface hardness loss.
  • For more detailed analysis, perform transverse microradiography (TMR) to determine the lesion depth and mineral loss.

6. Biofilm Analysis (Optional):

  • The biofilm can be harvested and analyzed for bacterial viability (colony-forming units), biomass, and extracellular polysaccharide (EPS) production.

Visualizations

The following diagrams illustrate key experimental workflows and the mechanism of action of isomaltulose.

experimental_workflow_in_vivo cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis A Select Wistar Rats B Infect with S. mutans A->B C Divide into Dietary Groups: - 56% Isomaltulose - 56% Sucrose - Isomaltulose/Sucrose Mix B->C D Administer Diets for 8 and 14 Weeks C->D E Sacrifice Animals D->E F Extract Mandibles and Maxillae E->F G Score Carious Lesions (Bucco-lingual, Proximal, Sulcal) F->G H Statistical Analysis of Caries Scores G->H

Caption: In Vivo Animal Model Workflow for Caries Assessment.

microbial_caries_model_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_evaluation Evaluation A Prepare Enamel/Dentin Slabs B Measure Baseline Surface Microhardness A->B C Form S. mutans Biofilm on Slabs B->C D Expose to Carbohydrate Solutions: - Isomaltulose - Sucrose (Control) C->D E Cycle with Artificial Saliva D->E F Remove Biofilm D->F E->D Repeat Cycles G Measure Final Surface Microhardness F->G H Calculate % Surface Hardness Loss G->H I Transverse Microradiography (TMR) for Lesion Depth and Mineral Loss H->I

Caption: In Vitro Microbial Caries Model Experimental Workflow.

isomaltulose_mechanism cluster_sucrose Sucrose Metabolism cluster_isomaltulose Isomaltulose Metabolism A Dietary Sucrose B Oral Bacteria (e.g., S. mutans) A->B C Rapid Fermentation B->C D Lactic Acid Production C->D E Plaque pH Drops Below 5.5 D->E F Enamel Demineralization (Dental Caries) E->F G Dietary Isomaltulose H Oral Bacteria G->H I Minimal to No Fermentation H->I J Insignificant Acid Production I->J K Plaque pH Remains Neutral J->K L Enamel Integrity Maintained K->L

References

Application Note: Analysis of Short-Chain Fatty Acids Following In Vitro Fermentation of Isomaltulose Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, are key metabolites produced by the gut microbiota through the fermentation of non-digestible carbohydrates.[1][2] These molecules play a crucial role in maintaining gut homeostasis, serving as an energy source for colonocytes, and influencing systemic metabolic and immune processes.[2][3] Isomaltulose, a structural isomer of sucrose, is a slow-release carbohydrate that is partially fermented in the colon, suggesting its potential as a prebiotic to modulate the gut microbiota and its metabolic output.[4][5] In vitro studies have indicated that isomaltulose exhibits prebiotic activity, stimulating the growth of beneficial bacteria and the production of SCFAs.[4][5] This application note provides a detailed protocol for the in vitro fermentation of isomaltulose hydrate using human fecal inocula and the subsequent quantitative analysis of SCFA production.

Data Presentation

The following table summarizes representative quantitative data on SCFA concentrations following the in vitro fermentation of this compound compared to a negative control (no substrate) and a positive control (inulin, a well-known prebiotic). Data is expressed in mmol/L after 24 hours of fermentation.

SubstrateAcetate (mmol/L)Propionate (mmol/L)Butyrate (mmol/L)Total SCFAs (mmol/L)
Negative Control15.2 ± 1.85.1 ± 0.64.5 ± 0.524.8 ± 2.9
This compound45.7 ± 4.218.3 ± 2.120.1 ± 2.584.1 ± 8.8
Inulin (Positive Control)50.1 ± 5.522.5 ± 2.825.3 ± 3.197.9 ± 11.4

Values are presented as mean ± standard deviation.

Experimental Protocols

In Vitro Fermentation of this compound

This protocol describes a batch fermentation system to simulate the conditions of the human colon.

Materials:

  • Fresh human fecal samples from healthy donors

  • Anaerobic phosphate-buffered saline (PBS)

  • Basal fermentation medium (see composition below)

  • This compound

  • Inulin (positive control)

  • Anaerobic chamber or workstation

  • Sterile fermentation vessels (e.g., serum bottles)

  • Shaking incubator

Basal Fermentation Medium Composition (per liter):

  • Peptone water: 2 g

  • Yeast extract: 2 g

  • NaCl: 0.1 g

  • K2HPO4: 0.04 g

  • KH2PO4: 0.04 g

  • MgSO4·7H2O: 0.01 g

  • CaCl2·6H2O: 0.01 g

  • NaHCO3: 2 g

  • Tween 80: 2 ml

  • Hemin solution (5 g/L): 1 ml

  • Vitamin K1: 10 µl

  • Cysteine-HCl: 0.5 g

  • Resazurin (0.1% w/v): 1 ml

Procedure:

  • Fecal Slurry Preparation: Within an anaerobic chamber, homogenize fresh fecal samples (10% w/v) in anaerobic PBS.

  • Fermentation Setup:

    • Dispense 9 ml of basal fermentation medium into sterile fermentation vessels.

    • Add 1 g of the test substrate (this compound or inulin) to the respective vessels. A no-substrate vessel serves as the negative control.

    • Seal the vessels with butyl rubber stoppers and aluminum crimps.

    • Autoclave the vessels at 121°C for 15 minutes and allow them to cool to room temperature inside the anaerobic chamber.

  • Inoculation: Inoculate each vessel with 1 ml of the prepared fecal slurry.

  • Incubation: Incubate the vessels at 37°C in a shaking incubator for 24 hours.

  • Sample Collection: At the end of the incubation period, collect fermentation samples for SCFA analysis. Centrifuge the samples at 10,000 x g for 10 minutes to pellet the bacterial cells and debris. Transfer the supernatant to a clean tube for analysis.

Quantification of Short-Chain Fatty Acids by Gas Chromatography (GC)

This protocol outlines the analysis of SCFAs using a gas chromatograph with a flame ionization detector (GC-FID).

Materials:

  • Fermentation supernatant

  • Metaphosphoric acid

  • Diethyl ether

  • Internal standard solution (e.g., 2-ethylbutyric acid in diethyl ether)

  • SCFA standard mix (acetate, propionate, butyrate)

  • Gas chromatograph with FID and a suitable column (e.g., DB-FFAP)

Procedure:

  • Sample Preparation (Acidification and Extraction):

    • To 1 ml of fermentation supernatant, add 200 µl of metaphosphoric acid. This step acidifies the sample to protonate the SCFAs.

    • Add 1 ml of diethyl ether containing the internal standard.

    • Vortex vigorously for 1 minute to extract the SCFAs into the ether layer.

    • Centrifuge at 3,000 x g for 10 minutes to separate the phases.

    • Carefully transfer the top ether layer to a GC vial.

  • GC Analysis:

    • Inject 1 µl of the extracted sample into the GC-FID.

    • Use a suitable temperature program for the column to achieve good separation of the SCFAs.

    • The FID will detect the eluted SCFAs, and the resulting peak areas will be proportional to their concentrations.

  • Quantification:

    • Prepare a calibration curve using the SCFA standard mix at various concentrations.

    • Process the standards in the same way as the samples, including the addition of the internal standard.

    • Plot the ratio of the SCFA peak area to the internal standard peak area against the known concentrations of the standards to generate a calibration curve.

    • Calculate the concentration of each SCFA in the fermentation samples by comparing their peak area ratios to the calibration curve.

Visualizations

experimental_workflow cluster_fermentation In Vitro Fermentation cluster_analysis SCFA Analysis fecal_slurry Fecal Slurry Preparation fermentation_setup Fermentation Setup fecal_slurry->fermentation_setup inoculation Inoculation fermentation_setup->inoculation incubation Incubation inoculation->incubation sample_collection Sample Collection incubation->sample_collection extraction Acidification & Extraction sample_collection->extraction gc_analysis GC-FID Analysis extraction->gc_analysis quantification Quantification gc_analysis->quantification data_output SCFA Concentration Data quantification->data_output

Caption: Experimental workflow for in vitro fermentation and SCFA analysis.

signaling_pathway cluster_colon Colon Lumen cluster_scfas Short-Chain Fatty Acids cluster_effects Physiological Effects isomaltulose This compound microbiota Gut Microbiota isomaltulose->microbiota Fermentation acetate Acetate microbiota->acetate propionate Propionate microbiota->propionate butyrate Butyrate microbiota->butyrate immune Immune Modulation acetate->immune metabolism Systemic Metabolism Regulation acetate->metabolism propionate->immune propionate->metabolism energy Energy Source for Colonocytes butyrate->energy butyrate->immune

Caption: Isomaltulose fermentation pathway and SCFA effects.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Enzymatic Synthesis of Isomaltulose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the enzymatic synthesis of isomaltulose for higher yields.

Troubleshooting Guide

This guide addresses common issues encountered during isomaltulose synthesis in a question-and-answer format.

Issue 1: Low Isomaltulose Yield

  • Question: My isomaltulose yield is significantly lower than expected. What are the potential causes and how can I improve it?

  • Answer: Low isomaltulose yield can stem from several factors. Here's a systematic approach to troubleshoot this issue:

    • Suboptimal Reaction Conditions: The activity of sucrose isomerase is highly dependent on pH and temperature.

      • pH: Most sucrose isomerases exhibit optimal activity in a pH range of 5.0 to 7.5. For instance, the optimal pH for immobilized sucrose isomerase from Corynebacterium glutamicum is 6.0[1][2], while for the enzyme from Raoultella terrigena and immobilized SIase used with beet molasses, it is 5.5[3][4]. Verify that the pH of your reaction mixture is within the optimal range for your specific enzyme.

      • Temperature: The optimal temperature for isomaltulose production is generally between 30°C and 50°C[1][3]. For example, a sucrose isomerase from Raoultella terrigena has an optimal temperature of 40°C[3]. Temperatures exceeding 50°C can lead to a rapid decrease in enzyme activity and may increase the formation of unwanted byproducts[3].

    • Inadequate Enzyme Dosage: The amount of enzyme used directly impacts the reaction rate and overall yield.

      • Increase the enzyme dosage incrementally to find the optimal concentration. For one particular process, increasing the enzyme dosage from 10 to 25 U/g of sucrose enhanced isomaltulose production, which then plateaued at higher concentrations[3].

    • Substrate and Product Inhibition: High concentrations of the substrate (sucrose) or the product (isomaltulose), as well as byproducts like glucose and fructose, can inhibit enzyme activity[3][5].

      • If you suspect substrate inhibition at very high sucrose concentrations, consider a fed-batch approach to maintain an optimal sucrose concentration.

      • The accumulation of glucose and fructose can competitively inhibit the enzyme[5]. If significant amounts of these monosaccharides are being formed, purification of the product may be necessary for subsequent batches, or consider using an enzyme with lower hydrolytic activity.

    • Presence of Inhibitors: Certain metal ions can inhibit sucrose isomerase activity.

      • Ions such as Ca²⁺, Ba²⁺, Cu²⁺, and Zn²⁺ have been shown to inhibit the enzyme[4][6][7]. If you are using feedstocks like beet molasses, which are rich in these ions, a pretreatment step to remove them may be necessary to improve yield[4][6].

Issue 2: High Levels of Byproducts (Glucose, Fructose, Trehalulose)

  • Question: My final product contains a high concentration of monosaccharides (glucose and fructose) and/or trehalulose. How can I minimize their formation?

  • Answer: The formation of byproducts is a common challenge in isomaltulose synthesis. Here’s how to address it:

    • Enzyme Specificity: Sucrose isomerase naturally possesses some hydrolytic activity, leading to the formation of glucose and fructose[3][8]. The ratio of isomerization to hydrolysis can vary between enzymes from different microbial sources.

      • Consider screening sucrose isomerases from different microorganisms to find one with a higher isomerization-to-hydrolysis ratio. For example, the enzyme from Raoultella terrigena was found to produce less than 2% monosaccharides after a 6-hour reaction[3].

    • Reaction Time: Prolonged reaction times can sometimes lead to increased hydrolysis.

      • Optimize the reaction time to stop the conversion once the maximum isomaltulose concentration is reached and before significant byproduct accumulation occurs. In one study, the conversion rate of isomaltulose increased significantly within the first 6 hours and then remained stable[3].

    • Temperature Control: Higher temperatures can sometimes favor the hydrolytic side reaction.

      • Ensure the reaction is carried out at the optimal temperature for isomaltulose formation, avoiding excessively high temperatures[3].

    • Strain Engineering: For whole-cell catalysis, metabolic engineering of the host strain can be employed to reduce the formation of unwanted byproducts. For instance, engineered Yarrowia lipolytica has been used to convert monosaccharide byproducts into intracellular lipids, thereby purifying the isomaltulose in the broth[9].

Issue 3: Poor Performance of Immobilized Enzyme/Cells

  • Question: I am using an immobilized enzyme, but the activity and reusability are poor. What could be the problem?

  • Answer: Issues with immobilized systems can be related to the immobilization method, the carrier material, or the reaction environment.

    • Immobilization Support and Method: The choice of support material and immobilization technique is crucial.

      • Calcium alginate is a commonly used and effective material for cell immobilization, demonstrating high enzyme activity and yield[5]. The concentration of sodium alginate and calcium chloride used in the preparation of the beads is critical for mechanical strength and conversion rate[1][2]. For example, optimal conditions were found to be 2.5% sodium alginate and 8.0% CaCl₂ in one study[1][2].

      • Other immobilization strategies like covalent bonding or entrapment in other polymers can also be explored to enhance stability and reduce enzyme leakage[10].

    • Mass Transfer Limitations: The immobilization matrix can sometimes create diffusion barriers for the substrate and product, leading to lower apparent activity.

      • Optimize the bead size and porosity of the support material. Smaller beads generally offer a larger surface area and reduced diffusion limitations.

      • Ensure adequate mixing during the reaction to facilitate mass transfer.

    • Enzyme Leaching: The enzyme might be leaching from the support material during repeated use.

      • If you suspect leaching, consider using a different immobilization technique that provides a stronger attachment of the enzyme to the support, such as covalent bonding or using cross-linking agents like glutaraldehyde[10][11].

    • Mechanical Instability: The support material may not be mechanically robust enough for the reaction conditions (e.g., high stirring rates).

      • Select a carrier with proven mechanical stability or modify the immobilization protocol to enhance it. For instance, the addition of gelatin and transglutaminase can improve the texture and reduce cell leakage from alginate beads[10][11].

Frequently Asked Questions (FAQs)

1. What is the typical conversion rate of sucrose to isomaltulose?

  • The conversion rate can be very high, often exceeding 80% and in some optimized processes, reaching over 90%. For example, a maximum yield of isomaltulose reached 453.0 g/L with a conversion rate of 90.6% (w/w) using immobilized C. glutamicum cells[1]. Another study using immobilized SIase on pretreated beet molasses achieved a sucrose conversion rate of 97.5%[6].

2. What are the main byproducts of the enzymatic synthesis of isomaltulose?

  • The primary byproducts are trehalulose, glucose, and fructose[5][8]. The relative amounts of these byproducts depend on the specific sucrose isomerase used and the reaction conditions.

3. Is it better to use a free enzyme, immobilized enzyme, or whole cells?

  • Each approach has its advantages and disadvantages:

    • Free Enzyme: Offers high initial activity as there are no mass transfer limitations. However, the enzyme is difficult to recover and reuse, which increases costs[10].

    • Immobilized Enzyme: Allows for easy separation from the product, reusability, and often enhanced stability (pH and thermal)[10]. This can significantly reduce production costs. However, the immobilization process can reduce the enzyme's specific activity and introduce mass transfer limitations[10].

    • Immobilized Whole Cells: This method avoids the costly and time-consuming steps of enzyme extraction and purification[1]. It can be a very cost-effective approach for industrial-scale production. However, potential contamination from cellular components and the presence of side reactions within the cell need to be considered[1].

4. Can I use crude sucrose sources like molasses for isomaltulose production?

  • Yes, using low-cost feedstocks like beet or cane molasses is a viable strategy to reduce production costs[5][6]. However, these crude sources often contain impurities and metal ions that can inhibit the enzyme[4][6]. Therefore, a pretreatment step, such as acid treatment followed by centrifugation, is often necessary to remove these inhibitors and improve the final yield[4][6].

5. How can I analyze the products of my reaction?

  • High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying sucrose, isomaltulose, trehalulose, glucose, and fructose in the reaction mixture[6][12]. A carbohydrate analysis column and a refractive index detector are typically used for this purpose[8][12].

Data Presentation: Isomaltulose Synthesis under Various Conditions

Table 1: Comparison of Different Biocatalysts for Isomaltulose Production

BiocatalystSubstrateIsomaltulose Yield/ConcentrationConversion Rate (%)Reference
Immobilized Corynebacterium glutamicum RCSI2500 g/L Sucrose453.0 g/L90.6[1]
Immobilized SIase800 g/L Pretreated Beet Molasses446.4 g/L97.5[4][6]
Recombinant Raoultella terrigena SIase (Pal-2)400 g/L Sucrose-81.7[3]
Engineered Yarrowia lipolytica S47600 g/L Sucrose572.1 g/L95.4[9]
Immobilized Recombinant E. coli SI3Untreated Cane Molasses240 g/L94[5]

Table 2: Effect of Reaction Parameters on Isomaltulose Production

Enzyme Source/BiocatalystParameter OptimizedOptimal ValueOutcomeReference
Immobilized C. glutamicumpH6.0Highest relative activity[1][2]
Immobilized C. glutamicumTemperature30°CHighest relative activity[1]
Raoultella terrigena Pal-2Temperature40°COptimal enzyme activity[3]
Raoultella terrigena Pal-2pH5.5Optimal enzyme activity[3]
Immobilized SIaseSubstrate Conc.800 g/L Pretreated BMHigh isomaltulose production (446.4 g/L)[4][6]
Raoultella terrigena Pal-2Enzyme Dosage25 U/g sucroseMaximum isomaltulose conversion rate[3]

Experimental Protocols

1. Standard Sucrose Isomerase Activity Assay

  • Objective: To determine the activity of the sucrose isomerase enzyme.

  • Methodology:

    • Prepare a reaction mixture containing a known concentration of sucrose (e.g., 525-584 mM) in a suitable buffer (e.g., 50 mM citric acid-Na₂HPO₄ buffer, pH 6.0)[1].

    • Add a specific volume of the enzyme solution (e.g., 100 µL of purified enzyme to 900 µL of substrate solution) to initiate the reaction[1].

    • Incubate the mixture at the optimal temperature (e.g., 30°C) for a defined period (e.g., 10 minutes)[1].

    • Stop the reaction by heat inactivation, for example, by boiling at 100°C for 5 minutes[1].

    • Analyze the concentration of isomaltulose formed using HPLC.

    • One unit (U) of enzyme activity is typically defined as the amount of enzyme required to produce 1 µmol of isomaltulose per minute under the specified conditions[1].

2. Immobilization of Cells in Calcium Alginate

  • Objective: To entrap microbial cells expressing sucrose isomerase in calcium alginate beads for use as a reusable biocatalyst.

  • Methodology:

    • Harvest the microbial cells from the culture broth by centrifugation.

    • Prepare a sterile sodium alginate solution (e.g., 2.5% w/v in distilled water).

    • Resuspend the cell pellet in the sodium alginate solution to achieve a desired cell concentration.

    • Extrude the cell-alginate slurry dropwise into a gently stirring, cold, sterile calcium chloride solution (e.g., 8.0% w/v) using a syringe or a peristaltic pump[1][2].

    • Allow the beads to harden in the CaCl₂ solution for a specified time (e.g., 1-2 hours) at a low temperature (e.g., 4°C).

    • Wash the resulting immobilized cell beads with sterile distilled water to remove excess calcium chloride and unentrapped cells.

    • The beads are now ready for use in the bioconversion reaction.

3. Isomaltulose Production in a Batch Reactor

  • Objective: To produce isomaltulose from sucrose using a free or immobilized biocatalyst.

  • Methodology:

    • Prepare a high-concentration sucrose solution (e.g., 500 g/L) in a suitable buffer (e.g., pH 6.0) in a bioreactor.

    • Bring the substrate solution to the optimal reaction temperature (e.g., 40°C).

    • Add the biocatalyst (free enzyme, immobilized enzyme, or immobilized cells) to the reactor at a predetermined dosage (e.g., 15 U/g of substrate)[6].

    • Maintain the temperature and pH throughout the reaction. Gentle agitation should be applied to ensure a homogenous mixture.

    • Take samples periodically to monitor the concentrations of sucrose, isomaltulose, and byproducts using HPLC.

    • Stop the reaction when the sucrose conversion reaches the desired level.

    • If using an immobilized biocatalyst, separate it from the reaction mixture by filtration or decantation for reuse.

    • The resulting isomaltulose solution can then be subjected to downstream processing, such as purification and crystallization[13][14].

Visualizations

Enzymatic_Reaction_Pathway Sucrose Sucrose (α-1,2-glycosidic bond) Enzyme Sucrose Isomerase (SIase) Sucrose->Enzyme Binds to active site Isomaltulose Isomaltulose (α-1,6-glycosidic bond) Enzyme->Isomaltulose Isomerization (Primary Product) Trehalulose Trehalulose (α-1,1-glycosidic bond) Enzyme->Trehalulose Isomerization (Byproduct) Monosaccharides Glucose + Fructose (Hydrolysis) Enzyme->Monosaccharides Hydrolysis (Byproduct)

Caption: Enzymatic conversion of sucrose into isomaltulose and byproducts.

Optimization_Workflow start Start: Low Isomaltulose Yield enzyme_selection Select/Screen Sucrose Isomerase start->enzyme_selection immobilization Optimize Immobilization (if applicable) enzyme_selection->immobilization conditions Optimize Reaction Conditions immobilization->conditions ph pH conditions->ph temp Temperature conditions->temp substrate_conc Substrate Conc. conditions->substrate_conc enzyme_dose Enzyme Dose conditions->enzyme_dose analysis Analyze Products (HPLC) ph->analysis temp->analysis substrate_conc->analysis enzyme_dose->analysis evaluation Evaluate Yield & Purity analysis->evaluation end End: High Yield Process evaluation->end Goal Met troubleshoot Troubleshoot Byproducts/Inhibition evaluation->troubleshoot Goal Not Met troubleshoot->conditions

Caption: General workflow for optimizing isomaltulose synthesis.

Troubleshooting_Logic problem Low Isomaltulose Yield? check_conditions Check Reaction Conditions (pH, Temp, Time) problem->check_conditions Yes conditions_ok Conditions Optimal? check_conditions->conditions_ok adjust_conditions Adjust to Optimal Range conditions_ok->adjust_conditions No check_enzyme Check Enzyme Dosage & Activity conditions_ok->check_enzyme Yes adjust_conditions->check_conditions enzyme_ok Dosage Sufficient? check_enzyme->enzyme_ok increase_enzyme Increase Enzyme Dosage enzyme_ok->increase_enzyme No check_byproducts High Byproducts (Glucose, Fructose)? enzyme_ok->check_byproducts Yes increase_enzyme->check_enzyme inhibition Product Inhibition Likely check_byproducts->inhibition Yes check_source Using Crude Substrate (e.g., Molasses)? check_byproducts->check_source No inhibition->check_source pretreat Pretreat Substrate to Remove Inhibitors check_source->pretreat Yes success Yield Improved check_source->success No pretreat->success

Caption: Troubleshooting decision tree for low isomaltulose yield.

References

Isomaltulose Hydrate Crystallization: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of isomaltulose hydrate.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the this compound crystallization process in a question-and-answer format.

Issue 1: No Crystal Formation or Very Slow Nucleation

  • Question: I have prepared a concentrated isomaltulose solution, but no crystals are forming, or the process is taking an unexpectedly long time. What could be the cause?

  • Answer: This issue, known as a long induction time, can be attributed to several factors:

    • Insufficient Supersaturation: The solution may not be concentrated enough for spontaneous nucleation to occur. Isomaltulose solubility is highly dependent on temperature.[1]

    • Presence of Impurities: Common impurities from the enzymatic conversion of sucrose, such as trehalulose, glucose, and fructose, can inhibit nucleation and crystal growth.[2][3][4] Trehalulose, in particular, strongly resists crystallization and can significantly hinder the process.[2]

    • Lack of Nucleation Sites: Spontaneous nucleation requires a higher energy barrier. Without seed crystals or suitable surfaces, crystallization may be delayed.

    Troubleshooting Steps:

    • Increase Supersaturation:

      • Concentrate the solution further by evaporating more solvent. A concentration of 60-70% (w/v) is often recommended before cooling.[5]

      • Implement a controlled cooling profile. A gradual decrease in temperature will increase the supersaturation level.

    • Introduce Seed Crystals: Seeding is a highly effective method to initiate crystallization.[6][7] Add a small amount of fine, high-purity this compound crystals to the supersaturated solution.

    • Purification: If impurities are suspected, consider purifying the isomaltulose syrup using techniques like chromatography before crystallization.

Issue 2: Formation of Small, Needle-like, or Irregular Crystals

  • Question: My crystallization process is yielding very small crystals, or their morphology is undesirable (e.g., needles, agglomerates). How can I obtain larger, more uniform crystals?

  • Answer: Crystal size and shape are primarily influenced by the balance between nucleation and crystal growth rates.

    • High Supersaturation: A high degree of supersaturation favors rapid nucleation, leading to the formation of many small crystals rather than the growth of existing ones.[8]

    • Rapid Cooling: Fast cooling rates quickly increase supersaturation, which can also result in small, poorly formed crystals.[9][10][11]

    • Inadequate Agitation: Improper mixing can lead to localized areas of high supersaturation and non-uniform crystal growth.

    • Impurities: Certain impurities can adsorb to specific crystal faces, inhibiting growth on those faces and altering the crystal habit, sometimes leading to elongated or needle-like shapes.[12][13][14]

    Troubleshooting Steps:

    • Control Supersaturation: Maintain a lower level of supersaturation to promote crystal growth over nucleation.[8] This can be achieved by a slower concentration process or a more gradual cooling rate.

    • Optimize Cooling Profile: Employ a slow and controlled cooling ramp. For example, a cooling rate of 1-5°C per hour can be a good starting point.[6][7]

    • Adjust Agitation: Use gentle but consistent agitation to ensure homogeneity of temperature and concentration throughout the crystallizer. This prevents localized high supersaturation and promotes uniform growth.

    • Seeding Strategy: Use a well-defined seeding protocol with a specific amount and size of seed crystals to control the number of initial crystals.

Issue 3: "Oiling Out" or Formation of a Liquid Phase

  • Question: Instead of solid crystals, a dense, viscous liquid or "oil" is separating from my solution. What is happening and how can I prevent it?

  • Answer: This phenomenon, known as "oiling out," occurs when the solute separates as a liquid phase instead of a solid crystalline phase.[15][16] This is often due to:

    • Very High Supersaturation: The system is so far from equilibrium that it phase-separates into a solute-rich liquid.[15]

    • Low Melting Point of the Solute Hydrate: If the crystallization temperature is close to or above the melting point of the hydrate, it can "melt" out of the solution.

    • High Impurity Levels: Impurities can depress the melting point of the solid phase and promote oiling out.[16][17] The oily phase can also act as a good solvent for impurities, leading to a less pure final product if it solidifies.[15][17][18]

    Troubleshooting Steps:

    • Reduce Supersaturation Rate: Generate supersaturation more slowly by reducing the cooling rate or the rate of anti-solvent addition.[15]

    • Increase Crystallization Temperature: If possible, operate at a temperature where oiling out is less likely to occur, while still maintaining sufficient supersaturation for crystallization.

    • Effective Seeding: Add seed crystals within the metastable zone width (the region of supersaturation where spontaneous nucleation is unlikely, but crystal growth can occur) to encourage crystallization on solid surfaces rather than liquid phase separation.[15][19]

    • Purify the Starting Material: Reducing the concentration of impurities can significantly mitigate the risk of oiling out.[15][19]

Issue 4: Low Crystal Yield

  • Question: The final yield of my crystallized this compound is lower than expected. How can I improve it?

  • Answer: Low yield can be a result of several factors throughout the process:

    • Incomplete Crystallization: The final temperature may be too high, leaving a significant amount of isomaltulose dissolved in the mother liquor. Isomaltulose solubility increases with temperature.[1]

    • Suboptimal Concentration: The initial concentration of the solution before cooling might not have been high enough.

    • Losses During Downstream Processing: Significant product loss can occur during filtration, washing, and drying steps.

    • Presence of Solubilizing Impurities: Certain impurities can increase the solubility of isomaltulose in the solvent, thus reducing the final yield.

    Troubleshooting Steps:

    • Optimize Final Temperature: Cool the slurry to a lower final temperature to maximize the precipitation of the product. Refer to solubility data to determine an appropriate endpoint.

    • Ensure Sufficient Initial Concentration: Concentrate the syrup to the higher end of the recommended range (e.g., ~70% w/v) before initiating cooling.[5]

    • Review Downstream Processing:

      • Ensure the filtration method is efficient.

      • When washing the crystals, use a saturated solution of isomaltulose in the wash solvent to prevent dissolution of the product.

      • Optimize drying conditions (e.g., temperature and vacuum) to remove residual solvent without degrading the product.

    • Consider a Second Crystallization Step: The mother liquor can be concentrated further and cooled again to recover more product in a second crystallization step.[20]

Data Presentation

Table 1: Solubility of Isomaltulose in Water at Different Temperatures

Temperature (°C)Solubility ( g/100 g water)
20~38.4
40~78.2
60~133.7

(Data derived from literature sources indicating solubility in w/v, converted for clarity.[1])

Table 2: Typical Process Parameters for this compound Crystallization

ParameterRecommended RangeRationale
Initial Concentration60 - 70% (w/v)To achieve sufficient supersaturation for crystallization upon cooling.[5]
Seeding Temperature45 - 55 °CIntroduction of seeds at a moderately supersaturated state to promote growth.
Cooling Rate1 - 5 °C/hourSlow cooling favors crystal growth over nucleation, leading to larger crystals.[6][7]
Final Temperature15 - 25 °CTo maximize yield by reducing the final solubility of isomaltulose.[5]
Agitation Speed50 - 150 RPM (lab scale)Gentle agitation ensures homogeneity without causing excessive secondary nucleation or crystal breakage.

Experimental Protocols

Protocol 1: Cooling Crystallization of this compound

  • Solution Preparation: Prepare an aqueous solution of isomaltulose. If starting from a reaction mixture, purify it to remove significant amounts of trehalulose, glucose, and fructose.

  • Concentration: In a jacketed crystallizer equipped with an agitator and a temperature probe, concentrate the isomaltulose solution under vacuum at a temperature no higher than 65°C to minimize color formation.[5] Continue concentration until a solids content of 65-70% (w/v) is reached.

  • Cooling and Seeding: Cool the concentrated syrup to 50°C. Once the temperature is stable, add 0.1-0.5% (w/w) of micronized this compound seed crystals.

  • Crystal Growth: Initiate a slow, linear cooling ramp at a rate of 2-3°C per hour, with continuous gentle agitation (e.g., 100 RPM).

  • Maturation: Continue cooling until a final temperature of 20°C is reached. Hold the slurry at this temperature for 2-4 hours under agitation to allow for further crystal growth and equilibration.

  • Isolation and Drying: Isolate the crystals by filtration or centrifugation. Wash the crystal cake with a small amount of cold, saturated isomaltulose solution or a solvent in which isomaltulose is sparingly soluble (e.g., ethanol).

  • Drying: Dry the crystals under vacuum at a temperature of 40-50°C until a constant weight is achieved. The final product should be isomaltulose monohydrate.[5]

Protocol 2: Characterization of this compound Crystals

  • Purity Analysis (HPLC):

    • Prepare a standard solution of high-purity isomaltulose and solutions of expected impurities (sucrose, trehalulose, glucose, fructose).

    • Dissolve a known amount of the crystallized product in deionized water.

    • Analyze the samples using a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column for carbohydrate analysis (e.g., an amino-based column) and a refractive index (RI) detector.

    • Quantify the purity of isomaltulose and the levels of any impurities by comparing peak areas to the standards.

  • Morphology Analysis (Microscopy):

    • Suspend a small sample of the crystals in a non-solvent (e.g., mineral oil).

    • Place a drop of the suspension on a microscope slide and cover with a coverslip.

    • Observe the crystals under a light microscope to assess their size, shape, and degree of agglomeration.

  • Hydrate Form Confirmation (Thermal Analysis):

    • Use Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) to confirm the presence of water of crystallization.

    • For TGA, a weight loss corresponding to one mole of water per mole of isomaltulose is expected upon heating.

Visualizations

Troubleshooting_Workflow start Start Crystallization issue Problem Encountered start->issue no_xtal No Crystals / Slow Nucleation issue->no_xtal No Nucleation small_xtal Small / Irregular Crystals issue->small_xtal Poor Morphology oiling_out Oiling Out issue->oiling_out Liquid Phase Separation low_yield Low Yield issue->low_yield Low Recovery sol_supersat Increase Supersaturation no_xtal->sol_supersat sol_seed Add Seed Crystals no_xtal->sol_seed sol_purity Purify Syrup no_xtal->sol_purity sol_cool Slow Cooling Rate small_xtal->sol_cool sol_agitate Optimize Agitation small_xtal->sol_agitate sol_low_ss Lower Supersaturation small_xtal->sol_low_ss oiling_out->sol_purity sol_avoid_oil Reduce Supersaturation Rate oiling_out->sol_avoid_oil sol_seed_oil Seed in Metastable Zone oiling_out->sol_seed_oil sol_temp Lower Final Temperature low_yield->sol_temp sol_conc Increase Initial Concentration low_yield->sol_conc sol_downstream Optimize Downstream Processing low_yield->sol_downstream end Successful Crystallization sol_supersat->end sol_seed->end sol_purity->end sol_cool->end sol_agitate->end sol_low_ss->end sol_avoid_oil->end sol_seed_oil->end sol_temp->end sol_conc->end sol_downstream->end

Caption: Troubleshooting workflow for common isomaltulose crystallization issues.

Crystallization_Process_Flow prep 1. Prepare Isomaltulose Solution conc 2. Concentrate Solution (65-70% w/v) prep->conc cool_seed 3. Cool to 50°C & Add Seed Crystals conc->cool_seed growth 4. Slow Cooling (2-3°C/hr) with Agitation cool_seed->growth mature 5. Hold at 20°C for 2-4 hrs growth->mature isolate 6. Isolate Crystals (Filtration/Centrifugation) mature->isolate wash 7. Wash Crystals isolate->wash dry 8. Dry Under Vacuum (40-50°C) wash->dry product Final Product: Isomaltulose Monohydrate dry->product

Caption: Experimental workflow for this compound crystallization.

References

Technical Support Center: Isomaltulose Hydrate Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the prevention of isomaltulose hydrate degradation during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during storage?

A1: this compound is susceptible to two primary degradation pathways:

  • Hydrolysis: The glycosidic bond between the glucose and fructose units can be cleaved in the presence of moisture and an acidic environment, resulting in the formation of glucose and fructose. While isomaltulose is more resistant to acid hydrolysis than sucrose due to its α-1,6-glycosidic linkage, this pathway can still occur under unfavorable conditions.[1]

  • Maillard Reaction: As a reducing sugar, isomaltulose can react with amino acids, peptides, or proteins (if present in a formulation) in a non-enzymatic browning reaction. This is accelerated by heat and alkaline pH and can lead to discoloration (browning), changes in taste, and the formation of complex degradation products.

Q2: What are the optimal storage conditions for this compound to minimize degradation?

A2: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry place. Specifically, storage at a controlled room temperature between 15°C and 25°C and a relative humidity (RH) of less than 60% is advisable. It should be stored in well-sealed containers to protect it from moisture and light.

Q3: How does pH influence the stability of this compound in aqueous solutions?

A3: this compound exhibits greater stability in acidic conditions compared to sucrose. However, at very low pH (highly acidic) or alkaline pH, degradation can be accelerated. Alkaline conditions particularly favor the Maillard reaction if amino compounds are present. For optimal stability in solution, maintaining a neutral to slightly acidic pH is recommended.

Q4: Can this compound interact with common pharmaceutical excipients?

A4: Yes, as a reducing sugar, this compound has the potential to interact with excipients containing primary or secondary amine groups, leading to the Maillard reaction. It is crucial to conduct compatibility studies with all planned excipients, especially those with amine functionalities (e.g., certain amino acids, polymers with amine groups).

Q5: What are the visible signs of this compound degradation?

A5: The most common visible sign of degradation, particularly through the Maillard reaction, is a change in color, typically a yellowing or browning of the powder. Other indicators can include caking or clumping due to moisture absorption, and in some cases, the development of a caramel-like odor.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Discoloration (Yellowing/Browning) of Powder Maillard reaction due to high temperature or interaction with amine-containing substances.Store at recommended cool temperatures. If in a formulation, investigate potential interactions with other components. Consider using antioxidants.
Caking or Clumping High humidity leading to moisture absorption.Store in a desiccator or a controlled low-humidity environment. Ensure containers are tightly sealed.
Change in Assay/Purity Hydrolysis or Maillard reaction.Review storage conditions (temperature, humidity). For solutions, check and adjust pH. Conduct forced degradation studies to identify specific stressors.
Unexpected Peaks in HPLC Analysis Formation of degradation products (e.g., glucose, fructose, Maillard reaction intermediates).Use a validated, stability-indicating HPLC method to identify and quantify degradation products. Compare with chromatograms of stressed samples.

Quantitative Data on this compound Stability

The following tables provide illustrative data on the stability of this compound under accelerated storage conditions. This data is representative of the expected behavior of a reducing sugar and should be used as a guideline for designing your own stability studies.

Table 1: Illustrative Degradation of this compound Under Accelerated Temperature and Humidity Conditions

Storage ConditionTime (Months)AppearancePurity (%)Total Degradation Products (%)
25°C / 60% RH0White crystalline powder99.8< 0.2
3White crystalline powder99.7~0.3
6White crystalline powder99.6~0.4
40°C / 75% RH0White crystalline powder99.8< 0.2
1White crystalline powder99.2~0.8
3Slight yellowish tint98.5~1.5
6Yellowish powder97.1~2.9
60°C / 75% RH0White crystalline powder99.8< 0.2
1Yellowish powder96.5~3.5
3Brownish powder92.1~7.9

Table 2: Illustrative Excipient Compatibility Study of this compound (1:1 Binary Mixtures) at 40°C / 75% RH for 1 Month

ExcipientAppearance of MixtureIsomaltulose Purity (%)Comments
Microcrystalline CelluloseWhite powder99.1Compatible
Lactose MonohydrateWhite powder99.0Compatible
Magnesium StearateWhite powder98.9Compatible
GlycineBrownish powder85.3Incompatible (Maillard Reaction)
Lysine HClDark brown powder78.6Incompatible (Maillard Reaction)

Experimental Protocols

Protocol 1: Accelerated Stability Testing of this compound

Objective: To evaluate the stability of this compound under accelerated temperature and humidity conditions.

Materials:

  • This compound powder

  • Stability chambers (e.g., 25°C/60% RH, 40°C/75% RH, 60°C/75% RH)

  • Glass vials with airtight seals

  • HPLC system with a suitable column (e.g., Amino or HILIC) and detector (e.g., RI or ELSD)

  • Analytical standards for isomaltulose, glucose, and fructose

Methodology:

  • Place approximately 1g of this compound into labeled glass vials in triplicate for each time point and storage condition.

  • Store the vials in the stability chambers.

  • At designated time points (e.g., 0, 1, 3, 6 months), remove one set of vials from each chamber.

  • Visually inspect the samples for any changes in physical appearance (color, caking).

  • Accurately weigh a portion of the sample and dissolve it in a suitable solvent (e.g., water/acetonitrile mixture) to a known concentration.

  • Analyze the samples by a validated stability-indicating HPLC method to determine the purity of isomaltulose and quantify any degradation products.[2][3][4]

  • Calculate the percentage of degradation and compare the results across different conditions and time points.

Protocol 2: Excipient Compatibility Study

Objective: To assess the compatibility of this compound with common pharmaceutical excipients.

Materials:

  • This compound

  • Selected excipients (e.g., microcrystalline cellulose, lactose, magnesium stearate, amino acids)

  • Stability chamber (40°C/75% RH)

  • Glass vials

  • HPLC system

Methodology:

  • Prepare 1:1 (w/w) physical mixtures of this compound with each selected excipient.

  • Prepare a control sample of pure this compound.

  • Place approximately 1g of each mixture and the control into labeled glass vials.

  • Add a small amount of water (e.g., 5% w/w) to one set of samples to simulate high humidity conditions.

  • Store all vials in the stability chamber at 40°C/75% RH for a predetermined period (e.g., 1 month).

  • After the storage period, visually inspect the samples for physical changes.

  • Prepare the samples for HPLC analysis as described in Protocol 1.

  • Analyze the samples to determine the purity of isomaltulose in the presence of each excipient. A significant decrease in the purity of isomaltulose in the mixture compared to the control indicates an incompatibility.[5][6][7]

Visualizations

DegradationPathways Isomaltulose This compound Hydrolysis Hydrolysis (Acid, Moisture) Isomaltulose->Hydrolysis Maillard Maillard Reaction (Heat, Alkaline pH, Amino Acids) Isomaltulose->Maillard Products_H Glucose + Fructose Hydrolysis->Products_H Products_M Melanoidins (Brown Polymers) Maillard->Products_M

Caption: Primary degradation pathways of this compound.

ExperimentalWorkflow start Start: Stability Study prep Sample Preparation (Isomaltulose +/- Excipients) start->prep storage Storage under Accelerated Conditions (Temp, RH) prep->storage analysis Analysis at Time Points (Visual, HPLC) storage->analysis data Data Evaluation (Purity, Degradation %) analysis->data end End: Determine Stability/Compatibility data->end

Caption: General workflow for stability and compatibility testing.

References

Improving the solubility of isomaltulose hydrate for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of isomaltulose hydrate for experimental purposes.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when dissolving this compound.

Q1: My this compound is not dissolving or is dissolving very slowly in water at room temperature. What can I do?

A1: this compound has a lower solubility in water compared to sucrose, especially at lower temperatures. To improve the dissolution rate, you can:

  • Increase the temperature: Gently heat the solution. The solubility of this compound significantly increases with temperature.[1]

  • Increase agitation: Continuous stirring or vortexing can accelerate the dissolution process.

  • Reduce particle size: If you have this compound in a crystalline form, grinding it to a finer powder will increase the surface area and speed up dissolution.

Q2: I need to prepare a highly concentrated stock solution of this compound. What is the best approach?

A2: To prepare a concentrated stock solution, you can:

  • Heat the solvent: As mentioned, heating the water will allow you to dissolve a greater amount of this compound.

  • Use a co-solvent: For certain applications, a co-solvent system can be employed. This compound is soluble in Dimethyl Sulfoxide (DMSO).[2] A common starting point for a stock solution is 10% DMSO in your aqueous buffer.

  • Prepare a supersaturated solution: This involves dissolving the solute in a heated solvent and then allowing it to cool slowly. Be aware that supersaturated solutions can be unstable and may precipitate over time.

Q3: My this compound solution is precipitating after cooling down. How can I prevent this?

A3: Precipitation upon cooling is a common issue with supersaturated solutions. To prevent this:

  • Store at a higher temperature: If your experimental conditions allow, storing the stock solution at a slightly elevated temperature can maintain solubility.

  • Use a co-solvent: The presence of a co-solvent like DMSO can help stabilize the solution and prevent precipitation.

  • Prepare fresh solutions: If possible, prepare the required concentration of this compound solution fresh for each experiment to avoid issues with long-term stability of supersaturated solutions.

Q4: Can I use organic solvents to dissolve this compound?

A4: this compound has limited solubility in most organic solvents. It is insoluble in ethanol.[2] Its solubility is highest in water, followed by methanol, with decreasing solubility in ethanol, isopropanol, and acetone.

Q5: How does pH affect the solubility and stability of this compound?

A5: this compound is known to be more stable in acidic conditions compared to sucrose.[3][4] While extensive quantitative data on its solubility at various specific pH values is limited in publicly available literature, its stability in acidic environments suggests that it should remain soluble in acidic buffers commonly used in experiments. For analytical purposes, methods have been developed using buffers with pH values ranging from acidic (e.g., 3.75) to alkaline (e.g., 12.6).[5][6][7]

Data Presentation: Solubility of this compound

The following tables summarize the quantitative data on the solubility of this compound in various solvents.

Table 1: Solubility of this compound in Water at Different Temperatures

Temperature (°C)Solubility ( g/100 g of solution)
2029.0[4]
4078.2 (w/v)[1]
60133.7 (w/v)[1]
9070.0[4]

Table 2: Solubility of this compound in Different Solvents

SolventSolubility
WaterSoluble, increases with temperature[1][4]
Dimethyl Sulfoxide (DMSO)68 mg/mL[2]
EthanolInsoluble[2]
MethanolSoluble, but less than in water
IsopropanolLower solubility than ethanol
AcetoneLowest solubility among the tested organic solvents

Experimental Protocols

Protocol 1: Preparation of a Standard Aqueous Solution of this compound

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Solvent Addition: Add the desired volume of deionized water or buffer to a beaker or flask.

  • Dissolution:

    • Place the vessel on a magnetic stir plate and add a stir bar.

    • Gradually add the weighed this compound to the solvent while stirring continuously.

    • If dissolution is slow, gently heat the solution on a hot plate with stirring. Monitor the temperature to avoid degradation, especially at high temperatures for prolonged periods. A temperature of 40-60°C is generally effective.

  • Cooling and Storage: Once fully dissolved, allow the solution to cool to room temperature if necessary. Store in a tightly sealed container. For long-term storage, refrigeration may be appropriate, but be mindful of potential precipitation if the solution is close to saturation.

Protocol 2: Preparation of a Concentrated Stock Solution using a Co-solvent

This protocol is intended for preparing a stock solution for subsequent dilution in aqueous media for cell culture or other biological assays.

  • Weighing: Weigh the required amount of this compound.

  • Initial Dissolution in DMSO: Add a small volume of pure DMSO to the this compound to create a concentrated slurry. For example, to achieve a final concentration of 10% DMSO, dissolve the solid in 1/10th of the final desired volume with DMSO first.

  • Addition of Aqueous Solvent: While vortexing or stirring, slowly add the aqueous buffer (e.g., PBS, cell culture medium) to the DMSO slurry to reach the final desired volume and concentration.

  • Filtration: For sterile applications, filter the final solution through a 0.22 µm syringe filter.

Mandatory Visualizations

TroubleshootingWorkflow start Start: Dissolving this compound issue Issue: Poor or Slow Dissolution start->issue check_temp Is the solvent heated? issue->check_temp No success Success: this compound Dissolved issue->success Yes heat_solvent Action: Gently heat the solvent (e.g., 40-60°C) check_temp->heat_solvent No check_agitation Is there sufficient agitation? check_temp->check_agitation Yes heat_solvent->issue increase_agitation Action: Increase stirring/vortexing speed check_agitation->increase_agitation No check_particle_size Is the particle size large? check_agitation->check_particle_size Yes increase_agitation->issue reduce_particle_size Action: Grind the crystals to a fine powder check_particle_size->reduce_particle_size Yes consider_cosolvent Still not dissolving? Consider using a co-solvent (e.g., DMSO) check_particle_size->consider_cosolvent No reduce_particle_size->issue consider_cosolvent->success

Caption: Troubleshooting workflow for dissolving this compound.

FactorsAffectingSolubility solubility This compound Solubility temperature Temperature solubility->temperature Increases with solvent Solvent Type solubility->solvent ph pH (Stability) solubility->ph agitation Agitation Rate solubility->agitation Rate increases with particle_size Particle Size solubility->particle_size Rate increases with decreasing water Water solvent->water High dmso DMSO solvent->dmso Moderate ethanol Ethanol solvent->ethanol Insoluble acidic High Stability in Acidic Conditions ph->acidic

Caption: Factors influencing the solubility of this compound.

References

Technical Support Center: HPLC Quantification of Isomaltulose Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC quantification of isomaltulose hydrate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the analysis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the HPLC quantification of this compound.

Q1: I am seeing poor resolution between isomaltulose and sucrose peaks. How can I improve this?

A1: Poor resolution between isomaltulose and its isomer, sucrose, is a common challenge. Here are several approaches to enhance separation:

  • Optimize the Mobile Phase:

    • Acetonitrile/Water Ratio: In Hydrophilic Interaction Liquid Chromatography (HILIC), the water content of the mobile phase is a critical parameter.[1] Increasing the acetonitrile concentration (and decreasing the water/aqueous buffer content) will generally increase retention and can improve the resolution between these two isomers.[1] It is recommended to test a range of acetonitrile concentrations (e.g., 75-85%).

    • Buffer pH and Concentration: The pH of the mobile phase can influence the interaction of the analytes with the stationary phase.[2][3] For amine-based columns, a slightly acidic mobile phase (e.g., pH 3-6) is often used. Using a buffer, such as ammonium formate, can help maintain a stable pH and improve peak shape and reproducibility.[1]

  • Column Selection:

    • Stationary Phase: Amino-propyl (NH2) columns are frequently used for carbohydrate analysis.[4] HILIC columns with poly-hydroxyl stationary phases have also been shown to be effective.[1] A column with a smaller particle size (e.g., 2.7 µm) can also lead to better separation efficiency.[1]

    • Specialized Columns: Certain columns, like those utilizing ligand exchange chromatography, are specifically designed for separating saccharide isomers and may provide baseline resolution between maltose and isomaltose, which can be a similar challenge.[5]

  • Temperature: Lowering the column temperature can sometimes enhance resolution. For example, operating at 10°C has been shown to be effective in some methods.[1]

Q2: My isomaltulose peak is tailing. What are the possible causes and solutions?

A2: Peak tailing can be caused by several factors, ranging from column issues to improper mobile phase conditions.[6][7]

  • Secondary Interactions with the Column: Residual silanol groups on silica-based columns can interact with the hydroxyl groups of carbohydrates, leading to peak tailing.

    • Solution: Ensure the mobile phase is adequately buffered to maintain a consistent pH.[8] Lowering the mobile phase pH can sometimes reduce these interactions.[8] Using a high-purity silica column or a column with advanced end-capping can also minimize this effect.

  • Column Contamination or Degradation: Accumulation of sample matrix components on the column inlet frit or degradation of the stationary phase can cause peak distortion.[7]

    • Solution: Use a guard column to protect the analytical column. If contamination is suspected, try back-flushing the column.[7] Regular column washing is also recommended.

  • Extra-Column Volume: Excessive tubing length or a large detector flow cell can contribute to band broadening and peak tailing.[6]

    • Solution: Minimize the length and internal diameter of all tubing between the injector, column, and detector.

Q3: I am not getting a good response with a UV detector. What are my options?

A3: Isomaltulose lacks a strong UV chromophore, making UV detection challenging and often resulting in low sensitivity.[9] Alternative detection methods are more suitable for carbohydrate analysis:

  • Evaporative Light Scattering Detector (ELSD): This is a common and effective detector for non-volatile analytes like isomaltulose.[1][9] It provides a more universal response for carbohydrates.

  • Refractive Index Detector (RID): RID is another universal detector for carbohydrates.[9] However, it is sensitive to temperature and pressure fluctuations and is not compatible with gradient elution.[10]

  • Charged Aerosol Detector (CAD): CAD offers good sensitivity for non-volatile and semi-volatile compounds and can be used with gradient elution.[11]

Q4: How can I achieve a faster analysis time for high-throughput screening?

A4: A rapid HPLC method is often desirable. Consider the following to shorten your run time:

  • Gradient Elution: A gradient elution, where the mobile phase composition is changed during the run, can elute more strongly retained components faster.[1]

  • Higher Flow Rate: Increasing the flow rate will decrease the analysis time, but be mindful of the column's maximum pressure limit. A balance between speed and resolution needs to be found.

  • Shorter Column: Using a shorter column (e.g., 100 mm or 50 mm) with a smaller particle size can significantly reduce the run time while maintaining good efficiency.

Quantitative Data Summary

The following table summarizes typical quantitative data for the HPLC analysis of isomaltulose, providing a reference for method performance.

ParameterTypical ValueConditions/Notes
Retention Time 6 - 20 minHighly dependent on column, mobile phase, and flow rate. Shorter times are achievable with optimized methods.[1][12]
Linearity (r²) > 0.99Typically observed in the range of 0.25 - 2.0 mg/mL.[4][9]
Limit of Detection (LOD) 0.03 - 0.15 mg/mLVaries with the detector used (ELSD, CAD, RID).[11][13]
Limit of Quantification (LOQ) 0.1 - 0.25 mg/mLDependent on the detector and method sensitivity.[11]
Recovery 97.7 - 103.8%Indicates minimal interference from the sample matrix.[9]
Precision (%RSD) < 5%For both intraday and interday repeatability.[4][11]

Experimental Protocols

Below is a detailed methodology for a rapid HPLC method for the determination of isomaltulose.

Sample Preparation:

  • Accurately weigh a suitable amount of the sample.

  • Dissolve the sample in the mobile phase or a compatible solvent (e.g., a mixture of acetonitrile and water).

  • Vortex or sonicate to ensure complete dissolution.

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulates.

HPLC Method Parameters:

  • Column: HALO Penta-HILIC, 4.6 x 150 mm, 2.7 µm particle size[1]

  • Mobile Phase:

    • A: Acetonitrile

    • B: 35 mM Ammonium Formate, pH 3.75[1]

  • Gradient Elution:

    • 0-5 min: 18% B

    • 5-8 min: 18-35% B

    • 8-10 min: 35% B

    • 10-12 min: 35-18% B

    • 12-15 min: 18% B[1]

  • Flow Rate: 2.0 mL/min[1]

  • Column Temperature: 10 °C[1]

  • Injection Volume: 4 µL[1]

  • Detector: Evaporative Light Scattering Detector (ELSD)

    • Evaporator Temperature: 40 °C

    • Nebulizer Temperature: 40 °C

    • Nitrogen Flow Rate: 1 SLM (Standard Liter per Minute)[1]

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect ELSD Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for HPLC quantification of this compound.

Caption: Troubleshooting decision tree for common HPLC issues.

References

Artifacts in NMR spectra of isomaltulose hydrate and their avoidance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and avoiding common artifacts in NMR spectra of isomaltulose hydrate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My ¹H NMR spectrum of this compound is dominated by a very large, broad peak around 4.7 ppm. How can I resolve the signals of my actual compound?

A1: This large signal is due to the residual water (H₂O) in the deuterated solvent (e.g., D₂O) and the water of hydration from your sample. To reveal the underlying signals of isomaltulose, you need to apply a solvent suppression technique during NMR acquisition.

  • Recommended Action: Use a solvent suppression pulse sequence. "Excitation sculpting" is a highly effective method for samples with exchangeable protons (like the hydroxyl groups in isomaltulose) as it minimizes the distortion of signals near the water resonance[1]. Another common technique is presaturation. Consult your NMR facility manager for the best implementation on your specific instrument.

Q2: The peaks in my this compound spectrum are broad and poorly resolved. What are the possible causes and solutions?

A2: Broad peaks in the NMR spectrum of a carbohydrate like this compound can stem from several factors. The most common issues are related to sample preparation and homogeneity.

  • Troubleshooting Steps:

    • Ensure Complete Dissolution: this compound is crystalline, and incomplete dissolution can lead to a heterogeneous sample, which causes significant line broadening. Visually inspect your NMR tube for any solid particles. If present, gently vortex or sonicate the sample. For stubborn samples, filtering the solution through a small cotton plug in a Pasteur pipette into the NMR tube can help.

    • Check Sample Concentration: Overly concentrated samples can lead to increased viscosity, which in turn causes broader lines. Aim for a moderate concentration (e.g., 10-50 mg in 0.5-0.6 mL of solvent) for optimal results[2].

    • Optimize Shimming: Poor magnetic field homogeneity is a frequent cause of broad peaks. Ensure the spectrometer is properly shimmed before acquiring your data.

    • Use High-Quality NMR Tubes: Scratches or imperfections in the NMR tube can degrade spectral quality and lead to poor line shape[2].

Q3: I am observing unexpected shifts in the hydroxyl (-OH) proton signals of my this compound. Why is this happening?

A3: The chemical shifts of exchangeable hydroxyl protons are highly sensitive to their environment. Several factors can influence their position in the spectrum.

  • Influencing Factors:

    • Hydration State: The degree of hydration around the hydroxyl groups is a primary determinant of their chemical shift. Changes in water concentration or interactions within the solution can cause shifts[3].

    • Temperature: The chemical shifts of hydroxyl protons can vary with temperature. Ensure your experiments are run at a consistent and controlled temperature.

    • pH: The pH of the sample solution can also affect the chemical shifts of exchangeable protons.

Q4: My baseline is rolling or distorted. How can I correct this?

A4: A rolling baseline is a common artifact that can make integration and interpretation of the spectrum difficult.

  • Corrective Actions:

    • Proper Phasing: The most common cause is incorrect phase correction during data processing. Re-process the spectrum and carefully adjust the zero-order and first-order phase parameters.

    • Acquisition Parameters: Ensure that the acquisition time (AQ) and relaxation delay (D1) are set appropriately. A very short acquisition time can sometimes lead to baseline distortions.

    • Data Processing: Applying a baseline correction algorithm during post-processing can help to flatten the baseline.

Data Summary: Optimizing NMR Parameters for Carbohydrate Analysis

The following table summarizes key acquisition parameters that can be optimized to improve the quality of NMR spectra for carbohydrates like this compound.

ParameterRecommended Setting/ValueRationale for Carbohydrate Analysis
Solvent D₂O or DMSO-d₆Good solubility for polar carbohydrates.
Concentration 10-50 mg / 0.5-0.6 mLBalances signal strength with minimizing viscosity-induced line broadening.[2]
Pulse Sequence Standard ¹H with water suppression (e.g., Excitation Sculpting)Necessary to attenuate the large residual H₂O and hydration water signal.[1]
Acquisition Time (AQ) ~2-4 secondsLonger acquisition time improves digital resolution.
Relaxation Delay (D1) 1-5 secondsAllows for sufficient relaxation of protons, leading to better quantitative results.
Number of Scans (NS) 16 or higherIncrease to improve signal-to-noise ratio, especially for dilute samples.

Experimental Protocols

Protocol 1: Sample Preparation for ¹H NMR of this compound
  • Weighing the Sample: Accurately weigh 10-20 mg of this compound.

  • Solvent Addition: Add approximately 0.6 mL of high-quality deuterated water (D₂O) to a clean vial containing the sample.

  • Dissolution: Gently vortex or sonicate the vial until the this compound is completely dissolved. Visually inspect against a light source to ensure no solid particles remain.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube. If any particulate matter is visible, filter the solution through a small plug of cotton wool placed in the pipette during the transfer.

  • Final Volume Check: Ensure the final volume of the solution in the NMR tube is between 0.5 mL and 0.6 mL.

Protocol 2: ¹H NMR Acquisition with Water Suppression
  • Instrument Setup: Insert the prepared sample into the NMR spectrometer.

  • Locking and Shimming: Lock onto the deuterium signal of the D₂O and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Loading the Experiment: Load a standard ¹H NMR experiment that includes a water suppression pulse sequence (e.g., 'zgesgp' on Bruker instruments for excitation sculpting).

  • Setting Acquisition Parameters:

    • Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 10 ppm).

    • Set the number of scans (NS) to a minimum of 16. Increase for more dilute samples.

    • Set the relaxation delay (D1) to at least 2 seconds.

    • Set the acquisition time (AQ) to be between 2 and 4 seconds.

  • Acquisition: Start the acquisition.

  • Data Processing: After acquisition, Fourier transform the FID. Carefully perform phase correction and apply a baseline correction if necessary. Reference the spectrum using the residual HDO signal (approximately 4.79 ppm at 25°C) or an internal standard if used.

Visualizing Workflows and Relationships

TroubleshootingWorkflow start Start: Acquire this compound NMR Spectrum issue Identify Spectral Artifacts start->issue water_peak Dominant Water Signal? issue->water_peak Yes/No broad_peaks Broad/Poorly Resolved Peaks? issue->broad_peaks Yes/No baseline_roll Rolling Baseline? issue->baseline_roll Yes/No water_peak->broad_peaks No solve_water Action: Re-acquire with Water Suppression (e.g., Excitation Sculpting) water_peak->solve_water Yes broad_peaks->baseline_roll No check_dissolution Troubleshoot: Check for complete dissolution. Filter if necessary. broad_peaks->check_dissolution Yes solve_baseline Action: Re-process with careful phase and baseline correction. baseline_roll->solve_baseline Yes end_node End: High-Quality Spectrum baseline_roll->end_node No solve_water->end_node check_conc Troubleshoot: Check sample concentration. Dilute if too high. check_dissolution->check_conc check_shims Troubleshoot: Re-shim the instrument. check_conc->check_shims check_shims->end_node solve_baseline->end_node

Caption: Troubleshooting workflow for NMR artifacts.

ExperimentalWorkflow start Start: this compound Sample weigh 1. Weigh 10-20 mg of sample start->weigh dissolve 2. Dissolve in 0.6 mL D₂O weigh->dissolve transfer 3. Transfer/Filter into NMR tube dissolve->transfer insert 4. Insert sample into spectrometer transfer->insert lock_shim 5. Lock and Shim insert->lock_shim setup_acq 6. Set up acquisition with water suppression lock_shim->setup_acq acquire 7. Acquire data setup_acq->acquire process 8. Process FID (FT, Phase, Baseline Correction) acquire->process end_node End: Interpretable Spectrum process->end_node

Caption: Experimental workflow for NMR analysis.

References

Technical Support Center: Isomaltulose Hydrate and Glycemic Response Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the glycemic response to isomaltulose hydrate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it expected to have a low glycemic response?

Isomaltulose (also known by the trade name Palatinose™) is a naturally occurring disaccharide composed of glucose and fructose, similar to sucrose.[1] However, the bond connecting the monosaccharides is an α-1,6-glycosidic bond, which is more stable than the α-1,2 bond in sucrose.[2] This structural difference leads to a slower hydrolysis by enzymes in the small intestine.[1][3][4] Consequently, the absorption of glucose and fructose is slower and more sustained, resulting in a lower and more prolonged postprandial blood glucose response compared to sucrose.[5][2][4][6][7] Isomaltulose has a glycemic index (GI) of 32, classifying it as a low-GI carbohydrate.[8]

Q2: What are the key factors that can influence the variability in glycemic response to this compound in experimental subjects?

Significant inter-individual variability in the glycemic response to isomaltulose has been observed and can be attributed to several factors:

  • Health Status: Individuals with type 2 diabetes, impaired glucose tolerance, or hypertension tend to show a more pronounced benefit from isomaltulose compared to healthy individuals.[5][8][9][10]

  • Age: Older individuals may experience a greater difference in the glycemic response between isomaltulose and sucrose, with a more attenuated response to isomaltulose.[5]

  • Body Mass Index (BMI): Overweight or obese individuals may show a different insulin response and a greater attenuation of glycemic response with isomaltulose compared to normal-weight individuals.[5]

  • Ethnicity: Studies have shown ethnic variations in glycemic response. For instance, Malays have been observed to have a higher glycemic response to sucrose and consequently show a greater reduction in this response when isomaltulose is substituted.[11][12]

  • Meal Composition: The presence of other macronutrients like fat, protein, and fiber in a meal can influence the overall glycemic response.[5][2] To isolate the effect of isomaltulose, it is often studied after an overnight fast with the carbohydrate dissolved in water.[5][10]

Q3: How does the glycemic and insulinemic response to isomaltulose compare to sucrose?

Numerous studies have consistently demonstrated that isomaltulose ingestion leads to a significantly lower and delayed peak in blood glucose compared to sucrose.[5][9][13][14] The insulinemic response is also attenuated, with lower peak insulin concentrations.[5][6][14] While the initial rise in blood glucose is slower with isomaltulose, the decline is also more gradual, leading to a more sustained energy supply.[5][1]

Troubleshooting Guide

Issue 1: Higher than expected glycemic response observed in some subjects after isomaltulose administration.

  • Possible Cause 1: Subject Variability. As detailed in the FAQs, factors such as underlying health conditions (undiagnosed prediabetes), age, BMI, and ethnicity can significantly impact glycemic response.[5][11][15]

    • Troubleshooting Step: Screen participants thoroughly for metabolic health. Stratify data analysis by these demographic and health factors to identify potential sources of variability.

  • Possible Cause 2: Confounding dietary factors. The composition of the meal consumed with or before the isomaltulose challenge can alter the glycemic response.[2][16]

    • Troubleshooting Step: Standardize the dietary intake of participants for at least 24 hours prior to the test. For baseline measurements, administer isomaltulose dissolved in water after an overnight fast.[5][10]

  • Possible Cause 3: Incorrect dosage or preparation.

    • Troubleshooting Step: Ensure accurate weighing and complete dissolution of the this compound in the liquid vehicle. Verify the administered dose based on the experimental protocol.

Issue 2: Inconsistent or highly variable results between experimental sessions.

  • Possible Cause 1: Lack of standardized pre-test conditions. Physical activity, stress, and sleep can influence insulin sensitivity and glycemic control.[17]

    • Troubleshooting Step: Instruct participants to avoid strenuous exercise and alcohol for 24 hours before the test and to get an adequate amount of sleep. Standardize the time of day for the test to account for circadian variations in glucose tolerance.[17]

  • Possible Cause 2: Methodological inconsistencies in blood sampling and analysis.

    • Troubleshooting Step: Adhere strictly to a standardized protocol for blood collection (e.g., capillary vs. venous), sample handling, and glucose measurement.[18][19] Use calibrated equipment and perform regular quality control checks.

Issue 3: Unexpected gastrointestinal side effects reported by participants.

  • Possible Cause: High dosage. Although generally well-tolerated, very high doses of isomaltulose might cause gastrointestinal discomfort in some individuals.[5][4]

    • Troubleshooting Step: Review the dosage administered. Most studies use doses around 50g.[11][13][14] If higher doses are required, consider a gradual increase or dividing the dose.

Data Presentation

Table 1: Glycemic Index of Isomaltulose and Other Carbohydrates

CarbohydrateGlycemic Index (GI)Reference
Glucose100[20]
Sucrose65 - 68
Isomaltulose 32 [8]

Table 2: Summary of Weighted Mean Differences (WMD) in Blood Glucose Concentration (Isomaltulose vs. Sucrose)

Time Point (minutes)WMD (mmol/L)95% Confidence IntervalSignificanceReference
30-1.83-1.99 to -1.66P < 0.001[5]
60-0.98-1.53 to -0.44P < 0.001[5]
1200.460.00 to 0.91P = 0.049[5]
1800.460.04 to 0.87P = 0.031[5]

Table 3: Peak Blood Glucose and Insulin Response (Isomaltulose vs. Sucrose) in Type 2 Diabetes

ParameterIsomaltuloseSucrose% Reduction with IsomaltuloseReference
Mean Peak Blood GlucoseLowerHigher20%[14]
Insulin SecretionLowerHigher55%[14]

Experimental Protocols

Protocol 1: Standardized Glycemic Index (GI) Testing

This protocol is based on the internationally recognized methodology for GI determination.[20][21][22][23]

  • Participant Selection: Recruit at least 10 healthy subjects. Participants should be non-smokers, not taking any medication known to affect glucose tolerance, and have a stable weight.

  • Pre-test Conditions: Participants should fast for 10-12 hours overnight. They should also avoid vigorous exercise and alcohol for 24 hours prior to the test.

  • Test Meal Administration: On separate occasions, provide each participant with a test food (containing 50g of isomaltulose) and a reference food (50g of glucose), each dissolved in a standard volume of water (e.g., 250 mL). The order of the tests should be randomized.

  • Blood Sampling: Collect capillary blood samples at baseline (0 minutes) and at 15, 30, 45, 60, 90, and 120 minutes after starting to consume the test drink.[11]

  • Blood Glucose Analysis: Analyze blood samples for glucose concentration using a validated method (e.g., glucose oxidase method).

  • Data Analysis:

    • Calculate the incremental Area Under the Curve (iAUC) for the glucose response for both the test food and the reference food, ignoring the area below the fasting baseline.

    • The GI of the test food is calculated for each subject as: (iAUC of test food / iAUC of reference food) x 100.

    • The final GI of the food is the mean GI value of all subjects.

Protocol 2: Crossover Study Comparing Glycemic Response to Isomaltulose and Sucrose

This protocol is designed to compare the postprandial glycemic response between isomaltulose and a control carbohydrate like sucrose.

  • Study Design: A randomized, controlled, crossover design is recommended to minimize inter-individual variability. Each participant will serve as their own control.

  • Participants: Recruit participants from the target population (e.g., healthy adults, individuals with type 2 diabetes).

  • Intervention: On two separate occasions, separated by a washout period of at least one week, participants will consume a beverage containing a standardized amount (e.g., 50g) of either isomaltulose or sucrose dissolved in water after an overnight fast.

  • Measurements:

    • Blood Glucose: Collect blood samples at baseline (0 minutes) and at regular intervals (e.g., 15, 30, 45, 60, 90, 120, 180 minutes) post-ingestion for glucose concentration analysis.

    • Insulin: At the same time points, collect samples for plasma insulin analysis.

    • Incretin Hormones (Optional): To investigate the mechanism further, plasma samples can be analyzed for GIP and GLP-1 concentrations.[14]

  • Data Analysis: Compare the iAUC, peak glucose and insulin concentrations, and time to peak between the isomaltulose and sucrose interventions using appropriate statistical tests (e.g., paired t-test or repeated measures ANOVA).

Mandatory Visualizations

Glycemic_Response_Pathway cluster_ingestion Ingestion cluster_digestion Small Intestine cluster_absorption Absorption cluster_response Systemic Response Isomaltulose Isomaltulose (α-1,6 linkage) Slow_Hydrolysis Slow Hydrolysis (Sucrase-isomaltase complex) Isomaltulose->Slow_Hydrolysis Sucrose Sucrose (α-1,2 linkage) Fast_Hydrolysis Fast Hydrolysis (Sucrase-isomaltase complex) Sucrose->Fast_Hydrolysis Sustained_Absorption Sustained Glucose & Fructose Absorption Slow_Hydrolysis->Sustained_Absorption Rapid_Absorption Rapid Glucose & Fructose Absorption Fast_Hydrolysis->Rapid_Absorption Low_Glycemic_Response Low & Prolonged Glycemic Response Sustained_Absorption->Low_Glycemic_Response High_Glycemic_Response High & Rapid Glycemic Response Rapid_Absorption->High_Glycemic_Response Low_Insulin_Response Attenuated Insulin Response Low_Glycemic_Response->Low_Insulin_Response High_Insulin_Response High Insulin Response High_Glycemic_Response->High_Insulin_Response

Caption: Digestion and absorption pathway of isomaltulose vs. sucrose.

Experimental_Workflow cluster_screening Phase 1: Participant Screening cluster_protocol Phase 2: Experimental Protocol cluster_analysis Phase 3: Data Analysis Recruitment Recruit Participants (Define inclusion/exclusion criteria) Informed_Consent Obtain Informed Consent Recruitment->Informed_Consent Screening_Visit Screening Visit (Health history, BMI, fasting glucose) Informed_Consent->Screening_Visit Randomization Randomize to Isomaltulose or Sucrose First Screening_Visit->Randomization Test_Day_1 Test Day 1: - Overnight Fast - Baseline Blood Sample - Administer Drink - Serial Blood Sampling (0-180 min) Randomization->Test_Day_1 Washout Washout Period (≥ 1 week) Test_Day_1->Washout Test_Day_2 Test Day 2: - Crossover to other drink - Repeat Protocol Washout->Test_Day_2 Glucose_Insulin_Analysis Analyze Blood Samples (Glucose & Insulin) Test_Day_2->Glucose_Insulin_Analysis Calculate_Metrics Calculate: - iAUC - Peak Concentration - Time to Peak Glucose_Insulin_Analysis->Calculate_Metrics Statistical_Analysis Statistical Comparison (Paired t-test / ANOVA) Calculate_Metrics->Statistical_Analysis

Caption: Crossover experimental workflow for glycemic response testing.

Troubleshooting_Logic Start Unexpected Glycemic Response Variability Check_Subject_Factors Review Subject Characteristics: - Health Status (Metabolic Screen) - Age, BMI, Ethnicity Start->Check_Subject_Factors Check_Dietary_Control Verify Dietary Standardization: - Overnight Fast - 24h Pre-test Diet Control Start->Check_Dietary_Control Check_Protocol_Adherence Examine Experimental Protocol: - Dosing & Preparation - Pre-test Conditions (Stress, Exercise) - Sampling & Analysis Technique Start->Check_Protocol_Adherence Stratify_Analysis Action: Stratify Data Analysis by Subject Factors Check_Subject_Factors->Stratify_Analysis Standardize_Protocol Action: Reinforce Protocol Standardization & Training Check_Dietary_Control->Standardize_Protocol Check_Protocol_Adherence->Standardize_Protocol Identify_Source Source of Variability Identified Stratify_Analysis->Identify_Source Standardize_Protocol->Identify_Source

Caption: Logical workflow for troubleshooting glycemic response variability.

References

Technical Support Center: Isomaltulose Hydrate in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of isomaltulose hydrate in metabolic studies. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and a summary of quantitative data from relevant studies.

Frequently Asked Questions (FAQs)

Q1: What is the typical dosage range for this compound in human metabolic studies?

A1: The dosage of this compound in human metabolic studies typically ranges from 50 to 75 grams.[1][2][3] A common dose used in studies comparing its glycemic and insulinemic response to other carbohydrates is 50 grams.[4][5][6][7][8][9][10] For studies involving exercise, dosages can vary, with some studies using a single 50g or 75g dose before exercise, while others have used continuous ingestion rates, such as 63 g/h during prolonged exercise.[2][11][12][13]

Q2: What are the main metabolic effects of isomaltulose compared to sucrose?

A2: Isomaltulose is a slow-release carbohydrate, leading to a lower and more sustained blood glucose response compared to sucrose.[1][14] Consequently, it elicits a significantly lower insulinemic response.[5][6][7][14] Isomaltulose also influences incretin hormone secretion, leading to lower gastric inhibitory polypeptide (GIP) and higher glucagon-like peptide-1 (GLP-1) levels, particularly in the later postprandial phase.[5][6][7][9][14][15] This hormonal profile contributes to its favorable metabolic effects.

Q3: Does isomaltulose consumption affect fat metabolism?

A3: Yes, studies have shown that consuming isomaltulose can lead to higher fat oxidation compared to high-glycemic carbohydrates like sucrose or maltodextrin, particularly during physical activity.[1][16] This is attributed to the lower insulin response, which would typically inhibit lipolysis.

Q4: What is the gastrointestinal tolerance of this compound?

A4: Isomaltulose is generally well-tolerated, with a gastrointestinal tolerance comparable to sucrose.[1][17] However, some studies have reported gastrointestinal discomfort, such as stomach cramps and bloating, with high and continuous ingestion rates during prolonged and intense exercise.[11][12] Most studies using single bolus doses of 50-75g report no significant gastrointestinal issues.[18]

Q5: How should this compound be prepared for oral administration in a study?

A5: this compound is typically dissolved in water for oral administration. For a standard 50g dose, it is often dissolved in 300 mL of tap water.[6][7] The solution should be thoroughly mixed to ensure complete dissolution before consumption by the study participant.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpectedly high or rapid glycemic response - Incorrect substance used (e.g., sucrose instead of isomaltulose).- Participant not in a fasted state.- Co-ingestion of other carbohydrates.- Verify the identity and purity of the this compound.- Ensure participants adhere to the required fasting period (typically 8-12 hours).- Control the diet of participants for 24 hours prior to the study to avoid confounding factors.
Participant reports gastrointestinal discomfort (e.g., bloating, cramps) - High dosage or frequent ingestion, especially during intense exercise.[11][12]- Individual sensitivity.- For prolonged exercise studies, consider a lower hourly dosage or a combination with other carbohydrates.- For single-dose studies, ensure the dose does not exceed the generally well-tolerated upper limit of around 1.0-1.3 g/kg body weight per day.- Screen participants for pre-existing gastrointestinal sensitivities.
High variability in metabolic responses between participants - Differences in baseline metabolic health (e.g., insulin resistance).- Variations in gut microbiota.- Non-adherence to pre-study dietary controls.- Stratify participants based on baseline metabolic markers (e.g., HbA1c, fasting glucose).- Ensure strict adherence to dietary and activity restrictions before each trial.- Increase sample size to improve statistical power.
Difficulty dissolving this compound - Insufficient solvent volume.- Low temperature of the solvent.- Ensure an adequate volume of water is used (e.g., 300 mL for 50g).- Use room temperature water to facilitate dissolution. Stir or shake thoroughly.

Quantitative Data Summary

Table 1: Glycemic and Insulinemic Responses (Isomaltulose vs. Sucrose)

ParameterIsomaltulose (50g)Sucrose (50g)PopulationReference
Peak Blood Glucose ~20% lowerHigherType 2 Diabetes[5][6][7]
Peak Insulin Secretion ~55% lowerHigherType 2 Diabetes[5][6][7]
Blood Glucose (60 min post-ingestion) Significantly lowerHigherHealthy and Unhealthy Participants[14]
Insulin (30 min post-ingestion) Significantly lowerHigherHealthy and Unhealthy Participants[14]

Table 2: Incretin Hormone Response (Isomaltulose vs. Sucrose)

HormoneIsomaltulose (50g)Sucrose (50g)Key ObservationPopulationReference
GIP (Gastric Inhibitory Polypeptide) Smaller and delayed peak (at 60 min)Rapid and high peak (at 15 min)Isomaltulose bypasses K-cells in the upper intestine.Type 2 Diabetes[5][6][7][14]
GLP-1 (Glucagon-Like Peptide-1) Significantly higher incremental AUCLowerIsomaltulose reaches L-cells in the distal intestine.Type 2 Diabetes[5][6][7][14]
PYY (Peptide YY) Higher levelsLowerIncreased satiety signaling.Overweight adults

Table 3: Substrate Oxidation During Exercise (Isomaltulose vs. High GI Carbs)

ConditionIsomaltuloseSucrose/MaltodextrinKey OutcomePopulationReference
Incremental Exercise Significantly higher fat oxidation at 3 minLower fat oxidationIsomaltulose spares carbohydrates.Endurance Athletes[16]
Prolonged Moderate Exercise (63 g/h) Higher fat oxidationLower fat oxidationIncreased NEFA availability.Male Cyclists[11][12]
Endurance Exercise (pre-exercise dose) Higher fat oxidation ratesLower fat oxidation ratesSustained energy release.Endurance Athletes

Experimental Protocols

Protocol 1: Oral Glucose Tolerance Test (OGTT) with Isomaltulose

This protocol is designed to assess the postprandial glycemic and insulinemic response to isomaltulose compared to a standard glucose or sucrose load.

1. Participant Preparation:

  • Participants should maintain their regular diet for at least three days prior to the test, with a carbohydrate intake of >150g per day.[19][20]

  • Participants should fast for 8-12 hours overnight before the test. Water is permitted.[19][20]

  • Avoid strenuous physical activity for 24 hours before the test.

2. Baseline Measurements (Time = -15 min and 0 min):

  • Insert an intravenous catheter for repeated blood sampling.

  • Collect two baseline blood samples at -15 and 0 minutes.

  • Analyze samples for fasting glucose, insulin, C-peptide, GLP-1, and GIP.

3. Test Drink Administration (Time = 0 min):

  • Provide the participant with a drink containing 50g of this compound dissolved in 300 mL of water.

  • For the control group, provide a drink with 50g of sucrose or 75g of anhydrous glucose in the same volume of water.

  • The drink should be consumed within 5 minutes.

4. Post-Ingestion Blood Sampling:

  • Collect blood samples at 15, 30, 45, 60, 90, 120, and 180 minutes post-ingestion.

  • At each time point, draw blood into appropriate tubes for glucose, insulin, and incretin analysis.

5. Data Analysis:

  • Plot the mean glucose and insulin concentrations over time for both the isomaltulose and control groups.

  • Calculate the Area Under the Curve (AUC) for glucose and insulin responses.

  • Statistically compare the peak concentrations and AUCs between the two conditions.

Visualizations

Experimental_Workflow_OGTT cluster_prep Participant Preparation cluster_test Test Day Procedure cluster_analysis Data Analysis prep1 3-Day Standard Diet (>150g CHO/day) prep2 8-12 Hour Overnight Fast prep1->prep2 prep3 No Strenuous Exercise (24h) prep2->prep3 baseline Baseline Blood Samples (t = -15, 0 min) prep3->baseline drink Administer Test Drink (50g Isomaltulose in 300mL H2O) baseline->drink sampling Post-Ingestion Blood Sampling (15, 30, 45, 60, 90, 120, 180 min) drink->sampling analysis1 Measure Glucose, Insulin, Incretins sampling->analysis1 analysis2 Calculate AUC analysis1->analysis2 analysis3 Statistical Comparison analysis2->analysis3

Caption: Workflow for an Oral Glucose Tolerance Test (OGTT) with Isomaltulose.

Incretin_Signaling_Pathway cluster_ingestion Carbohydrate Ingestion cluster_gut Small Intestine cluster_hormones Incretin Hormones cluster_pancreas Pancreatic Response sucrose Sucrose (High GI) k_cells K-cells (Proximal) sucrose->k_cells Rapid Digestion isomaltulose Isomaltulose (Low GI) l_cells L-cells (Distal) isomaltulose->l_cells Slow Digestion gip GIP Secretion k_cells->gip High Stimulation glp1 GLP-1 Secretion l_cells->glp1 Sustained Stimulation insulin Insulin Secretion gip->insulin Strong Stimulation glp1->insulin Glucose-dependent Stimulation

Caption: Differential Incretin Signaling of Isomaltulose vs. Sucrose.

References

Troubleshooting gastrointestinal side effects of isomaltulose hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are encountering gastrointestinal side effects during experiments involving isomaltulose hydrate.

Troubleshooting Guides

This section provides a step-by-step approach to identifying and resolving common gastrointestinal issues observed during in-vivo studies with this compound.

Issue 1: Unexpectedly High Incidence of Bloating and Flatulence

  • Question: Our subjects are reporting a higher than anticipated rate of bloating and flatulence after the administration of this compound. How can we troubleshoot this?

  • Answer:

    • Verify Dosage: The gastrointestinal tolerance of isomaltulose is dose-dependent. While generally well-tolerated, high doses can lead to symptoms like bloating and flatulence. A dose of 63 g/h during exercise has been associated with significant gastrointestinal discomfort. Review your experimental protocol to ensure the dosage is appropriate for the study population and context.

    • Assess Individual Tolerance: Some individuals may be more sensitive to isomaltulose. It is recommended to test individual tolerance, starting with smaller quantities.

    • Control for Confounding Dietary Factors: Ensure that subjects' background diets do not contain other sources of slowly digestible carbohydrates or high-fiber foods that could contribute to gas production.

    • Consider Adaptation Period: The gut microbiota may adapt to isomaltulose over time. If your protocol allows, a gradual increase in dosage over several days may improve tolerance.

Issue 2: Reports of Diarrhea or Loose Stools

  • Question: A subset of our study participants is experiencing diarrhea after consuming this compound. What could be the cause and how can we mitigate this?

  • Answer:

    • Evaluate Dosage and Concentration: High concentrations of isomaltulose in a liquid formulation can increase the osmotic load in the small intestine, potentially leading to laxative effects. Consider reducing the concentration or administering the dose in smaller, more frequent intervals.

    • Rule Out Malabsorption: While isomaltulose is generally fully absorbed, a hydrogen breath test can be performed to rule out malabsorption in individuals with persistent symptoms. An increase in breath hydrogen of ≥20 ppm from baseline during the test would be considered a positive result for malabsorption.

    • Hydration Status: Ensure subjects are adequately hydrated, as osmotic diarrhea can lead to fluid loss.

Frequently Asked Questions (FAQs)

Q1: What are the known gastrointestinal side effects of this compound?

A1: this compound is generally well-tolerated, with a gastrointestinal tolerance comparable to sucrose. However, some individuals, particularly at higher doses, may experience side effects such as bloating, flatulence, and in some cases, gastrointestinal upset. Excessive consumption may lead to indigestion due to its slow degradation.

Q2: How does the gastrointestinal tolerance of isomaltulose compare to other carbohydrates?

A2: The gastrointestinal tolerance of isomaltulose is generally considered good and comparable to that of sucrose. Studies have shown that even high doses of up to 50g were tolerated in healthy and diabetic subjects without signs of intestinal discomfort.

Q3: What is the mechanism behind isomaltulose-induced gastrointestinal side effects?

A3: Isomaltulose is a slowly but completely digestible carbohydrate. It is hydrolyzed by the enzyme isomaltase in the small intestine. Due to its slow rate of digestion, a larger portion of isomaltulose may reach the lower parts of the small intestine compared to rapidly digested sugars like sucrose. In cases of very high intake, some undigested isomaltulose may reach the colon, where it can be fermented by the gut microbiota, leading to the production of gas (bloating and flatulence).

Q4: Can the gut microbiota adapt to isomaltulose ingestion?

A4: Yes, emerging research suggests that the gut microbiota can adapt to the introduction of new carbohydrates. Isomaltulose has been shown to have prebiotic activity, modulating the gut microbiota by increasing the abundance of beneficial bacteria. This adaptation may lead to improved tolerance over time.

Data Presentation

Table 1: Dose-Response Relationship of Isomaltulose and Gastrointestinal Symptoms

DosageSymptomSeverityStudy PopulationCitation
50 gNo significant gastrointestinal discomfort-Healthy young men during cycling
63 g/hStomach cramps, bloatingProgressively increased from weak to strongMale cyclists during prolonged exercise
Up to 50 gNo signs of intestinal discomfort-Healthy and diabetic subjects

Experimental Protocols

Protocol 1: Assessment of Gastrointestinal Tolerance using Symptom Questionnaires

Objective: To quantitatively assess the gastrointestinal symptoms experienced by subjects after the ingestion of this compound.

Methodology:

  • Questionnaire Selection: Utilize a validated gastrointestinal symptom questionnaire, such as the Gastrointestinal Symptom Rating Scale (GSRS). The GSRS is a 15-item instrument that assesses five domains: reflux, diarrhea, constipation, indigestion, and abdominal pain.

  • Baseline Assessment: Administer the questionnaire to subjects before the intervention to establish a baseline symptom score.

  • Post-Intervention Assessment: Administer the questionnaire at predefined time points after the ingestion of this compound (e.g., 1, 2, 4, and 24 hours post-ingestion).

  • Scoring: Symptoms are typically rated on a Likert scale (e.g., from 0 = no discomfort to 3 = severe discomfort). A composite score can be calculated to represent the overall gastrointestinal tolerance.

  • Data Analysis: Compare the post-intervention symptom scores to the baseline scores and to a control group (e.g., receiving sucrose or a placebo) to determine the statistical significance of any observed symptoms.

Protocol 2: Hydrogen Breath Test for Isomaltulose Malabsorption

Objective: To assess the extent of isomaltulose malabsorption in subjects experiencing severe or persistent gastrointestinal side effects.

Methodology:

  • Subject Preparation: Subjects should fast for at least 12 hours prior to the test and avoid high-fiber foods for 24 hours.

  • Baseline Breath Sample: Collect a baseline end-expiratory breath sample to measure basal hydrogen and methane levels.

  • Substrate Ingestion: The subject ingests a standardized dose of isomaltulose (e.g., 25 grams) dissolved in water.

  • Breath Sample Collection: Collect breath samples every 15-30 minutes for a period of 3-4 hours.

  • Gas Analysis: Analyze the hydrogen and methane concentrations in the collected breath samples using a gas chromatograph.

  • Interpretation: A rise in breath hydrogen of ≥20 parts per million (ppm) above the baseline value within the first 90-120 minutes is indicative of malabsorption in the small intestine. A later rise suggests colonic fermentation.

Mandatory Visualization

Isomaltulose_Digestion_Absorption cluster_lumen Small Intestine Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Isomaltulose This compound SucraseIsomaltase Sucrase-Isomaltase (Brush Border Enzyme) Isomaltulose->SucraseIsomaltase Slow Hydrolysis Glucose Glucose SucraseIsomaltase->Glucose Fructose Fructose SucraseIsomaltase->Fructose SGLT1 SGLT1 Glucose->SGLT1 Na+ dependent GLUT2_apical GLUT2 (apical) Glucose->GLUT2_apical High luminal concentration GLUT5 GLUT5 Fructose->GLUT5 GLUT2_basolateral GLUT2 (basolateral) SGLT1->GLUT2_basolateral GLUT2_apical->GLUT2_basolateral GLUT5->GLUT2_basolateral ToCirculation To Circulation GLUT2_basolateral->ToCirculation

Caption: Digestion and absorption pathway of this compound in the small intestine.

Troubleshooting_GI_Side_Effects Start GI Side Effects Observed (Bloating, Flatulence, Diarrhea) CheckDosage Is dosage > 50g or high concentration? Start->CheckDosage ReduceDosage Reduce dosage or concentration. Administer in smaller, frequent amounts. CheckDosage->ReduceDosage Yes AssessDiet Assess subject's background diet for other fermentable carbohydrates. CheckDosage->AssessDiet No Resolved Symptoms Resolved ReduceDosage->Resolved ModifyDiet Advise on dietary modifications. AssessDiet->ModifyDiet Yes IndividualSensitivity Consider individual sensitivity. AssessDiet->IndividualSensitivity No ModifyDiet->Resolved Adaptation Implement a gradual dose escalation to allow for gut adaptation. IndividualSensitivity->Adaptation Protocol allows H2BreathTest Perform Hydrogen Breath Test to rule out malabsorption. IndividualSensitivity->H2BreathTest Severe symptoms Adaptation->Resolved PositiveTest Positive for malabsorption? H2BreathTest->PositiveTest Consult Consult with study physician for further evaluation. PositiveTest->Consult Yes NotResolved Symptoms Persist PositiveTest->NotResolved No NotResolved->Consult

Caption: Troubleshooting workflow for gastrointestinal side effects of this compound.

Technical Support Center: Optimization of Isomaltulose Hydrate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of isomaltulose hydrate production using immobilized enzymes.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the conversion rate of sucrose to isomaltulose lower than expected?

Answer: A low conversion rate can be attributed to several factors related to the enzyme, substrate, or reaction conditions.

  • Suboptimal Reaction Conditions: The pH, temperature, and substrate concentration are critical for optimal enzyme activity. Deviations from the ideal ranges can significantly decrease the conversion rate. For instance, sucrose isomerases generally have optimal activity in a pH range of 5.0 to 6.0.[1]

  • Enzyme Inactivation: The immobilized enzyme may have lost activity. This can be due to harsh immobilization conditions, the presence of inhibitors in the reaction medium, or instability over repeated uses. Some immobilization methods, like the sol-gel method, have been associated with enzyme inactivation.[2]

  • Mass Transfer Limitations: The immobilization matrix can create a barrier to the diffusion of the substrate (sucrose) to the enzyme's active site and the product (isomaltulose) away from it. This is a common issue with techniques like entrapment.

  • Presence of Inhibitors: The substrate solution, especially if using raw materials like beet molasses, may contain metal ions (e.g., Ca²⁺, Ba²⁺, Cu²⁺, Zn²⁺) that can inhibit sucrose isomerase activity.[3][4]

Solutions:

  • Optimize Reaction Conditions: Systematically vary the pH, temperature, and sucrose concentration to determine the optimal parameters for your specific immobilized enzyme system.

  • Review Immobilization Protocol: Ensure that the immobilization process is not exposing the enzyme to denaturing conditions (e.g., extreme pH, high temperatures, or harsh chemicals). Consider alternative immobilization techniques known for better enzyme stability, such as covalent bonding or the use of composite materials to enhance mechanical strength.[2][5]

  • Address Mass Transfer: If mass transfer limitations are suspected, consider using a smaller bead size for immobilization or increasing the agitation speed of the reaction mixture.

  • Pre-treat Substrate: If using impure sucrose sources, consider a pre-treatment step, such as acid treatment followed by centrifugation, to remove potential inhibitors.[3][4]

Question 2: The immobilized enzyme is losing activity rapidly over repeated batches. What could be the cause?

Answer: Rapid loss of enzyme activity during reuse is a common challenge. The primary causes include:

  • Enzyme Leakage: The enzyme may be weakly bound to the support and gradually leaches into the reaction medium with each cycle. This is a known issue with simple entrapment methods like using sodium alginate alone.[2]

  • Mechanical Instability of the Support: The immobilization matrix (e.g., alginate beads) may be physically degrading due to mechanical stress from stirring or flow in a packed bed reactor.

  • Enzyme Denaturation: Repeated exposure to reaction conditions, even if optimal for initial activity, can lead to the gradual denaturation of the enzyme over time.

  • Fouling of the Immobilized Enzyme: Components from the reaction mixture can adsorb onto the surface of the immobilized support, blocking access to the enzyme's active sites.

Solutions:

  • Strengthen Immobilization: Employ cross-linking agents (e.g., glutaraldehyde) or use composite materials (e.g., polyvinyl alcohol-alginate) to create a more robust matrix and prevent enzyme leakage.[2][6] Encapsulation can also enhance mechanical strength and reusability.[5]

  • Optimize Reactor Design and Operation: In a packed bed reactor, adjust the flow rate to minimize mechanical stress on the immobilized particles. In a stirred tank reactor, optimize the impeller design and speed.

  • Washing and Regeneration: After each batch, wash the immobilized enzyme with a suitable buffer to remove any adsorbed substances and residual products.

  • Consider Different Immobilization Strategies: Techniques like directional immobilization can maintain the natural conformation of the enzyme and expose its active sites more effectively, potentially leading to higher stability.[5]

Question 3: Why is the final product purity low, with significant amounts of byproducts like trehalulose, glucose, and fructose?

Answer: The formation of byproducts is an inherent characteristic of the sucrose isomerase-catalyzed reaction. However, high levels of these byproducts can indicate suboptimal process control.

  • Enzyme Specificity: Sucrose isomerase can catalyze both the isomerization of sucrose to isomaltulose and trehalulose, as well as its hydrolysis to glucose and fructose.[7] The ratio of these products can be influenced by reaction conditions.

  • Reaction Time: Prolonged reaction times after reaching equilibrium can sometimes favor the formation of hydrolysis byproducts.

  • Microbial Contamination: If using immobilized whole cells, contamination with other microorganisms can lead to the consumption of sucrose or the production of other unwanted byproducts.[8]

  • Sub-optimal Temperature: Temperatures exceeding the optimum can sometimes increase the rate of hydrolysis relative to isomerization.[7]

Solutions:

  • Optimize Reaction Time: Monitor the reaction progress and stop it once the maximum isomaltulose concentration is achieved to minimize subsequent byproduct formation. A typical optimal time can be around 6 hours.[7]

  • Control Temperature: Maintain the reaction temperature within the optimal range for isomaltulose production (e.g., 40-50°C for some enzymes).[7]

  • Ensure Aseptic Conditions: When working with immobilized cells, maintain sterile conditions to prevent microbial contamination.

  • Downstream Purification: Implement effective downstream processing steps, such as crystallization, to separate isomaltulose from the remaining sucrose and byproducts. The formation of byproducts like trehalulose can sometimes hinder the crystallization of isomaltulose.[9]

Question 4: I am having difficulty with the crystallization of this compound from the reaction syrup. What could be the issue?

Answer: Crystallization is a critical step for obtaining a high-purity final product. Difficulties can arise from:

  • Presence of Impurities: High concentrations of trehalulose, residual sucrose, glucose, and fructose can inhibit the nucleation and growth of isomaltulose crystals.[9]

  • Suboptimal Supersaturation: The concentration of isomaltulose in the syrup may not be within the optimal range for crystallization. Isomaltulose has lower solubility in water compared to sucrose, especially at lower temperatures.[2][10]

  • Incorrect Temperature Profile: The cooling rate and final temperature of the crystallization process are crucial for forming well-defined crystals.

  • Lack of Seed Crystals: Spontaneous nucleation can be slow and unpredictable.

Solutions:

  • Purify the Syrup: Before crystallization, consider a pre-purification step, such as chromatography, to reduce the concentration of impurities.

  • Optimize Isomaltulose Concentration: Concentrate the syrup to achieve the appropriate level of supersaturation.

  • Control Cooling: Implement a controlled cooling profile to promote gradual crystal growth.

  • Use Seed Crystals: Add a small amount (e.g., 0.1-10 wt%) of fine isomaltulose crystals to the supersaturated solution to induce crystallization.[9]

Frequently Asked Questions (FAQs)

Q1: What are the advantages of using immobilized enzymes over free enzymes for isomaltulose production? A1: Immobilized enzymes offer several key advantages for industrial production, including easy separation from the product, high stability, and reusability over multiple batches.[2][5][6][8] This significantly reduces production costs by allowing for the recycling of the biocatalyst and simplifying downstream processing.[2][8]

Q2: What are common materials used for immobilizing sucrose isomerase? A2: Calcium alginate is a widely used and simple method for cell and enzyme entrapment due to its non-toxic nature.[11] To improve mechanical strength and reduce enzyme leakage, composite materials like polyvinyl alcohol-alginate or the use of cross-linking agents are also employed.[2][6] Other innovative materials include nanomaterials and graphene oxide.[2][5]

Q3: What is a typical yield for isomaltulose production using immobilized enzymes? A3: The yield of isomaltulose can be quite high, with some studies reporting yields of 0.94 g/g to 0.96 g/g from sucrose.[3][4][6] The final concentration of isomaltulose can reach levels as high as 446.4 g/L to 620.7 g/L under optimized conditions.[3][4][6]

Q4: How does the source of sucrose (e.g., pure sucrose vs. beet molasses) affect the process? A4: While pure sucrose is a straightforward substrate, cost-effective alternatives like beet molasses are also used. However, molasses contains impurities and metal ions that can inhibit enzyme activity.[3][4] Therefore, a pre-treatment step is often necessary when using molasses to achieve high conversion rates.[3][4]

Q5: Can immobilized whole cells be used instead of purified enzymes? A5: Yes, using immobilized whole cells that produce sucrose isomerase is a common and cost-effective approach as it eliminates the need for enzyme purification.[8] However, it can present challenges such as sucrose consumption by the cells for their metabolism and potential safety concerns if the microbial strain is not food-grade.[1][8][12]

Data Presentation

Table 1: Comparison of Different Immobilization Strategies and their Performance

Immobilization Method/StrainSupport MatrixSubstrateMax Isomaltulose Yield/Conc.ReusabilityReference
Erwinia sp. D12Seaweed gum & Sodium AlginateSucrose61.94% yieldLow, notable decrease after 120h[2]
C. glutamicum (RCSI2)Sodium Alginate500 g/L Sucrose453.0 g/LConversion rate at 83.2% after 26 batches[12]
Immobilized SIasePolyvinyl alcohol-alginateSucrose620.7 g/L (0.96 g/g yield)>90% conversion after 13 batches[6]
Immobilized SIaseNot specified800 g/L Pretreated Beet Molasses446.4 g/L (0.94 g/g yield)>94% conversion after 11 batches[3][4]
Serratia sp. M1Calcium Alginate60% Sucrose>90% conversion (initial)>70% conversion for 30 cycles[13]

Table 2: Optimal Conditions for Isomaltulose Production from Various Studies

Enzyme/Cell SourcepHTemperature (°C)Sucrose Conc. (g/L)Key FindingReference
Immobilized SIase5.540800 (Beet Molasses)High yield from a low-cost substrate[3][4]
Serratia plymuthica (free cells)Not specified25250High conversion (85.23%) at a lower temp.[14]
Recombinant SIase (Pal-2)5.540400Max conversion rate of 81.7% reached in 6h[7]
Immobilized C. glutamicum6.0Not specified500High productivity of 41.2 g/L/h[12]

Experimental Protocols

1. Protocol for Cell Immobilization in Calcium Alginate

This protocol is a general guideline based on common practices.[12]

  • Cell Culture and Harvest: Cultivate the sucrose isomerase-producing microorganism (e.g., C. glutamicum, Serratia sp.) under optimal growth conditions. Harvest the cells in their late logarithmic or early stationary phase by centrifugation. Wash the cell pellet with sterile distilled water.

  • Preparation of Alginate-Cell Mixture: Prepare a sterile sodium alginate solution (e.g., 2.5% w/v in water). Suspend the wet cell paste in the sodium alginate solution to achieve the desired cell concentration (e.g., 150g wet cells per 1L of alginate solution). Mix thoroughly to ensure a homogenous suspension.

  • Bead Formation: Extrude the alginate-cell mixture dropwise into a gently stirring sterile calcium chloride solution (e.g., 8% w/v). A syringe with a needle or a peristaltic pump can be used for this purpose. The droplets will instantly form gel beads upon contact with the CaCl₂ solution.

  • Curing: Allow the beads to harden in the CaCl₂ solution for a specified period, often overnight at 4°C, to ensure complete cross-linking.

  • Washing: Decant the CaCl₂ solution and wash the immobilized cell beads thoroughly with sterile distilled water or buffer to remove excess calcium ions and any un-entrapped cells.

  • Storage: The prepared beads can be stored in a buffer at 4°C until use.

2. Protocol for Enzymatic Conversion in a Batch Reactor

  • Reaction Setup: Prepare the substrate solution by dissolving sucrose in a suitable buffer (e.g., 50 mM citric acid-Na₂HPO₄, pH 6.0) to the desired concentration (e.g., 500 g/L).

  • Enzyme Addition: Add the immobilized enzyme beads to the substrate solution in a stirred-tank reactor. The amount of beads (enzyme loading) should be optimized for efficient conversion.

  • Reaction Conditions: Maintain the reaction mixture at the optimal temperature (e.g., 40°C) and pH with gentle agitation to ensure good mixing without damaging the beads.

  • Monitoring the Reaction: Periodically take samples from the reaction mixture. Stop the enzymatic reaction in the samples by boiling for 5 minutes.[12] Analyze the samples for the concentration of sucrose, isomaltulose, and byproducts using High-Performance Liquid Chromatography (HPLC).

  • Reaction Termination and Product Recovery: Once the desired conversion is achieved, stop the reaction. Separate the immobilized enzyme beads from the product syrup by filtration or decantation. The beads can be washed and stored for the next batch.

  • Downstream Processing: The resulting syrup, containing isomaltulose, unreacted sucrose, and byproducts, can be further purified and concentrated, followed by crystallization to obtain pure this compound.

Visualizations

Experimental_Workflow cluster_preparation Preparation Phase cluster_immobilization Immobilization Phase cluster_reaction Reaction Phase cluster_downstream Downstream Processing culture Microorganism Cultivation harvest Cell Harvest & Washing culture->harvest mix Mix Cells with Alginate harvest->mix prep_matrix Prepare Alginate Solution prep_matrix->mix extrude Extrude into CaCl2 Solution mix->extrude cure Cure Beads extrude->cure wash_beads Wash Immobilized Beads cure->wash_beads reaction Enzymatic Conversion wash_beads->reaction Add Beads prep_substrate Prepare Sucrose Substrate prep_substrate->reaction monitoring HPLC Monitoring reaction->monitoring separation Separate Beads from Syrup reaction->separation monitoring->reaction separation->wash_beads Reuse Beads crystallization Crystallization separation->crystallization Product Syrup final_product Isomaltulose Hydrate crystallization->final_product Troubleshooting_Guide start Low Isomaltulose Yield? cause1 Check Conversion Rate start->cause1 cause2 Check Enzyme Reusability start->cause2 cause3 Check Product Purity start->cause3 sub1 Suboptimal pH, Temp, or [S]? cause1->sub1 If low sub3 Enzyme Leakage? cause2->sub3 If decreasing sub5 High Byproducts (Trehalulose)? cause3->sub5 If low sol1 Optimize Reaction Conditions sub1->sol1 Yes sub2 Mass Transfer Limitation? sub1->sub2 No sol2 Adjust Bead Size or Agitation sub2->sol2 Yes sol3 Use Cross-linker or Composite Matrix sub3->sol3 Yes sub4 Mechanical Instability? sub3->sub4 No sol4 Optimize Reactor Operation sub4->sol4 Yes sol5 Optimize Reaction Time & Temp sub5->sol5 Yes sub6 Contamination? sub5->sub6 No sol6 Ensure Aseptic Technique sub6->sol6 Yes

References

Validation & Comparative

Isomaltulose Hydrate vs. Sucrose: A Comparative Analysis of Glycemic Index and Metabolic Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the glycemic and metabolic effects of isomaltulose hydrate and sucrose. The information is compiled from peer-reviewed clinical trials and meta-analyses to support research and development in the fields of nutrition, metabolic diseases, and drug development.

Executive Summary

Isomaltulose, a structural isomer of sucrose, is characterized by a significantly lower glycemic index (GI) compared to sucrose. This difference is primarily attributed to the α-1,6-glycosidic bond linking its glucose and fructose moieties, which is more resistant to enzymatic hydrolysis than the α-1,2 bond in sucrose. The slower digestion and absorption of isomaltulose result in a blunted and more sustained postprandial glucose and insulin response, offering potential metabolic advantages.

Quantitative Data Comparison

The following table summarizes the key quantitative differences in the glycemic and insulinemic responses to isomaltulose and sucrose.

ParameterThis compoundSucroseKey Findings
Glycemic Index (GI) 3267-68Isomaltulose is classified as a low-GI carbohydrate, while sucrose is a medium to high-GI carbohydrate.
Peak Blood Glucose Concentration Significantly lower than sucrose.[1][2]Higher and more rapid peak.[1][2]Isomaltulose ingestion leads to a flatter and more prolonged blood glucose profile.[1][2]
Incremental Area Under the Curve (iAUC) - Glucose Significantly lower than sucrose.[3][4]Higher iAUC, indicating a greater overall glycemic response.[3]The total amount of glucose appearing in the blood over time is less with isomaltulose.[4]
Peak Insulin Concentration Significantly lower than sucrose.[1]Higher and more rapid peak.[1]The reduced glycemic stimulus of isomaltulose results in a lower insulin demand.
Incremental Area Under the Curve (iAUC) - Insulin Significantly lower than sucrose.[3]Higher iAUC, reflecting a greater overall insulinemic response.[3]Isomaltulose consumption leads to a lower overall insulin secretion over time.
Incretin Hormone Response (GLP-1) Higher and more sustained release compared to sucrose.[5][6]Lower GLP-1 release.[5][6]The slower digestion of isomaltulose in the distal gut may stimulate greater GLP-1 secretion.
Incretin Hormone Response (GIP) Lower release compared to sucrose.[5]Higher GIP release.[5]The rapid absorption of sucrose in the proximal gut stimulates a stronger GIP response.

Experimental Protocols

The determination of the glycemic index for isomaltulose and sucrose typically follows internationally recognized standardized methodologies. Below is a detailed protocol synthesized from multiple clinical trials.

Glycemic Index Determination Protocol

1. Participant Selection:

  • Enroll healthy adult volunteers.

  • Screen for any metabolic disorders, including diabetes and impaired glucose tolerance.

  • Ensure participants have no known allergies to the test substances.

2. Pre-test Conditions:

  • Participants undergo an overnight fast of at least 10 hours.

  • Strenuous physical activity should be avoided for 24 hours prior to the test.

  • Standardized evening meal may be provided the night before each test session.

3. Test Procedure:

  • On the morning of the test, a fasting blood sample is collected (time 0).

  • Participants consume a test beverage containing 50 grams of either isomaltulose or sucrose dissolved in a standard volume of water (e.g., 250 mL) within a 5-10 minute period.

  • A reference food (50 grams of glucose) is also tested on a separate day.

  • Blood samples are collected at specific intervals, typically 15, 30, 45, 60, 90, and 120 minutes post-ingestion.

4. Blood Sample Analysis:

  • Blood samples are analyzed for glucose and insulin concentrations.

  • Capillary blood is often used for glucose measurement, while venous blood is typically required for insulin analysis.

5. Data Analysis:

  • The incremental area under the curve (iAUC) for blood glucose is calculated for each participant for both the test food and the reference food, ignoring the area below the fasting baseline.

  • The GI of the test food is calculated as the iAUC of the test food divided by the iAUC of the reference food (glucose), multiplied by 100.

  • The final GI value is the mean of the GI values from all participants.

Signaling Pathways and Metabolic Fate

The fundamental difference in the metabolic response to isomaltulose and sucrose originates from the rate of their enzymatic cleavage in the small intestine.

Isomaltulose Isomaltulose (α-1,6-glycosidic bond) SlowHydrolysis Slow Hydrolysis (Sucrase-isomaltase) Isomaltulose->SlowHydrolysis SustainedAbsorption Sustained Absorption (Glucose & Fructose) SlowHydrolysis->SustainedAbsorption LowBloodGlucose Low & Sustained Blood Glucose Rise SustainedAbsorption->LowBloodGlucose GLP1 Increased GLP-1 Secretion SustainedAbsorption->GLP1 LowInsulin Low Insulin Response LowBloodGlucose->LowInsulin Sucrose Sucrose (α-1,2-glycosidic bond) RapidHydrolysis Rapid Hydrolysis (Sucrase-isomaltase) Sucrose->RapidHydrolysis RapidAbsorption Rapid Absorption (Glucose & Fructose) RapidHydrolysis->RapidAbsorption HighBloodGlucose Rapid & High Blood Glucose Spike RapidAbsorption->HighBloodGlucose GIP Increased GIP Secretion RapidAbsorption->GIP HighInsulin High Insulin Response HighBloodGlucose->HighInsulin

Caption: Comparative metabolic pathways of isomaltulose and sucrose.

The slower hydrolysis of isomaltulose leads to a more gradual absorption of glucose and fructose from the small intestine. This sustained release results in a lower and more stable blood glucose profile, consequently reducing the demand for insulin. In contrast, the rapid breakdown of sucrose causes a sharp increase in blood glucose, triggering a pronounced insulinemic response.

Furthermore, the slower digestion of isomaltulose allows a greater proportion of it to reach the distal part of the small intestine, which is thought to stimulate the release of glucagon-like peptide-1 (GLP-1).[5][6] GLP-1 is an incretin hormone known to enhance insulin secretion, suppress glucagon release, and slow gastric emptying. Conversely, the rapid absorption of sucrose in the proximal small intestine leads to a more significant release of glucose-dependent insulinotropic polypeptide (GIP).[5]

Experimental Workflow for Glycemic Index Determination

The following diagram illustrates the typical workflow for a clinical trial designed to determine and compare the glycemic index of isomaltulose and sucrose.

cluster_preparation Preparation Phase cluster_testing Testing Phase (Crossover Design) cluster_analysis Data Analysis Phase ParticipantScreening Participant Screening (Healthy Adults) OvernightFast Overnight Fasting (≥10 hours) ParticipantScreening->OvernightFast FastingSample Fasting Blood Sample (Time 0) OvernightFast->FastingSample TestBeverage Consume Test Beverage (50g Isomaltulose or Sucrose) FastingSample->TestBeverage BloodSampling Postprandial Blood Sampling (15, 30, 45, 60, 90, 120 min) TestBeverage->BloodSampling Washout Washout Period (e.g., 1 week) BloodSampling->Washout GlucoseInsulinAnalysis Blood Glucose & Insulin Concentration Analysis BloodSampling->GlucoseInsulinAnalysis ReferenceBeverage Consume Reference Beverage (50g Glucose) Washout->ReferenceBeverage iAUCCalculation Calculate Incremental Area Under the Curve (iAUC) GlucoseInsulinAnalysis->iAUCCalculation GICalculation Calculate Glycemic Index (GI) iAUCCalculation->GICalculation

Caption: Experimental workflow for glycemic index determination.

This crossover design ensures that each participant acts as their own control, minimizing inter-individual variability. The washout period between test sessions is crucial to prevent any carryover effects from the previously consumed carbohydrate.

Conclusion

The available scientific evidence consistently demonstrates that this compound has a significantly lower glycemic index than sucrose. This is a direct consequence of its slower enzymatic hydrolysis and subsequent absorption. The attenuated glycemic and insulinemic responses, coupled with a potentially more favorable incretin hormone profile, suggest that isomaltulose may be a valuable tool in the development of food products and therapeutic formulations aimed at improving glycemic control and metabolic health. Further research into the long-term metabolic effects of isomaltulose consumption is warranted.

References

A Comparative Analysis of the Metabolic Effects of Isomaltulose Hydrate and Maltodextrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic effects of two common carbohydrates: isomaltulose hydrate and maltodextrin. The information presented is supported by experimental data from peer-reviewed studies to assist researchers, scientists, and drug development professionals in making informed decisions for their work.

Executive Summary

Isomaltulose and maltodextrin, while both carbohydrates, elicit distinct metabolic responses due to their different chemical structures. Isomaltulose, a disaccharide composed of glucose and fructose linked by an α-1,6-glycosidic bond, is digested and absorbed slowly, leading to a lower and more sustained glycemic and insulinemic response.[1][2] In contrast, maltodextrin, a polysaccharide consisting of glucose units linked by α-1,4-glycosidic bonds, is rapidly hydrolyzed and absorbed, resulting in a quick and pronounced spike in blood glucose and insulin.[3][4] These differences have significant implications for substrate utilization, hormonal responses, and gastrointestinal tolerance, particularly in the context of physical exercise and metabolic health.

Data Presentation: Quantitative Comparison of Metabolic Effects

Metabolic ParameterThis compoundMaltodextrinKey Findings & Citations
Glycemic Index (GI) 32[5][6]90-100[5][6]Isomaltulose has a significantly lower glycemic index, indicating a slower and lower rise in blood glucose levels post-ingestion.[5][6]
Blood Glucose Response Lower and more sustained increase.[5][6] Attenuated the decline in glycemia observed with maltodextrin during exercise (-4% vs -19%).[5][6][7][8]Rapid and high peak followed by a potential rebound hypoglycemic effect during exercise.[5][6][7][8]Isomaltulose provides a more stable blood glucose profile, which can be advantageous for sustained energy release.[5][6][7][8]
Insulin Response Lower and delayed insulin peak.[7][8]Rapid and high insulin spike.[7][8]The lower insulin response to isomaltulose may be beneficial for metabolic health and can influence substrate utilization.[7][8]
Fat Oxidation Increased fat oxidation compared to maltodextrin during exercise.[9][10][11]Suppressed fat oxidation due to a higher insulin response.[9][10][11]Isomaltulose ingestion is associated with a greater reliance on fat as an energy source during exercise.[9][10][11]
Carbohydrate Oxidation Decreased carbohydrate oxidation compared to a fructose:maltodextrin mix.[9][10][11]Increased carbohydrate oxidation.[9][10][11]The metabolic shift towards fat oxidation with isomaltulose spares carbohydrates.[9][10][11]
Plasma Non-Esterified Fatty Acids (NEFA) Higher NEFA concentrations, similar to placebo, during exercise compared to a fructose:maltodextrin mix.[9][10][11]Lower NEFA concentrations during exercise.[10]Higher NEFA levels with isomaltulose suggest greater lipolysis and availability of fatty acids for oxidation.[9][10][11]
Incretin Hormone Response (GLP-1) Stimulates higher secretion of GLP-1 from the lower small intestine.[12][13][14]Less pronounced effect on GLP-1 secretion.The increased GLP-1 response with isomaltulose may contribute to its beneficial metabolic effects.[12][13][14]
Incretin Hormone Response (GIP) Leads to lower secretion of GIP from the upper small intestine.[12][14]Higher GIP secretion.[14]The differential GIP response reflects the slower and more distal absorption of isomaltulose.[12][14]
Gastrointestinal (GI) Comfort Generally well-tolerated at moderate doses.[7][8] However, high continuous doses during exercise can lead to stomach cramps and bloating.[9][10][11]Generally well-tolerated.[7][8]The slower digestion of isomaltulose can cause GI discomfort if consumed in large quantities during intense exercise.[9][10][11]

Experimental Protocols

Glycemic Index (GI) Determination

This protocol outlines the standardized in vivo method for determining the glycemic index of a carbohydrate.

  • Participant Selection: Recruit a minimum of 10 healthy subjects with no known metabolic disorders. Participants should fast for at least 10-12 hours overnight before the test.[15]

  • Reference Food Administration: On a separate occasion, provide each participant with a reference food (typically 50 grams of glucose dissolved in water) to be consumed within 15 minutes.[15][16]

  • Test Food Administration: On the test day, provide each participant with a portion of the test carbohydrate (this compound or maltodextrin) containing 50 grams of available carbohydrates, to be consumed within 15 minutes.[15][16]

  • Blood Sampling: Collect capillary blood samples at baseline (fasting) and at 15, 30, 45, 60, 90, and 120 minutes after consumption of the reference or test food.[15][16]

  • Blood Glucose Analysis: Analyze the blood samples for glucose concentration.

  • Data Analysis:

    • Plot the blood glucose concentration against time for each participant and for both the reference and test foods.

    • Calculate the incremental area under the curve (iAUC) for the blood glucose response, ignoring the area below the fasting baseline.[16]

    • For each participant, divide their iAUC for the test food by their average iAUC for the reference food and multiply by 100 to obtain their individual GI value for the test food.

    • The final GI of the test food is the average of the GI values from all participants.[16]

Substrate Oxidation Measurement via Indirect Calorimetry

This protocol describes the use of indirect calorimetry to measure fat and carbohydrate oxidation rates at rest and during exercise.

  • Participant Preparation: Participants should arrive at the laboratory in a fasted state (overnight fast of at least 5 hours) and should have avoided strenuous exercise, caffeine, and nicotine for at least 4 hours prior to the measurement.[17]

  • Resting Metabolic Rate (RMR) Measurement:

    • Have the participant rest in a supine position for 15-30 minutes in a quiet, thermoneutral environment.[18]

    • Place a ventilated hood or mouthpiece and nose clip on the participant to collect expired air.

    • Measure oxygen consumption (VO₂) and carbon dioxide production (VCO₂) for a period of 20-30 minutes using a calibrated metabolic cart.[18]

    • The first 5-10 minutes of data are typically discarded to ensure the participant has reached a steady state.[18]

  • Exercise Protocol:

    • Following the RMR measurement, have the participant perform exercise on a cycle ergometer or treadmill at a predetermined intensity (e.g., a percentage of their maximum oxygen uptake, VO₂max).

    • Continuously collect expired air throughout the exercise period to measure VO₂ and VCO₂.

  • Data Analysis:

    • Calculate the respiratory exchange ratio (RER) as the ratio of VCO₂ to VO₂.[17]

    • Use the following stoichiometric equations to calculate fat and carbohydrate oxidation rates (in grams per minute):

      • Fat Oxidation ( g/min ) = 1.67 x VO₂ (L/min) - 1.67 x VCO₂ (L/min) - 0.30 x N ( g/min )

      • Carbohydrate Oxidation ( g/min ) = 4.55 x VCO₂ (L/min) - 3.21 x VO₂ (L/min) - 0.46 x N ( g/min )

      • Note: 'N' represents urinary nitrogen excretion, which is often considered negligible for shorter duration studies and can be omitted for simplicity. The simplified equations are widely used.

    • The calculated rates provide an indication of the relative contribution of fats and carbohydrates to energy expenditure.

Mandatory Visualizations

Digestion_and_Absorption_Pathway cluster_lumen Small Intestine Lumen cluster_brush_border Brush Border Membrane cluster_enterocyte Enterocyte cluster_bloodstream Bloodstream Isomaltulose Isomaltulose (α-1,6 linkage) Isomaltase Isomaltase (Slow Hydrolysis) Isomaltulose->Isomaltase Digestion Maltodextrin Maltodextrin (α-1,4 linkage) Amylase Pancreatic α-Amylase (Rapid Hydrolysis) Maltodextrin->Amylase Digestion Glucose_iso Glucose Isomaltase->Glucose_iso Fructose_iso Fructose Isomaltase->Fructose_iso Glucose_malto Glucose Amylase->Glucose_malto SGLT1 SGLT1 GLUT2 GLUT2 SGLT1->GLUT2 Transport GLUT5 GLUT5 GLUT5->GLUT2 Transport Glucose_iso->SGLT1 Absorption Fructose_iso->GLUT5 Absorption Glucose_malto->SGLT1 Absorption Blood_Glucose Blood Glucose GLUT2->Blood_Glucose Blood_Fructose Blood Fructose GLUT2->Blood_Fructose

Caption: Digestion and absorption pathways of isomaltulose and maltodextrin.

Metabolic_Response_Workflow cluster_ingestion Carbohydrate Ingestion cluster_response Metabolic Response cluster_outcome Metabolic Outcome Isomaltulose Isomaltulose (Low GI) Slow_Absorption Slow Glucose Absorption Isomaltulose->Slow_Absorption Maltodextrin Maltodextrin (High GI) Rapid_Absorption Rapid Glucose Absorption Maltodextrin->Rapid_Absorption Low_Insulin Low Insulin Response Slow_Absorption->Low_Insulin High_Insulin High Insulin Response Rapid_Absorption->High_Insulin Fat_Oxidation Increased Fat Oxidation Low_Insulin->Fat_Oxidation Carb_Sparing Carbohydrate Sparing Low_Insulin->Carb_Sparing Suppressed_Fat_Oxidation Suppressed Fat Oxidation High_Insulin->Suppressed_Fat_Oxidation Increased_Carb_Oxidation Increased Carbohydrate Oxidation High_Insulin->Increased_Carb_Oxidation

Caption: Metabolic response workflow comparing isomaltulose and maltodextrin.

References

Head-to-head comparison of isomaltulose hydrate and fructose on liver metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Sugars' Metabolic Fates in the Liver

The rising prevalence of metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), has intensified the scrutiny of dietary sugars and their impact on hepatic metabolism. While fructose has been extensively implicated in promoting deleterious effects in the liver, alternative sweeteners like isomaltulose hydrate are gaining attention for their potentially more favorable metabolic profiles. This guide provides a detailed, evidence-based comparison of this compound and fructose on liver metabolism, supported by experimental data and detailed methodologies.

Overview of Metabolic Differences

Isomaltulose, a structural isomer of sucrose, is composed of glucose and fructose linked by an α-1,6-glycosidic bond, in contrast to the α-1,2 bond in sucrose.[1][2] This structural difference results in a much slower enzymatic hydrolysis in the small intestine.[1][2][3] Consequently, the absorption of its constituent monosaccharides, glucose and fructose, is gradual, leading to a lower and more sustained blood glucose and insulin response compared to rapidly absorbed sugars.[3][4][5]

Fructose, on the other hand, is rapidly absorbed and predominantly metabolized by the liver.[6][7][8] Its metabolism bypasses the primary rate-limiting step of glycolysis, leading to a rapid influx of triose phosphates that can be shunted towards de novo lipogenesis (DNL), the process of synthesizing fatty acids.[9][10] Chronic high fructose intake is strongly associated with hepatic insulin resistance, increased DNL, and the development of NAFLD.[11][12][13][14][15]

Quantitative Data Comparison

The following tables summarize key quantitative findings from studies investigating the metabolic effects of isomaltulose and fructose.

ParameterIsomaltuloseFructoseKey FindingsStudy Reference
Glycemic Index (GI) 32~23Isomaltulose has a low GI, indicating a slower impact on blood glucose levels.[5][16][5],[16]
Postprandial Glucose Response Attenuated and prolonged riseRapid and higher peakIsomaltulose leads to a significantly lower and more sustained increase in blood glucose compared to high-GI carbohydrates.[4][5][17][4],[5],[17]
Postprandial Insulin Response Significantly lowerStimulates insulin secretion less than glucose, but metabolic effects are insulin-independentIsomaltulose ingestion results in a markedly lower insulinemic response.[4][5][18] Fructose metabolism in the liver is largely independent of insulin.[14][15][4],[5],[18],[14],[15]
C-Peptide Immunoreactivity (CPR) Significantly decreased vs. sucroseNot directly comparedA study in NAFLD patients showed that isomaltulose significantly decreased serum CPR levels compared to sucrose, indicating lower insulin secretion.[19][20][19],[20]
Fat Oxidation IncreasedSuppressedIngestion of isomaltulose during exercise was associated with increased fat oxidation compared to a fructose-maltodextrin combination.[1][21] Fructose consumption promotes DNL, which can limit fatty acid oxidation.[22][1],[22],[21]
De Novo Lipogenesis (DNL) Not directly measured in comparison to fructosePotent inducerFructose is a more potent inducer of hepatic DNL than glucose.[10][22] Excessive fructose consumption significantly increases DNL.[14][15][10],[14],[15],[22]
Endogenous Glucose Production Decreased compared to sucroseIncreasedAfter isomaltulose ingestion, endogenous glucose production was found to be lower than after sucrose intake.[17] Fructose infusion has been shown to increase total glucose output and net endogenous glucose production.[23][24][23],[24],[17]

Experimental Protocols

Study on Insulin Resistance in NAFLD Patients (Isomaltulose)
  • Methodology: A study involving five male patients with NAFLD who consumed 20g of either isomaltulose or sucrose (as a control). To assess changes in insulin resistance and metabolites, serum C-peptide immunoreactivity (CPR) and a metabolomic analysis were performed at baseline and 15 minutes after administration.[19][20]

  • Key Measures: Blood glucose, serum CPR, and metabolomic profiling.[19][20]

Study on Hepatic Glucose Metabolism (Fructose)
  • Methodology: This study assessed hepatic and extrahepatic insulin sensitivity in six healthy individuals using a hyperglycemic pancreatic clamp with or without an infusion of fructose (16.7 µmol·kg⁻¹·min⁻¹). Isotopes ([6,6-²H₂]- and [2-²H₁]glucose) were used to measure glucose rate of disappearance, net endogenous glucose production (NEGP), total glucose output (TGO), and glucose cycling (GC).[23][24]

  • Key Measures: Insulin requirement, NEGP, TGO, GC, and glucose rate of disappearance.[23][24]

Study on De Novo Lipogenesis (Fructose vs. Glucose)
  • Methodology: Overweight and obese subjects were given a diet for 10 weeks where either fructose or glucose constituted 25% of their energy requirements. Hepatic de novo lipogenesis was measured in both the fasted and fed states.[22]

  • Key Measures: Fractional hepatic de novo lipogenesis.[22]

Visualizing the Metabolic Pathways

Fructose_Metabolism_in_Liver cluster_blood Bloodstream cluster_hepatocyte Hepatocyte (Liver Cell) Fructose_blood Fructose Fructose_cell Fructose Fructose_blood->Fructose_cell GLUT2/5 Fructose_blood->Fructose_cell F1P Fructose-1-Phosphate Fructose_cell->F1P Fructokinase (KHK) DHAP DHAP F1P->DHAP GA Glyceraldehyde F1P->GA G3P Glyceraldehyde-3-Phosphate DHAP->G3P Glycogen Glycogen DHAP->Glycogen Glucose_path Glycolysis/Gluconeogenesis DHAP->Glucose_path GA->G3P Pyruvate Pyruvate G3P->Pyruvate Bypasses PFK-1 rate-limiting step G3P->Glucose_path AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA FattyAcids Fatty Acids AcetylCoA->FattyAcids De Novo Lipogenesis Triglycerides Triglycerides (VLDL) FattyAcids->Triglycerides Digestion_Absorption_Comparison cluster_ingestion Ingestion cluster_digestion Small Intestine cluster_absorption Absorption into Bloodstream cluster_response Systemic Response Isomaltulose This compound Isomaltulose_hydrolysis Slow Hydrolysis (α-1,6 bond) Isomaltulose->Isomaltulose_hydrolysis Fructose_source Fructose Fructose_absorption Rapid Absorption Fructose_source->Fructose_absorption Isomaltulose_products Gradual release of Glucose + Fructose Isomaltulose_hydrolysis->Isomaltulose_products Fructose_direct Rapid influx of Fructose Fructose_absorption->Fructose_direct Isomaltulose_response Low, sustained rise in Blood Glucose & Insulin Isomaltulose_products->Isomaltulose_response Fructose_response Rapid, transient rise in Blood Fructose Fructose_direct->Fructose_response

References

A Comparative Guide to the Quantification of Isomaltulose Hydrate: HPLC-ELSD vs. Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of isomaltulose hydrate is critical for product development and quality control. This guide provides a detailed comparison of two prominent analytical techniques: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) and Capillary Electrophoresis (CE). The information presented, supported by experimental data, will assist in selecting the most suitable method for your specific analytical needs.

Method Performance Comparison

The selection of an analytical method hinges on a variety of factors, including sensitivity, selectivity, and throughput. Below is a summary of the performance characteristics of a validated HPLC-ELSD method and a developed CE method for the quantification of this compound and its process-related impurities.

Validation ParameterHPLC-ELSD MethodCapillary Electrophoresis (CE) MethodReference(s)
Linearity (Concentration Range) 0.25–2.0 mg/mL0.25 mM to 3.0 mM[1],[2]
Correlation Coefficient (R²) Not reported (non-linear response)0.998[2]
Limit of Detection (LOD) Not explicitly stated0.15 mM[2][3]
Limit of Quantification (LOQ) Not explicitly statedNot explicitly stated
Precision (RSD%) Not explicitly statedNot explicitly stated
Accuracy (Recovery) Tested with a food supplement matrixNot explicitly stated[1][4]
Resolution >1.5 for isomaltulose from sucrose and maltodextrinsSatisfactory resolution between all tested sugars[5],[2]
Analysis Time ~15 minutes~16 minutes (migration time for isomaltulose)[1],[2]

Experimental Protocols

Detailed methodologies for both the HPLC-ELSD and Capillary Electrophoresis methods are provided below to enable replication and adaptation for specific laboratory requirements.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for the separation of polar compounds like isomaltulose.

Chromatographic Conditions:

  • System 1:

    • Column: HALO Penta-HILIC, 4.6 × 150 mm, 2.7 µm particles.[6]

    • Mobile Phase: A: Acetonitrile, B: 35 mM ammonium formate, pH 3.75.[6]

    • Gradient: 0–5 min (18% B), 5–8 min (18–35% B), 8–10 min (35% B), 10–12 min (35–18% B), 12–15 min (18% B).[1]

    • Flow Rate: 2.0 mL/min.[6]

    • Column Temperature: 10 °C.[6]

    • Injection Volume: 4 µL.[6]

  • System 2:

    • Column: Lichrosphere100 DIOL, 125 mm × 4 mm, 5 μm.[7]

    • Mobile Phase: 20 mM ammonium formate buffer (pH 3.8) and acetonitrile.[7]

    • Elution Program: 0–10 min (16% buffer), 10–11 min (16–50% buffer), 11–16 min (50% buffer), 16–17 min (50–16% buffer).[7]

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 11 °C.[7]

ELSD Detector Settings:

  • Evaporator Temperature: 40 °C.[6]

  • Nebulizer Temperature: 40 °C.[6]

  • Nitrogen Flow Rate: 1 standard liter per minute (slm).[6]

  • Gain: 2.[6]

Capillary Electrophoresis (CE)

This method offers an alternative approach for the separation and quantification of isomaltulose and its process-related impurities such as trehalulose, sucrose, D-glucose, and D-fructose.[2]

Electrophoretic Conditions:

  • Instrumentation: Capillary Electrophoresis system with a Diode Array Detector (DAD).[2]

  • Capillary: Fused-silica, 50 µm internal diameter, 60 cm total length (50.2 cm effective length).[2]

  • Background Electrolyte (BGE): 36 mM sodium phosphate dibasic (Na₂HPO₄) and 130 mM sodium hydroxide (NaOH), adjusted to pH 12.6.[2][3]

  • Voltage: 16 kV.[2][3]

  • Temperature: 18 °C.[2][3]

  • Injection: 0.5 psi for 5 seconds.[2]

  • Detection: Direct UV detection at 270 nm is a possibility for sugars at high pH.[2]

Experimental Workflows

The following diagrams illustrate the general experimental workflows for both the HPLC-ELSD and CE methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-ELSD Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System ELSD_Detector ELSD Detector HPLC_System->ELSD_Detector Chromatogram Chromatogram Acquisition ELSD_Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

HPLC-ELSD Experimental Workflow

CE_Workflow cluster_prep_ce Sample & BGE Preparation cluster_analysis_ce CE Analysis cluster_data_ce Data Processing BGE_Prep BGE Preparation CE_System CE System BGE_Prep->CE_System Sample_Prep_CE Sample Preparation Sample_Prep_CE->CE_System DAD_Detector DAD Detector CE_System->DAD_Detector Electropherogram Electropherogram Acquisition DAD_Detector->Electropherogram Quantification_CE Quantification Electropherogram->Quantification_CE

Capillary Electrophoresis Experimental Workflow

References

Cross-Validation of Analytical Techniques for Isomaltulose Hydrate Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the analysis of isomaltulose hydrate, a disaccharide gaining prominence in the food and pharmaceutical industries for its low glycemic index and stability.[1] The selection of an appropriate analytical method is critical for quality control, formulation development, and regulatory compliance. This document presents a cross-validation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Karl Fischer Titration, and Differential Scanning Calorimetry (DSC), offering supporting experimental data and detailed methodologies to aid in informed decision-making.

Quantitative Data Summary

The performance of each analytical technique is summarized in the tables below, providing a clear comparison of their key validation parameters.

Table 1: Comparison of Chromatographic Techniques for Isomaltulose Quantification

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on analyte's affinity for stationary and mobile phases.Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Derivatization Not always required, especially with detectors like RI, ELSD, or CAD.[2][3]Required to increase volatility (e.g., silylation).[4]
Limit of Detection (LOD) 0.032–2.675 mg L⁻¹ (HILIC-CAD)[5]Method-dependent, but generally high sensitivity after derivatization.
Limit of Quantitation (LOQ) 0.107–8.918 mg L⁻¹ (HILIC-CAD)[5]Method-dependent, typically in the low mg/L range.
Linearity (R²) > 0.97[5]Typically ≥ 0.99
Precision (%RSD) < 5% (intraday and interday)[5]Intra-assay: ~2%, Inter-assay: ~3-7%[6]
Analysis Time Rapid methods available (< 15 min).[2][7]Generally longer due to derivatization and oven programming.
Official Methods HPLC with Refractive Index (HPLC-RI) and High-Performance Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) are established methods.[8]Not typically the primary official method for routine quantification.

Table 2: Techniques for Water Content and Thermal Analysis of this compound

ParameterKarl Fischer TitrationDifferential Scanning Calorimetry (DSC)
Principle Titrimetric method based on the quantitative reaction of water with an iodine-sulfur dioxide reagent.[9]Measures the difference in heat flow between a sample and a reference as a function of temperature.[10]
Primary Application Determination of water content (free and bound).[11][12]Characterization of thermal properties, including dehydration and melting points.[10][13]
Specificity Highly specific to water.[9]Can distinguish between different states of water (e.g., free vs. bound) based on dehydration temperatures.[10]
Sample Amount Typically small (mg scale).[11]Small sample size (mg scale).
Quantitative Capability Provides a direct, quantitative measure of water content.Can be used to quantify the energy associated with dehydration, which can be related to water content.
Key Information Provided Percentage of water in the this compound.Onset temperature and enthalpy of dehydration, melting point of the anhydrous form.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of isomaltulose and its separation from other sugars.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., Refractive Index Detector (RID), Evaporative Light Scattering Detector (ELSD), or Charged Aerosol Detector (CAD)).

  • Column: A column suitable for carbohydrate analysis, such as an amino-propyl modified silica gel column or a polyol stationary phase for Hydrophilic Interaction Liquid Chromatography (HILIC).[2][7]

  • Mobile Phase: A mixture of acetonitrile and water is commonly used.[2] For improved separation, a buffer such as ammonium formate can be added.[2][7]

  • Flow Rate: Typically in the range of 1.0 - 2.0 mL/min.[2]

  • Column Temperature: Controlled temperature, for example, 30°C, to ensure reproducible retention times.[14]

  • Injection Volume: 5 - 20 µL.

  • Standard Preparation: Prepare a stock solution of this compound standard in the mobile phase or a suitable solvent. Create a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve a known weight of the this compound sample in the mobile phase, filter through a 0.45 µm filter, and inject.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of isomaltulose in the sample from the calibration curve.

Gas Chromatography (GC)

GC is a powerful technique for the separation and quantification of sugars after derivatization.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A capillary column suitable for sugar analysis, such as a 5% phenyl-methylpolysiloxane column.

  • Carrier Gas: Helium or nitrogen at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is typically used to separate the derivatized sugars. For example, an initial temperature of 150°C held for 2 minutes, then ramped to 250°C at 5°C/min, and held for 5 minutes.

  • Injector and Detector Temperature: Typically set at 250°C and 300°C, respectively.

  • Derivatization (Silylation):

    • Weigh a small amount of the this compound sample into a reaction vial.

    • Add a solvent (e.g., pyridine) and an internal standard.

    • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS).

    • Heat the mixture at a specific temperature (e.g., 70°C) for a set time to ensure complete reaction.

    • Inject the derivatized sample into the GC.

  • Quantification: Use an internal standard method for quantification. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration ratio to create a calibration curve.

Karl Fischer Titration

This is the standard method for determining the water content of this compound.

  • Instrumentation: A volumetric or coulometric Karl Fischer titrator.

  • Reagents: Karl Fischer reagent (containing iodine, sulfur dioxide, a base, and a solvent) and a suitable solvent (e.g., methanol).

  • Procedure (Volumetric Titration):

    • Standardize the Karl Fischer reagent using a known amount of water or a certified water standard (e.g., sodium tartrate dihydrate).[11]

    • Add a known volume of the solvent to the titration vessel and titrate to a stable endpoint to neutralize any residual water.

    • Accurately weigh a suitable amount of the this compound sample and add it to the titration vessel.

    • Titrate the sample with the standardized Karl Fischer reagent to the endpoint.

    • The water content is calculated based on the volume of titrant consumed and the titer of the reagent.

Differential Scanning Calorimetry (DSC)

DSC is used to characterize the thermal properties of this compound, particularly its dehydration.

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Pans: Aluminum pans.

  • Procedure:

    • Accurately weigh a small amount of the this compound sample (typically 2-5 mg) into an aluminum pan.

    • Seal the pan (a pinhole in the lid is often used to allow evolved water to escape).

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 250°C).

    • Record the heat flow as a function of temperature.

  • Data Analysis: The resulting thermogram will show an endothermic peak corresponding to the dehydration of the this compound. The onset temperature of this peak indicates the temperature at which dehydration begins, and the area under the peak is proportional to the enthalpy of dehydration.

Mandatory Visualizations

The following diagrams illustrate the workflows of the described analytical techniques.

HPLC_Workflow Sample This compound Sample Preparation Sample Preparation (Dissolution, Filtration) Sample->Preparation 1 HPLC HPLC System (Pump, Injector, Column, Oven) Preparation->HPLC 2. Injection Separation Chromatographic Separation HPLC->Separation 3 Detection Detection (RID, ELSD, CAD) Separation->Detection 4 Data Data Acquisition & Processing Detection->Data 5 Result Quantification Result Data->Result 6

Caption: High-Performance Liquid Chromatography (HPLC) workflow for isomaltulose analysis.

GC_Workflow Sample This compound Sample Derivatization Derivatization (e.g., Silylation) Sample->Derivatization 1 GC GC System (Injector, Column, Oven) Derivatization->GC 2. Injection Separation Chromatographic Separation GC->Separation 3 Detection Detection (FID, MS) Separation->Detection 4 Data Data Acquisition & Processing Detection->Data 5 Result Quantification Result Data->Result 6

Caption: Gas Chromatography (GC) workflow for isomaltulose analysis.

KF_Titration_Workflow Sample This compound Sample Titrator Karl Fischer Titrator Sample->Titrator 1. Sample Addition Titration Titration with KF Reagent Titrator->Titration 2 Endpoint Endpoint Detection Titration->Endpoint 3 Calculation Calculation of Water Content Endpoint->Calculation 4 Result Water Content (%) Calculation->Result 5 DSC_Analysis_Workflow Sample This compound Sample Preparation Sample Preparation (Weighing, Encapsulation) Sample->Preparation 1 DSC DSC Instrument Preparation->DSC 2 Heating Controlled Heating Program DSC->Heating 3 Measurement Measurement of Heat Flow Heating->Measurement 4 Data Data Analysis (Thermogram) Measurement->Data 5 Result Thermal Properties (Dehydration Temp, Enthalpy) Data->Result 6

References

A Comparative Analysis of Isomaltulose Hydrate and Other Sugar Substitutes on Gut Health

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing global prevalence of metabolic disorders has intensified the search for sugar substitutes that offer caloric reduction without compromising metabolic health. However, the intricate interactions between these substitutes and the gut microbiome are a growing area of concern and research. This guide provides a comparative analysis of isomaltulose hydrate and other commonly used sugar substitutes—xylitol, erythritol, stevia, and sucralose—on key indicators of gut health. The information presented is supported by experimental data to aid in research and development.

Impact on Gut Microbiota Composition

The composition of the gut microbiota is a critical determinant of overall health. Sugar substitutes can selectively alter the proliferation of different bacterial taxa, leading to either beneficial or detrimental shifts in the gut ecosystem.

Table 1: Comparative Effects of Sugar Substitutes on Gut Microbiota Phyla

Sugar SubstituteDosage and Study DurationKey Findings on Gut Microbiota CompositionReference
This compound 10% (w/w) in drinking water for 5 weeks (rats)Increased abundance of Actinobacteria. Decreased abundance of Patescibacteria.[1]
Xylitol 40 and 194 mg/kg body weight/day for 15 weeks (mice)Reduced abundance of Bacteroidetes. Increased abundance of Firmicutes in mice on a high-fat diet.[2][3][4][2][3][4]
Erythritol Not specified in detail in readily available quantitative studies.Generally considered to have minimal negative effects on gut bacteria as it is mostly absorbed before reaching the colon.[5][6][5][6]
Stevia 5 drops twice daily for 12 weeks (humans)No significant changes in the overall microbial composition were observed.[7][8][9] Some studies suggest potential for alterations in specific bacterial populations like Lachnospiraceae and Ruminococcaceae.[8][7][8][9]
Sucralose 14.2 mg/kg body weight/day for 8 weeks (mice)Increased Firmicutes to Bacteroidetes ratio.[10][11] In humans, some studies show an increase in Bacteroidetes and Actinobacteria.[10][10][11]

Modulation of Short-Chain Fatty Acid (SCFA) Production

SCFAs, primarily acetate, propionate, and butyrate, are metabolites produced by bacterial fermentation of non-digestible carbohydrates in the colon. They are crucial for gut health, serving as an energy source for colonocytes and playing a role in immune regulation.

Table 2: Comparative Effects of Sugar Substitutes on Fecal SCFA Concentrations

Sugar SubstituteDosage and Study DurationAcetatePropionateButyrateReference
This compound 10% (w/w) in drinking water for 5 weeks (rats)No significant changeIncreased Increased [1]
Xylitol 5% in diet for 3 months (mice)Increased Increased Increased [12][13][14]
Erythritol 5% in drinking water with a high-fat diet (mice)Increased Increased Increased [6][15][16]
Stevia Low-dose in drinking water for 9 weeks (rats)Increased No significant changeNo significant change[17]
Sucralose Maternal consumption (mice)Not specifiedNot specifiedDecreased [8]

Experimental Protocols

Gut Microbiota Analysis via 16S rRNA Gene Sequencing

This protocol outlines the key steps for analyzing the composition of the gut microbiota from fecal samples.

  • Fecal Sample Collection and Storage : Collect fresh fecal samples and immediately store them at -80°C to preserve the microbial DNA.[18]

  • DNA Extraction : Thaw fecal samples on ice.[19] Use a commercial DNA extraction kit (e.g., QIAamp DNA Stool Mini Kit) following the manufacturer's instructions. This typically involves bead-beating to lyse bacterial cells, followed by purification of the DNA.[20]

  • PCR Amplification of the 16S rRNA Gene : Amplify a hypervariable region (e.g., V3-V4) of the 16S rRNA gene using universal primers.[21] The primers should be barcoded to allow for multiplexing of samples.[21]

  • Library Preparation and Sequencing : Purify the PCR products to remove primers and dNTPs. Quantify the purified amplicons and pool them in equimolar concentrations. Sequence the pooled library on a high-throughput sequencing platform, such as the Illumina MiSeq.[19][22]

  • Bioinformatic Analysis : Process the raw sequencing reads to remove low-quality sequences and chimeras. Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) and assign taxonomy using a reference database (e.g., Greengenes, SILVA).[22] Analyze alpha and beta diversity to assess within-sample and between-sample diversity, respectively.

G cluster_collection Sample Collection cluster_processing Sample Processing cluster_sequencing Sequencing & Analysis FecalSample Fecal Sample Collection (-80°C Storage) DNA_Extraction DNA Extraction FecalSample->DNA_Extraction PCR_Amp 16S rRNA Gene PCR Amplification DNA_Extraction->PCR_Amp Library_Prep Library Preparation & Pooling PCR_Amp->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Bioinformatics Bioinformatic Analysis Sequencing->Bioinformatics

Experimental workflow for 16S rRNA sequencing.
Short-Chain Fatty Acid (SCFA) Quantification by Gas Chromatography (GC)

This protocol describes a method for quantifying SCFAs in fecal samples.

  • Sample Preparation : Homogenize a known weight of fecal sample in a suitable solvent (e.g., water or a mixture of organic solvents).[23]

  • Acidification and Extraction : Acidify the homogenate with an acid (e.g., HCl) to protonate the SCFAs.[24] Extract the SCFAs into an organic solvent (e.g., diethyl ether or a butanol/tetrahydrofuran/acetonitrile mixture).[23] Add an internal standard for quantification.

  • Derivatization (Optional but Recommended) : To improve volatility and detection, derivatize the SCFAs. A common method is esterification using agents like isobutyl chloroformate/isobutanol.[25]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis : Inject the derivatized or underivatized extract into a gas chromatograph equipped with a suitable column (e.g., DB-23).[23][26] The compounds are separated based on their boiling points and detected by a flame ionization detector (FID) or a mass spectrometer (MS).[25][27]

  • Quantification : Create a standard curve using known concentrations of acetate, propionate, and butyrate.[27] Quantify the SCFAs in the samples by comparing their peak areas to the standard curve and normalizing to the internal standard.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Homogenization Fecal Sample Homogenization Acidification Acidification Homogenization->Acidification Solvent_Extraction Solvent Extraction Acidification->Solvent_Extraction Derivatization Derivatization (Optional) Solvent_Extraction->Derivatization GC_Analysis Gas Chromatography Analysis Derivatization->GC_Analysis Quantification Quantification GC_Analysis->Quantification

Workflow for SCFA analysis by Gas Chromatography.

Signaling Pathways

Isomaltulose and GLP-1 Secretion

Isomaltulose has been shown to stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone with beneficial effects on glucose metabolism and satiety. This is thought to occur through the interaction of its glucose and fructose components with sweet taste receptors (T1R2/T1R3) on enteroendocrine L-cells in the distal small intestine.

G Isomaltulose Isomaltulose Ingestion Digestion Slow Digestion in Small Intestine Isomaltulose->Digestion GlucoseFructose Glucose + Fructose Digestion->GlucoseFructose L_Cell Enteroendocrine L-Cell GlucoseFructose->L_Cell T1R2_T1R3 T1R2/T1R3 Receptor Activation L_Cell->T1R2_T1R3 GLP1_Secretion GLP-1 Secretion T1R2_T1R3->GLP1_Secretion Systemic_Effects Systemic Effects: - Increased Insulin Secretion - Decreased Glucagon Secretion - Increased Satiety GLP1_Secretion->Systemic_Effects G Sweetener Sugar Substitute (e.g., Sucralose) Enterocyte Intestinal Epithelial Cell Sweetener->Enterocyte T1R3 T1R3 Receptor Activation Enterocyte->T1R3 Signaling Intracellular Signaling (e.g., Calcium influx, cAMP) T1R3->Signaling TJ_Modulation Tight Junction Protein Modulation Signaling->TJ_Modulation Permeability Altered Intestinal Permeability TJ_Modulation->Permeability Inflammation Potential for Low-Grade Inflammation Permeability->Inflammation

References

Isomaltulose Hydrate Versus Sucrose: A Comparative Analysis of Insulin Secretion and Incretin Response

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of clinical data reveals that isomaltulose hydrate, a slowly digestible carbohydrate, elicits a more favorable metabolic response compared to sucrose by attenuating insulin secretion and modulating the incretin hormone profile. Specifically, isomaltulose consumption leads to a reduced release of glucose-dependent insulinotropic polypeptide (GIP) and a greater, more sustained secretion of glucagon-like peptide-1 (GLP-1), contributing to improved glycemic control.

Isomaltulose, a disaccharide composed of glucose and fructose linked by an α-1,6-glycosidic bond, is fully digested and absorbed in the small intestine, but at a slower rate than sucrose, which has an α-1,2-glycosidic bond.[1] This difference in digestion speed is central to their distinct metabolic effects. Short-term studies have consistently demonstrated that isomaltulose results in a reduced glycemic and insulinemic response compared to sucrose in both healthy individuals and those with type 2 diabetes.[2]

Quantitative Comparison of Metabolic Responses

The following tables summarize the key quantitative data from comparative studies on the effects of isomaltulose and sucrose on glycemic and hormonal responses.

Table 1: Glycemic and Insulinemic Response to Isomaltulose vs. Sucrose

ParameterIsomaltuloseSucroseKey FindingsCitations
Peak Plasma GlucoseSignificantly lower (e.g., 20% lower in one study)HigherIsomaltulose leads to a blunted and more prolonged glycemic response.[1][3][4]
Insulin SecretionSignificantly lower (e.g., 55% lower in one study)HigherAttenuated insulinemic response with isomaltulose.[1][3][4]
Glycemic Index (GI)32~65-72Isomaltulose is a low-glycemic index carbohydrate.[2][5]

Table 2: Incretin Hormone Response to Isomaltulose vs. Sucrose

Incretin HormoneIsomaltulose ResponseSucrose ResponseKey FindingsCitations
GIP (Glucose-Dependent Insulinotropic Polypeptide) Dramatically smaller and delayed peakRapid and high peak (e.g., 2.8-fold increase at 15 min)Isomaltulose significantly reduces postprandial GIP release. The incremental area under the curve (iAUC) for GIP was substantially reduced by 40% with isomaltulose.[1][6][7]
GLP-1 (Glucagon-Like Peptide-1) Significantly higher and sustained releaseBrief and rapid increase, followed by a quick declineIsomaltulose enhances the secretion of GLP-1. The incremental area under the curve (iAUC) for GLP-1 was remarkably 6.3-fold higher with isomaltulose.[1][8][9]

Experimental Protocols

The majority of the cited studies utilize a randomized, controlled, crossover design, which is a robust methodology for comparing the acute effects of different substances in the same individuals.

Oral Carbohydrate Challenge Protocol

A common experimental workflow involves the following steps:

  • Participant Recruitment: Studies typically enroll healthy adults, individuals with impaired glucose tolerance, or patients with type 2 diabetes.[4]

  • Fasting: Participants undergo an overnight fast (typically 10-12 hours) before the experiment.[4]

  • Baseline Sampling: A baseline blood sample is collected to measure fasting levels of glucose, insulin, C-peptide, GLP-1, and GIP.

  • Test Drink Administration: Participants consume a standardized drink containing a specific amount (e.g., 50 grams) of either isomaltulose or sucrose dissolved in water (e.g., 300 mL).[1]

  • Post-Ingestion Blood Sampling: Blood samples are collected at regular intervals (e.g., 15, 30, 45, 60, 90, 120, and 180 minutes) after consumption of the test drink.[1]

  • Washout Period: In crossover studies, a washout period of at least one week separates the two test days to ensure that the effects of the first substance have completely dissipated before the second is tested.[1]

  • Biochemical Analysis: Plasma or serum samples are analyzed for glucose, insulin, C-peptide, active GLP-1, and total GIP concentrations using methods such as ELISA kits.[1]

G cluster_protocol Experimental Workflow: Oral Carbohydrate Challenge participant Participant Recruitment fasting Overnight Fasting participant->fasting baseline Baseline Blood Sampling fasting->baseline drink Test Drink Administration (Isomaltulose or Sucrose) baseline->drink post_sampling Post-Ingestion Blood Sampling (Timed Intervals) drink->post_sampling washout Washout Period (Crossover Design) post_sampling->washout analysis Biochemical Analysis post_sampling->analysis washout->drink Second Test Day data_analysis Data Analysis analysis->data_analysis

Experimental Workflow for Oral Carbohydrate Challenge.

Signaling Pathways and Mechanisms

The differential effects of isomaltulose and sucrose on insulin and incretin secretion are a direct consequence of their digestion rates and the location of their absorption in the small intestine.

Sucrose is rapidly hydrolyzed in the upper small intestine, leading to a quick surge in glucose that stimulates K-cells to release GIP and pancreatic β-cells to secrete insulin. In contrast, the slow hydrolysis of isomaltulose means that more of its glucose and fructose constituents reach the distal small intestine and colon, where they stimulate L-cells to secrete GLP-1.[8][10]

The opposing profiles of GIP and GLP-1 secretion are key to the metabolic benefits of isomaltulose.[1] While both are incretins that enhance glucose-stimulated insulin secretion, GLP-1 also suppresses glucagon secretion, slows gastric emptying, and promotes satiety. The elevated and sustained GLP-1 levels after isomaltulose consumption contribute to its favorable effects on glycemic control.[8][9]

G cluster_sucrose Sucrose Metabolism cluster_isomaltulose Isomaltulose Metabolism sucrose Sucrose Ingestion rapid_hydrolysis Rapid Hydrolysis (Upper Small Intestine) sucrose->rapid_hydrolysis glucose_spike Rapid Glucose Absorption rapid_hydrolysis->glucose_spike gip_release GIP Release (K-cells) glucose_spike->gip_release insulin_surge Insulin Surge (β-cells) glucose_spike->insulin_surge stimulates gip_release->insulin_surge potentiates isomaltulose Isomaltulose Ingestion slow_hydrolysis Slow Hydrolysis (Throughout Small Intestine) isomaltulose->slow_hydrolysis glucose_release Slow Glucose Absorption slow_hydrolysis->glucose_release glp1_release GLP-1 Release (L-cells) glucose_release->glp1_release insulin_attenuated Attenuated Insulin Release (β-cells) glucose_release->insulin_attenuated stimulates glp1_release->insulin_attenuated potentiates

Comparative Signaling Pathways of Sucrose and Isomaltulose.

References

A Comparative Guide to the Transcriptomic Response of Gut Microbiota to Isomaltulose and Inulin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of two popular prebiotics, isomaltulose and inulin, on the gut microbiota's transcriptional activity. While direct comparative transcriptomic studies are limited, this document synthesizes available data from transcriptomic and 16S rRNA sequencing studies to offer insights into their distinct mechanisms of action.

Introduction

Isomaltulose, a disaccharide composed of glucose and fructose linked by an α-1,6-glycosidic bond, is known for its slow digestion and low glycemic index. Inulin, a fructan consisting of linear chains of fructose units, is a well-established prebiotic that promotes the growth of beneficial gut bacteria. Understanding their impact on the gene expression of the gut microbiome is crucial for developing targeted nutritional and therapeutic strategies.

Comparative Effects on Gut Microbiota Composition and Function

Both isomaltulose and inulin have been shown to modulate the composition of the gut microbiota, generally promoting the growth of saccharolytic bacteria. However, the specific microbial groups that are stimulated and the resulting metabolic outputs can differ.

A study on isomalto/malto-polysaccharides (IMMPs), which are structurally related to isomaltulose, used metatranscriptomics to reveal that Bacteroides, Lactobacillus, and Bifidobacterium were the primary degraders of these fibers.[1] The increased gene expression in these bacteria was linked to the high content of α-(1→6) glycosidic linkages.[1] In contrast, studies on inulin have consistently shown a significant increase in the abundance of Bifidobacterium and Anaerostipes, while the effect on Bacteroides can be a decrease.[2]

The functional consequences of this differential stimulation are reflected in the production of short-chain fatty acids (SCFAs). For IMMPs, an activation of pathways involved in SCFA synthesis was noted.[1] In vivo studies with isomaltulose have shown elevated levels of propionate and butyrate.[3][4] Inulin is also a potent stimulator of SCFA production, particularly butyrate, which is a key energy source for colonocytes.

The following tables summarize the available quantitative data on the effects of isomaltulose and inulin on gut microbiota.

Table 1: Comparative Effects on Key Bacterial Genera

Bacterial GenusEffect of Isomaltulose/IMMPsEffect of Inulin
BifidobacteriumIncreased gene expression[1]Consistent and significant increase in abundance[2]
LactobacillusIncreased gene expression[1]Reported increase in some studies
BacteroidesIncreased gene expression[1]Often a decrease in relative abundance
FaecalibacteriumIncreased abundance[3]Reported increase in some studies
AnaerostipesNot consistently reportedSignificant increase in abundance[2]
BilophilaNot consistently reportedDecrease in abundance[2]

Table 2: Comparative Effects on Metabolic Outcomes

Metabolic OutcomeEffect of IsomaltuloseEffect of Inulin
SCFA Production
ButyrateIncreased[3]Increased
PropionateIncreased[3]Increased
AcetateIncreasedIncreased
Other Metabolites
Secondary Bile AcidsModulated[3][4]Not a primary reported effect

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols based on the cited literature for studying the effects of prebiotics on the gut microbiota.

1. In Vitro Fermentation Model (for Isomaltulose/IMMPs)

  • Fecal Inoculum Preparation: Fresh fecal samples from healthy human donors are collected and homogenized in a buffer solution under anaerobic conditions.

  • Fermentation: The fecal slurry is incubated with the prebiotic substrate (e.g., IMMPs) and a control substrate (e.g., no substrate) in an anaerobic environment at 37°C. Samples are collected at various time points (e.g., 0, 24, 48 hours).

  • RNA Extraction: Total RNA is extracted from the fermentation samples using a combination of enzymatic and mechanical lysis, followed by purification.

  • Metatranscriptomic Sequencing: Ribosomal RNA is depleted from the total RNA, and the remaining mRNA is used to construct cDNA libraries, which are then sequenced using a high-throughput sequencing platform.

  • Data Analysis: Sequencing reads are quality-filtered and mapped to a reference gene catalog or assembled de novo. Differential gene expression analysis is performed to identify genes and pathways affected by the prebiotic.

2. Animal Intervention Study (for Isomaltulose and Inulin)

  • Animal Model: Specific pathogen-free mice or rats are housed in a controlled environment and acclimated to a standard diet.

  • Dietary Intervention: Animals are divided into groups and fed a control diet or a diet supplemented with the test prebiotic (e.g., 10% isomaltulose in drinking water or 3% inulin in the diet) for a defined period (e.g., 3-5 weeks).[3][5]

  • Sample Collection: Fecal samples are collected at baseline and at the end of the intervention. At the end of the study, animals are euthanized, and intestinal contents and tissues are collected.

  • 16S rRNA Gene Sequencing: DNA is extracted from fecal or cecal samples. The V3-V4 or other hypervariable regions of the 16S rRNA gene are amplified by PCR and sequenced.[3]

  • Data Analysis: The sequencing data is processed to identify and quantify the different bacterial taxa present in the samples. Statistical analyses are performed to identify significant changes in the microbiota composition between the different diet groups.

Visualizing the Experimental Workflow and a Key Metabolic Pathway

Experimental Workflow for Gut Microbiota Transcriptomics

experimental_workflow cluster_sample_prep Sample Preparation cluster_sequencing Sequencing cluster_bioinformatics Bioinformatics Analysis fecal_sample Fecal Sample Collection rna_extraction Total RNA Extraction fecal_sample->rna_extraction rrna_depletion rRNA Depletion rna_extraction->rrna_depletion library_prep cDNA Library Preparation rrna_depletion->library_prep sequencing High-Throughput Sequencing library_prep->sequencing quality_control Quality Control & Trimming sequencing->quality_control gene_quantification Gene Quantification quality_control->gene_quantification diff_expression Differential Expression Analysis gene_quantification->diff_expression pathway_analysis Pathway Enrichment Analysis diff_expression->pathway_analysis

Caption: A generalized workflow for a gut microbiota metatranscriptomics study.

Simplified Butyrate Synthesis Pathway

butyrate_synthesis prebiotic Isomaltulose / Inulin pyruvate Pyruvate prebiotic->pyruvate Glycolysis acetyl_coa Acetyl-CoA pyruvate->acetyl_coa acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa thl bhbd β-hydroxybutyryl-CoA acetoacetyl_coa->bhbd hbd crotonyl_coa Crotonyl-CoA bhbd->crotonyl_coa crt butyryl_coa Butyryl-CoA crotonyl_coa->butyryl_coa bcd butyrate Butyrate butyryl_coa->butyrate buk, ptb

Caption: A simplified representation of the butyrate synthesis pathway in gut bacteria.

References

Isomaltulose Hydrate vs. Glucose: A Comparative Analysis of Their Impact on Cognitive Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of isomaltulose hydrate and glucose on cognitive function, supported by experimental data from multiple studies. The information is intended to inform research and development in the fields of nutrition, cognitive science, and pharmacology.

Executive Summary

Isomaltulose is a disaccharide carbohydrate composed of glucose and fructose, but its α-1,6-glycosidic linkage makes it more slowly digestible than sucrose or glucose.[1][2] This results in a lower and more sustained blood glucose response, a characteristic that has prompted research into its potential cognitive benefits compared to high-glycemic carbohydrates like glucose.[2][3] The prevailing hypothesis is that the stable glucose supply provided by isomaltulose supports better cognitive performance, particularly in the later postprandial period, by avoiding the sharp peaks and subsequent troughs in blood glucose levels often associated with glucose consumption.[4][5]

Clinical studies have shown that breakfasts with a lower glycemic index, achieved by using isomaltulose, can lead to improved memory and mood in children and adults several hours after consumption.[3][6][7][8] However, the effects are not always consistent across all cognitive domains, with some studies reporting no significant differences in areas such as attention or psychomotor performance.[9][10] The cognitive benefits of isomaltulose appear to be most pronounced in tasks related to memory and may be influenced by the timing of cognitive assessment post-consumption.[6][11][12]

Comparative Data on Cognitive Performance

The following tables summarize quantitative data from key studies comparing the effects of isomaltulose and glucose on various cognitive domains.

Table 1: Impact on Memory

Study PopulationCognitive TaskIsomaltulose Effect vs. GlucoseTiming of EffectCitation
Children (5-11 years)Immediate & Delayed Verbal MemorySignificantly better performance3 hours post-breakfast[6]
Children (5-11 years)Spatial MemoryBetter performance on the second day of testing3 hours post-breakfast[1][6]
Children (5-6 years)Numeric Working Memory (Sensitivity Index)Beneficial effect over glucose60, 120, and 180 minutes post-consumption[9]
Children (5-6 years)Spatial Working Memory (Sensitivity Index)Glucose showed the lowest decline60, 120, and 180 minutes post-consumption[9]
Middle-aged & Older AdultsEpisodic & Working MemoryBetter performanceLate postprandial period[3]

Table 2: Impact on Attention and Information Processing

Study PopulationCognitive TaskIsomaltulose Effect vs. GlucoseTiming of EffectCitation
Children (5-6 years)AttentionBetter, but not significantly different from glucose60, 120, and 180 minutes post-consumption[9]
Children (5-11 years)Speed of Information ProcessingFaster performance on the second day of testing3 hours post-breakfast[6]
Adults with Type 2 DiabetesAuditory Selective Attention & Working MemoryLow-GI meal (pasta) showed better performance than high-GI (bread)Postprandial[13]
Healthy AdultsPsychomotor PerformanceNo consistent effectsUp to 115 minutes post-consumption[10]

Table 3: Impact on Mood

Study PopulationCognitive TaskIsomaltulose Effect vs. GlucoseTiming of EffectCitation
Children (5-11 years)Self-Rated MoodSignificantly better mood3 hours post-breakfast[6][7][8]
Middle-aged & Older AdultsMoodBetter moodLate postprandial period[3]

Experimental Protocols

Detailed methodologies from key comparative studies are outlined below to provide a deeper understanding of the experimental conditions.

Study 1: Young & Benton (2014) - Isomaltulose vs. Glucose in Children
  • Objective: To compare the effects of a low-glycemic index (isomaltulose-sweetened) breakfast with a high-glycemic index (glucose-sweetened) breakfast on the cognitive performance of children.[6]

  • Participants: 75 children aged 5-11 years from socially deprived backgrounds.[6]

  • Design: A repeated-measures, double-blind, crossover design. Each child consumed both types of breakfast on two separate occasions, at least a week apart.[6]

  • Intervention: Two breakfasts with identical energy and macronutrient composition, differing only in the sweetener used (isomaltulose vs. glucose). The low-GI breakfast had a glycemic load (GL) of 31.6, while the high-GI breakfast had a GL of 59.8.[6]

  • Cognitive Assessment: A battery of tests was administered 1 and 3 hours after breakfast, assessing:

    • Immediate and delayed verbal memory[6]

    • Spatial memory[6]

    • Sustained attention[6]

    • Reaction times[6]

    • Speed of information processing[6]

    • Mood[6]

  • Key Findings: While no significant differences were observed at 1 hour, the isomaltulose breakfast led to better memory and mood at 3 hours post-consumption.[6]

Study 2: Al-Turki et al. (2011) - Isomaltulose in Growing-Up Milk vs. Glucose Drink in Children
  • Objective: To evaluate the effects of a slow-release modified sucrose (isomaltulose) in combination with a high concentration of lactose on the cognitive performance of young children.[9]

  • Participants: 30 children aged 5-6 years.[9]

  • Design: A double-blind, 4-period crossover study.[9]

  • Intervention: Participants received one of four drinks on separate occasions:

    • Standard growing-up milk (Std GUM)

    • Reformulated growing-up milk (Reform GUM)

    • Standard growing-up milk with lactose-isomaltulose (Iso GUM)

    • A standard glucose drink (Glucose)[9]

  • Cognitive Assessment: The CDR System, a computerized cognitive assessment tool, was used to measure attention and memory at baseline (T=0), 60, 120, and 180 minutes after consuming the test drink.[9]

  • Key Findings: The Iso GUM group showed better attention compared to the Std GUM group, but this was not significantly different from the glucose group. The Iso GUM group had a beneficial effect on numeric working memory compared to the glucose group. Surprisingly, the glucose group demonstrated the lowest decline in spatial working memory sensitivity.[9]

Visualizations

Experimental Workflow: Comparative Study in Children

G cluster_participants Participant Recruitment cluster_design Study Design cluster_intervention Intervention (2 Occasions, 1 Week Apart) cluster_assessment Cognitive Assessment P 75 Children (5-11 years) D Repeated-Measures, Double-Blind, Crossover Design P->D I1 Isomaltulose Breakfast (Low GI) D->I1 I2 Glucose Breakfast (High GI) D->I2 T1 1 Hour Post-Breakfast I1->T1 T2 3 Hours Post-Breakfast I1->T2 I2->T1 I2->T2 C Cognitive Tests: - Memory - Attention - Mood - Reaction Time - Processing Speed T1->C T2->C

Caption: Experimental workflow for a crossover study comparing isomaltulose and glucose breakfasts in children.

Proposed Signaling Pathway for Cognitive Effects

G cluster_ingestion Carbohydrate Ingestion cluster_digestion Digestion & Absorption cluster_blood_glucose Blood Glucose Response cluster_brain Brain Function cluster_cognitive_outcome Cognitive Outcome Isomaltulose Isomaltulose (Low GI) Slow Slow & Sustained Glucose Release Isomaltulose->Slow Glucose Glucose (High GI) Rapid Rapid Glucose Release Glucose->Rapid Stable Stable Blood Glucose Slow->Stable Spike Blood Glucose Spike & Fall Rapid->Spike SustainedEnergy Sustained Energy Supply to the Brain Stable->SustainedEnergy FluctuatingEnergy Fluctuating Energy Supply to the Brain Spike->FluctuatingEnergy Improved Improved Memory & Mood (Later Postprandial) SustainedEnergy->Improved Impaired Potential for Impaired Cognitive Function FluctuatingEnergy->Impaired

Caption: Proposed mechanism of how isomaltulose's slow glucose release may benefit cognitive function.

Conclusion

The available evidence suggests that this compound, by providing a more stable and sustained release of glucose, can offer advantages over glucose for certain aspects of cognitive function, particularly memory and mood, in the hours following consumption. These effects are attributed to its low glycemic index, which helps to avoid the sharp fluctuations in blood glucose that can negatively impact cognitive performance.

For researchers and professionals in drug development, these findings highlight the potential of modulating carbohydrate metabolism as a strategy for cognitive enhancement. Further research is warranted to explore the dose-response relationship, the long-term effects of isomaltulose consumption on cognitive health, and its potential applications in specific populations, such as individuals with impaired glucose metabolism or those at risk of cognitive decline. The inconsistencies in findings across different cognitive domains and studies also underscore the need for standardized testing protocols and larger-scale clinical trials to fully elucidate the cognitive benefits of isomaltulose.

References

A randomized controlled trial comparing isomaltulose hydrate and sucrose on weight management

Author: BenchChem Technical Support Team. Date: December 2025

A recent randomized controlled trial suggests that replacing sucrose with isomaltulose, a slow-release carbohydrate, may lead to greater weight loss and fat reduction in overweight and obese adults on an energy-restricted diet. The study highlights the potential of isomaltulose as a beneficial sugar substitute in weight management strategies.

A 12-week, double-blind, controlled intervention demonstrated that individuals consuming 40g of isomaltulose daily as part of a calorie-reduced diet experienced a more pronounced decrease in body weight and fat mass compared to those consuming the same amount of sucrose.[1][2][3][4] These findings suggest that the choice of carbohydrate can significantly impact the effectiveness of a weight loss regimen.[1]

Key Findings on Weight and Body Composition

While both the isomaltulose and sucrose groups achieved significant weight loss over the 12-week period, the reduction was more notable in the isomaltulose group.[1][2][3][4] Participants consuming isomaltulose also showed a significant decrease in fat mass, an effect not observed in the sucrose group.[2][3][4]

ParameterIsomaltulose Group (ISO)Sucrose Group (SUC)p-value
Weight Loss (kg) -3.2 ± 2.9-2.1 ± 2.60.258
Fat Mass Reduction (%) -1.9 ± 2.5-0.9 ± 2.60.005 (ISO), 0.224 (SUC)
Fat-Free Mass Increase (%) 2.0 ± 2.40.9 ± 2.60.127
Data presented as mean ± standard deviation. The p-value for fat mass reduction indicates the significance of the change from baseline within each group.[3][4]

Metabolic and Energy Intake Insights

The study also shed light on the metabolic mechanisms potentially driving the observed weight management benefits of isomaltulose. The group consuming isomaltulose had a significantly higher overall decrease in energy intake compared to the sucrose group.[2][3][4] Furthermore, a breakfast containing isomaltulose resulted in a significantly lower postprandial respiratory quotient (RQ), indicating higher fat oxidation.[2][3][4]

ParameterIsomaltulose Group (ISO)Sucrose Group (SUC)p-value
Overall Decrease in Energy Intake Significantly higherLower than ISO0.022
Postprandial Respiratory Quotient (iAUC) 4.8 ± 4.16.9 ± 3.10.047
iAUC: incremental Area Under the Curve. A lower RQ value suggests a greater proportion of fat being used for energy.[2][3][4]

Interestingly, other studies investigating the short-term effects of isomaltulose on satiety and subsequent energy intake did not find significant differences compared to sucrose.[5][6][7][8] This suggests that the long-term impact of isomaltulose on weight management may be more related to its metabolic effects on substrate oxidation rather than immediate feelings of fullness.

Experimental Design and Methodology

The primary study was a randomized, double-blind, controlled intervention involving 64 healthy overweight and obese adults.[2][3][4] Participants were allocated to receive either 40g of isomaltulose or sucrose per day, incorporated into an energy-reduced diet for 12 weeks.[2][3][4] Key assessments, including anthropometric measurements, body composition analysis, and energy metabolism evaluations, were conducted at baseline and at 4, 8, and 12 weeks.[2][3][4]

G cluster_recruitment Recruitment & Screening cluster_randomization Randomization & Intervention cluster_diet Dietary Intervention cluster_assessment Assessments Recruitment Recruitment of 64 overweight/obese adults Screening Inclusion/Exclusion Criteria Assessment Recruitment->Screening Randomization Randomization (n=50 completed) ISO_Group Isomaltulose Group (40g/day) Randomization->ISO_Group SUC_Group Sucrose Group (40g/day) Randomization->SUC_Group Energy_Reduced_Diet 12-Week Energy-Reduced Diet ISO_Group->Energy_Reduced_Diet SUC_Group->Energy_Reduced_Diet Assessments Assessments at Baseline, Week 4, 8, 12 Energy_Reduced_Diet->Assessments Body_Comp Body Weight & Composition Assessments->Body_Comp Energy_Metabolism Energy Metabolism Assessments->Energy_Metabolism

Experimental workflow of the randomized controlled trial.

Proposed Mechanism of Action

The observed benefits of isomaltulose on weight management are likely attributable to its slow and sustained digestion and absorption. This leads to a lower and more stable blood glucose response compared to sucrose. The sustained energy release from isomaltulose appears to promote a metabolic shift towards increased fat oxidation for energy, which, over time, contributes to a reduction in body fat.

G cluster_intake Carbohydrate Intake cluster_digestion Digestion & Absorption cluster_metabolic Metabolic Shift cluster_outcome Weight Management Outcome Isomaltulose Isomaltulose Consumption Slow_Digestion Slow & Sustained Digestion Isomaltulose->Slow_Digestion Fat_Oxidation Increased Fat Oxidation Slow_Digestion->Fat_Oxidation Lower_RQ Lower Respiratory Quotient Fat_Oxidation->Lower_RQ Weight_Loss Enhanced Weight & Fat Loss Fat_Oxidation->Weight_Loss

Proposed mechanism of isomaltulose on weight management.

References

Isomaltulose Hydrate's Impact on Fat Oxidation During Exercise: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of isomaltulose hydrate's effect on fat oxidation during exercise against other common carbohydrates. The information is supported by experimental data from multiple studies, offering a comprehensive overview for research and development professionals.

Isomaltulose, a disaccharide composed of glucose and fructose, is distinguished by its α-1,6-glycosidic bond, which leads to slower digestion and absorption compared to more common sugars like sucrose.[1][2] This property results in a lower glycemic and insulinemic response, which is hypothesized to promote a greater reliance on fat as an energy source during physical activity.[1][3] Several studies have investigated this claim, comparing isomaltulose to high-glycemic carbohydrates such as sucrose, maltodextrin, and glucose.

Comparative Analysis of Metabolic Responses

The following tables summarize the key quantitative data from studies comparing isomaltulose to other carbohydrates on metrics crucial for metabolic research during exercise.

Table 1: Effect of Isomaltulose vs. High-Glycemic Carbohydrates on Fat and Carbohydrate Oxidation

Study & ComparatorDosageExercise ProtocolKey Findings on Substrate Oxidation
König et al. (2016) vs. Maltodextrin75g90 min cycling at 70% VO₂maxHigher fat oxidation with isomaltulose.[4][5]
Achten et al. (2007) vs. Sucrose1.1 g/min 150 min cycling at 59% VO₂maxHigher fat oxidation and lower exogenous carbohydrate oxidation with isomaltulose compared to sucrose.[6]
Oosthuyse et al. (2015) vs. Fructose-Maltodextrin63 g/h2h steady-state cycling at 60% WmaxIncreased fat oxidation and decreased carbohydrate oxidation with isomaltulose.[2][7][8]
Onuma et al. (2023) vs. SucroseNot specifiedEndurance exerciseSuppressed carbohydrate oxidation and facilitated fat oxidation with isomaltulose.[1]
Notbohm et al. (2021) vs. Glucose & Maltodextrin50g60 min treadmill run at 70% VO₂maxNo significant difference in fat and carbohydrate oxidation rates between conditions.[5][7][9]

Table 2: Glycemic and Insulinemic Responses to Isomaltulose vs. High-Glycemic Carbohydrates

Study & ComparatorDosageTiming of IngestionKey Findings on Glucose and Insulin
König et al. (as cited in Maresch et al., 2017) vs. Sucrose or Maltodextrin50-75g45 min before exercise20-52% lower postprandial glucose and 30-50% lower plasma insulin with isomaltulose.[3]
Achten et al. (2007) vs. Sucrose1.1 g/min During exerciseLower plasma insulin response at 30 min with isomaltulose; no difference in plasma glucose.[6]
Onuma et al. (2023) vs. SucroseNot specifiedBefore and/or during exerciseSuppressed blood glucose spikes and insulin responses, leading to stable blood glucose.[1]
Notbohm et al. (2021) vs. Glucose & Maltodextrin50gBefore exerciseLower baseline postprandial glucose, insulin, and GIP concentrations with isomaltulose.[5][7][9]

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is crucial for interpretation and future research design.

Study Design: König et al. (2016) - Isomaltulose vs. Maltodextrin

  • Participants: 20 male athletes.

  • Design: Randomized, double-blind, controlled trial.

  • Intervention: Participants consumed 75g of either isomaltulose (Palatinose™) or maltodextrin before exercise.

  • Exercise Protocol: 90 minutes of cycling.

  • Key Measurements: Substrate utilization (fat and carbohydrate oxidation) and cycling performance.

Study Design: Achten et al. (2007) - Isomaltulose vs. Sucrose

  • Participants: 10 trained male cyclists.

  • Design: Crossover study.

  • Intervention: Participants consumed either a water placebo, a sucrose solution, or an isomaltulose solution, providing 1.1 g/min of carbohydrate.

  • Exercise Protocol: 150 minutes of cycling at 59% of their maximal oxygen uptake (VO₂max).

  • Key Measurements: Blood substrate responses (glucose, insulin), and exogenous and endogenous carbohydrate oxidation rates.

Study Design: Notbohm et al. (2021) - Isomaltulose vs. Glucose and Maltodextrin

  • Participants: 21 male recreational endurance runners.

  • Design: Double-blind, randomized, cross-over trial.

  • Intervention: Ingestion of 50g of isomaltulose, glucose, or maltodextrin.

  • Exercise Protocol: 60-minute treadmill run at 70% of VO₂max, followed by a 15-minute rest and then a run to exhaustion at 85% of VO₂max.

  • Key Measurements: Fat and carbohydrate oxidation rates, blood glucose, serum insulin, and GIP concentrations, running performance, and gastrointestinal discomfort.

Visualizing the Mechanisms and Workflows

The following diagrams illustrate the proposed signaling pathway of isomaltulose's effect on fat oxidation and a typical experimental workflow for such a study.

Isomaltulose_Metabolic_Pathway cluster_ingestion Ingestion & Digestion cluster_absorption Absorption & Bloodstream cluster_hormonal Hormonal Response cluster_metabolism Metabolic Effect during Exercise Isomaltulose Isomaltulose Ingestion SlowDigestion Slow Hydrolysis (α-1,6-glycosidic bond) Isomaltulose->SlowDigestion Sucrose Sucrose/Maltodextrin Ingestion FastDigestion Fast Hydrolysis (α-1,2-glycosidic bond) Sucrose->FastDigestion SlowAbsorption Slow & Sustained Glucose/Fructose Absorption SlowDigestion->SlowAbsorption FastAbsorption Rapid Glucose/Fructose Absorption FastDigestion->FastAbsorption LowInsulin Lower Insulin Secretion SlowAbsorption->LowInsulin HighInsulin Higher Insulin Spike FastAbsorption->HighInsulin FatOxidation Increased Fat Oxidation LowInsulin->FatOxidation CHO_Oxidation_Suppression Suppressed Carbohydrate Oxidation LowInsulin->CHO_Oxidation_Suppression GlycogenSparing Glycogen Sparing CHO_Oxidation_Suppression->GlycogenSparing Experimental_Workflow cluster_setup Preparation cluster_trial Experimental Trial (Crossover Design) cluster_analysis Analysis ParticipantScreening Participant Screening (e.g., trained athletes) Baseline Baseline Measurements (e.g., VO2max, body composition) ParticipantScreening->Baseline Randomization Randomized Allocation (Isomaltulose vs. Comparator) Baseline->Randomization Ingestion Carbohydrate Ingestion (Pre- or During-Exercise) Randomization->Ingestion Exercise Standardized Exercise Bout (e.g., Cycling, Running) Ingestion->Exercise DataCollection Data Collection (Metabolic cart, Blood samples) Exercise->DataCollection MetabolicAnalysis Metabolic Rate Analysis (Fat & CHO Oxidation) DataCollection->MetabolicAnalysis BloodAnalysis Blood Parameter Analysis (Glucose, Insulin) DataCollection->BloodAnalysis PerformanceAnalysis Performance Analysis (Time trial, Power output) DataCollection->PerformanceAnalysis

References

Assessing the Equivalence of Synthetic and Naturally Sourced Isomaltulose Hydrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomaltulose (6-O-α-D-glucopyranosyl-D-fructose), also known by the trade name Palatinose™, is a disaccharide and a structural isomer of sucrose.[1][2][3] It is composed of glucose and fructose units linked by an α-1,6 glycosidic bond, in contrast to the α-1,2 bond found in sucrose.[2][4][5][6][7] This structural difference results in a slower enzymatic hydrolysis in the human small intestine, leading to a lower glycemic and insulinemic response.[1][4][8][9][10][11] While isomaltulose occurs naturally in small quantities in honey and sugarcane juice, the vast majority of commercially available isomaltulose is produced synthetically through enzymatic isomerization of sucrose.[1][2][4][11] This guide provides an objective comparison of synthetic and naturally sourced isomaltulose hydrate, supported by experimental data and methodologies, to assess their equivalence for research and pharmaceutical applications.

Production and Sourcing

Naturally Sourced Isomaltulose: Isomaltulose is a natural component of honey and sugarcane extracts.[1][2][4] However, its concentration in these sources is very low, making direct extraction and purification impractical and not commercially viable for large-scale production.

Synthetic Isomaltulose (Enzymatic Conversion): The industrial production of isomaltulose is a well-established biotechnological process.[2] It involves the enzymatic rearrangement of food-grade sucrose.[7][12][11][13]

  • Process: An aqueous solution of sucrose is treated with an α-glucosyltransferase (sucrose isomerase) enzyme.[7][13][14]

  • Enzyme Source: This enzyme is typically derived from non-genetically modified, non-pathogenic microorganisms such as Protaminobacter rubrum or Serratia plymuthica.[2][3][7]

  • Reaction: The enzyme cleaves the α-1,2 glycosidic bond of sucrose and forms a more stable α-1,6 glycosidic bond, converting sucrose into isomaltulose.[4][5]

  • Purification: The resulting mixture contains isomaltulose, unreacted sucrose, and by-products like trehalulose, glucose, and fructose.[15][16][17] A series of purification steps, including chromatography and crystallization, are employed to isolate highly pure this compound.[17][18]

The final commercial product is a high-purity crystalline powder, typically a monohydrate.[3]

Physicochemical Equivalence

From a chemical standpoint, the isomaltulose molecule is identical regardless of its origin. The key determinant of equivalence for scientific and pharmaceutical use is the purity and impurity profile of the final product. The enzymatic synthesis process is highly specific, yielding a product that is chemically indistinguishable from its natural counterpart.

Table 1: Comparison of Physicochemical Properties of this compound

PropertySynthetic this compoundNaturally Sourced IsomaltuloseReference
Chemical Name 6-O-α-D-glucopyranosyl-D-fructose6-O-α-D-glucopyranosyl-D-fructose[1][19]
Molecular Formula C₁₂H₂₂O₁₁·H₂O (monohydrate)C₁₂H₂₂O₁₁·H₂O (monohydrate)[3]
Molecular Weight 360.31 g/mol (monohydrate)360.31 g/mol (monohydrate)-
Melting Point 123-124 °C (monohydrate)Not typically isolated for analysis[3]
Sweetness ~40-50% that of sucrose, no aftertaste~40-50% that of sucrose[2][3][4][5][10]
Solubility (in water) 38.4 g/100 g at 20°CNot applicable (not isolated)[3]
Caloric Value 4 kcal/g4 kcal/g[1][5][19]
Glycemic Index (GI) 3232[2][5][10]
Purity Typically >98%Exists in a complex matrix[20]
Common Impurities Trehalulose, sucrose, glucose, fructoseSugars, organic acids, enzymes, etc.[15][20][]

Experimental Protocols for Characterization and Purity Assessment

Ensuring the identity, purity, and quality of isomaltulose involves several analytical techniques. These methods are crucial for lot-to-lot consistency and for confirming the absence of significant levels of process-related impurities.

A. High-Performance Liquid Chromatography (HPLC)

  • Objective: To separate and quantify isomaltulose from other carbohydrates like sucrose, glucose, fructose, and maltodextrins.[22][23][24]

  • Methodology:

    • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) columns are commonly used for separating polar compounds like sugars.[22]

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically used.

    • Detection: A Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is employed, as sugars lack a strong UV chromophore.[24] A Corona Charged Aerosol Detector (CAD) can also be used.[22]

    • Quantification: The concentration of isomaltulose and impurities is determined by comparing peak areas to those of certified reference standards.

B. Capillary Electrophoresis (CE)

  • Objective: To provide an orthogonal (different principle) method to HPLC for the identification and quantification of isomaltulose and its process-related impurities.[15][][25]

  • Methodology:

    • Principle: Separation is based on the differential migration of charged or neutral analytes in an electrolyte solution under the influence of a high-voltage electric field. Sugars can be analyzed at high pH where they are partially ionized.

    • Electrolyte Buffer: A high pH buffer, such as sodium phosphate and sodium hydroxide (e.g., pH 12.6), is used to ionize the sugars.[15][][25]

    • Capillary: A fused-silica capillary.

    • Detection: Direct UV detection at a high pH (e.g., 265-270 nm) is possible due to the alkaline degradation of sugars forming UV-absorbing species.[25]

    • Validation: The method is validated for specificity, linearity, precision, and accuracy against reference standards.[15][]

Experimental Workflow Diagram

G cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Verification Sample This compound Sample Dissolution Dissolve in High-Purity Water Sample->Dissolution Filtration Filter through 0.45µm Syringe Filter Dissolution->Filtration HPLC HPLC-RID/ELSD (Primary Method) Filtration->HPLC Inject CE Capillary Electrophoresis (CE) (Orthogonal Method) Filtration->CE Inject Quantification Quantify vs. Standards (Purity & Impurities) HPLC->Quantification Identity Confirm Identity (Retention/Migration Time) HPLC->Identity CE->Quantification CE->Identity Report Generate Certificate of Analysis Quantification->Report Identity->Report

Caption: Workflow for the analytical characterization of this compound.

Biological and Metabolic Equivalence

The biological and metabolic effects of isomaltulose are intrinsic to its molecular structure, specifically the α-1,6 glycosidic bond. Therefore, high-purity synthetic isomaltulose is expected to be biologically equivalent to its naturally occurring counterpart.

Digestion and Absorption: Unlike sucrose, which is rapidly hydrolyzed, isomaltulose is digested 4 to 5 times more slowly by the sucrase-isomaltase enzyme complex located in the small intestine.[1][2][5] This slow cleavage results in a gradual and sustained release of glucose and fructose into the bloodstream.[1][9] The complete digestion and absorption of isomaltulose in the small intestine have been confirmed in numerous studies.[8][12][11]

Metabolic Pathway: Once absorbed, the resulting glucose and fructose molecules enter the same metabolic pathways as if they were derived from sucrose or other dietary sources.[1][12]

  • Glucose: Enters systemic circulation to be used for energy by cells or stored as glycogen in the liver and muscles.

  • Fructose: Primarily metabolized in the liver.

Physiological Effects:

  • Low Glycemic and Insulinemic Response: The slow release of monosaccharides leads to a significantly lower and more sustained rise in blood glucose and insulin levels compared to high-glycemic index carbohydrates like sucrose or glucose.[4][7][10][12][19][26] This is the most well-documented and significant physiological property of isomaltulose.

  • Incretin Hormone Secretion: Isomaltulose ingestion leads to a lower secretion of glucose-dependent insulinotropic polypeptide (GIP) and a higher secretion of glucagon-like peptide-1 (GLP-1) compared to sucrose.[1] This hormonal response is consistent with the slower and more distal absorption of its constituent monosaccharides in the intestine.

  • Fat Oxidation: The lower insulin response promotes a metabolic environment that favors the oxidation of fat for energy rather than its storage.[4][9]

Metabolic Signaling Pathway Diagram

G cluster_0 Small Intestine cluster_1 Bloodstream & Systemic Effects Isomaltulose Isomaltulose Ingestion Enzyme Sucrase-Isomaltase (Slow Hydrolysis) Isomaltulose->Enzyme Monosaccharides Glucose + Fructose (Gradual Release) Enzyme->Monosaccharides BloodGlucose Low, Sustained Blood Glucose Rise Monosaccharides->BloodGlucose Slow Absorption Pancreas Pancreas (β-cells) BloodGlucose->Pancreas Insulin Low Insulin Secretion Pancreas->Insulin FatOxidation Increased Fat Oxidation Insulin->FatOxidation Promotes

Caption: Simplified metabolic pathway and effects of isomaltulose ingestion.

Regulatory Standing and Safety

The U.S. Food and Drug Administration (FDA) has reviewed the safety of synthetically produced isomaltulose and has issued "no questions" letters in response to Generally Recognized as Safe (GRAS) notifications (GRN No. 184 and GRN No. 681).[27][28] This GRAS status allows for its use as a sucrose substitute in a wide range of food and beverage products.[8] The determination is based on scientific procedures and a comprehensive review of biological, toxicological, and metabolic studies, which concluded that isomaltulose presents no health concerns and is as safe as other digestible sugars.[8][12][11]

Conclusion

Based on a comprehensive review of its production, physicochemical properties, metabolic fate, and regulatory status, synthetically produced, high-purity this compound is chemically and biologically equivalent to the isomaltulose molecule found in nature. The enzymatic synthesis method provides a consistent, scalable, and high-purity source that is essential for food, research, and pharmaceutical applications. The key physiological benefits of isomaltulose, such as its low glycemic impact, are inherent to its unique molecular structure. Therefore, for all scientific and practical purposes, the synthetic version can be considered equivalent to the natural form, with the significant advantage of being available in a purified, well-characterized state.

References

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